(S)-AL-8810
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSXBKKVNOOIX-KSKLXAOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347578 | |
| Record name | (S)-AL 8810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224444-55-6 | |
| Record name | (S)-AL 8810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-AL-8810: A Technical Guide to its Mechanism of Action as a Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (S)-AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This compound, a PGF2α analog, is a critical tool in pharmacological research for elucidating the physiological and pathological roles of the FP receptor.[1][2] This document outlines its pharmacological properties, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action: Competitive Antagonism at the FP Receptor
This compound acts as a selective competitive antagonist at the prostaglandin F2α (FP) receptor.[2] While it is structurally an analog of prostaglandin F2α, it exhibits uniquely low efficacy (Emax) at the FP receptor, meaning it does not effectively elicit a biological response upon binding.[2] Instead, it competitively inhibits the binding and subsequent action of potent FP receptor agonists, such as fluprostenol.[2] This competitive antagonism is characterized by parallel dextral shifts in the concentration-response curves of FP receptor agonists in the presence of this compound, without a significant reduction in the maximal response of the agonist.[2]
Notably, this compound also displays weak partial agonist activity at the FP receptor.[2] This means that while it primarily acts as an antagonist, it can weakly activate the receptor on its own, albeit to a much lesser extent than full agonists.[2]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been quantified in various in vitro cellular systems, primarily in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor.[2] The key quantitative parameters are summarized in the tables below.
Table 1: Partial Agonist Activity of this compound
| Cell Line | EC50 (nM) | Emax (% relative to cloprostenol) |
| A7r5 | 261 ± 44 | 19% |
| Swiss 3T3 | 186 ± 63 | 23% |
| Data from Griffin et al., 1999.[2] |
Table 2: Antagonist Activity of this compound against Fluprostenol
| Cell Line | pA2 | Schild Slope | Ki (nM) |
| A7r5 | 6.68 ± 0.23 | 0.80 - 0.92 | 426 ± 63 |
| Swiss 3T3 | 6.34 ± 0.09 | 0.80 - 0.92 | Not Reported |
| Data from Griffin et al., 1999.[2] |
Selectivity Profile
This compound demonstrates high selectivity for the FP receptor. Even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP2, and EP4.[2] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor, highlighting its specificity for the FP receptor.[2]
Signaling Pathways
This compound's interaction with the FP receptor modulates downstream signaling through two distinct pathways: the canonical Gq/Phospholipase C pathway and a biased pathway involving Epidermal Growth Factor Receptor (EGFR) transactivation.
Canonical Gq/Phospholipase C (PLC) Pathway
The primary signaling cascade initiated by FP receptor activation involves the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively antagonizes this pathway when it is stimulated by full FP receptor agonists.
Caption: Canonical FP Receptor Signaling Pathway via Gq/PLC.
Biased Signaling via EGFR Transactivation
Interestingly, this compound can act as a biased agonist, preferentially activating a signaling pathway distinct from the canonical Gq/PLC cascade. It has been shown to induce the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK1/2) through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][3] This process is independent of PKC and involves the activation of Src kinase, leading to the shedding of an EGF-like ligand, which then binds to and activates the EGFR.[3]
Caption: Biased Signaling of this compound via EGFR Transactivation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays. The following are detailed methodologies for these experiments.
Phospholipase C (PLC) Activity Assay (Phosphoinositide Turnover)
This assay measures the ability of this compound to either stimulate or inhibit the production of inositol phosphates, a downstream product of PLC activation.
1. Cell Culture and Labeling:
-
A7r5 or Swiss 3T3 cells are cultured to near confluency in appropriate growth medium.
-
Cells are then incubated for 24-48 hours in inositol-free medium supplemented with [³H]myo-inositol (e.g., 1-2 µCi/mL) to radiolabel the cellular phosphoinositide pools.
2. Assay Procedure:
-
After labeling, cells are washed with a Krebs-Ringer bicarbonate buffer or similar physiological salt solution.
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
A fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol) is then added to stimulate PLC activity.
-
For assessing partial agonist activity, cells are incubated with varying concentrations of this compound alone.
-
The incubation is carried out for a defined time (e.g., 30-60 minutes) at 37°C.
3. Measurement of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
For antagonist activity, concentration-response curves are generated to determine the IC50 of this compound. A Schild analysis is then performed by plotting the log(dose ratio - 1) against the log concentration of this compound to determine the pA2 value and the nature of the antagonism.
-
For partial agonist activity, concentration-response curves are plotted to calculate the EC50 and Emax relative to a full agonist.
Caption: Workflow for the Phospholipase C (PLC) Activity Assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentrations in response to FP receptor modulation.
1. Cell Preparation:
-
Cells (e.g., A7r5) are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. An anion-transport inhibitor, such as probenecid, may be included to prevent dye leakage.
3. Assay Procedure:
-
The dye-loading solution is removed, and cells are washed with buffer.
-
The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
To assess antagonist activity, varying concentrations of this compound are added to the wells and incubated for a short period. Subsequently, a fixed concentration of an FP agonist is added.
-
To measure partial agonist activity, varying concentrations of this compound are added directly.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response is measured and plotted against the concentration of the compound to generate concentration-response curves for the determination of EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound is a well-characterized and highly selective pharmacological tool for studying the prostaglandin F2α receptor. Its primary mechanism of action is competitive antagonism of the canonical Gq/PLC signaling pathway. However, its ability to also act as a biased agonist to induce EGFR transactivation provides a nuanced understanding of FP receptor signaling. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of FP receptor pharmacology and the development of novel therapeutics targeting this important receptor.
References
- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(S)-AL-8810: A Selective FP Receptor Antagonist Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing this valuable pharmacological tool.
Introduction
Prostaglandin F2α (PGF2α) mediates a wide range of physiological and pathological processes through its interaction with the FP receptor, a G-protein coupled receptor (GPCR). The development of selective antagonists for the FP receptor is crucial for elucidating its roles and for the potential therapeutic intervention in various conditions. This compound has emerged as a key pharmacological tool due to its high selectivity and competitive antagonist properties at the FP receptor.[2] It has been instrumental in characterizing FP receptor-mediated signaling and function in diverse biological systems.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the FP receptor.[1][2] This means it binds to the same site as the endogenous ligand, PGF2α, and other agonists, thereby preventing their action. While primarily an antagonist, this compound also exhibits weak partial agonist activity, particularly at higher concentrations.[1] Its antagonistic effects are demonstrated by the parallel rightward shift of the concentration-response curves of FP receptor agonists, such as fluprostenol, without a significant reduction in the maximal response.[1][3]
FP Receptor Signaling Pathways
The FP receptor primarily signals through the Gq/11 family of G proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Interestingly, studies have shown that while PGF2α activates the canonical Gq/11-PKC pathway, this compound can induce signaling through a distinct pathway involving the transactivation of the epidermal growth factor receptor (EGFR).[4] This alternative pathway is mediated by Src kinase and leads to the activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2).[4]
Caption: FP Receptor Signaling Pathways.
Quantitative Data
The pharmacological properties of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Agonist and Partial Agonist Activity of this compound
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [1] |
Table 2: Antagonist Activity of this compound
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [1] |
| Mouse 3T3 cells | Various FP agonists | 0.2 ± 0.06 µM | [2] | |
| Rat A7r5 cells | Various FP agonists | 0.4 ± 0.1 µM | [2] | |
| Human cloned ciliary body-derived FP receptor | Various FP agonists | 1.9 ± 0.3 µM | [2] | |
| Human trabecular meshwork (h-TM) cells | Various FP agonists | 2.6 ± 0.5 µM | [2] | |
| Human ciliary muscle (h-CM) cells | Various FP agonists | 5.7 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Phospholipase C (PLC) Activity Assay
This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor activation.
Caption: Phospholipase C Assay Workflow.
Methodology:
-
Cell Culture: Culture A7r5 or Swiss 3T3 fibroblasts in appropriate media until confluent.
-
Labeling: Incubate cells with medium containing [³H]-myo-inositol for 24-48 hours to label the phosphoinositide pools.
-
Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound or vehicle in a buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol) and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.
-
Quantification: Separate the generated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography. Quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the concentration of this compound against the inhibition of agonist-induced IP formation to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to FP receptor activation.
Methodology:
-
Cell Culture: Seed A7r5 or 3T3 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and pre-incubate with various concentrations of this compound or vehicle for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence, then inject the FP receptor agonist (e.g., travoprost (B1681362) or bimatoprost (B1667075) free acid) and continue to record the fluorescence intensity over time.[3]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound on the agonist-induced calcium response.
Isolated Organ Bath Experiments
This ex vivo technique assesses the effect of this compound on the contractility of smooth muscle tissues, such as rat thoracic aorta, which endogenously express FP receptors.
Methodology:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut into rings (2-3 mm in width).
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1.5-2 g) for at least 60 minutes, with periodic washes.
-
Concentration-Response Curves:
-
Agonist alone: Generate a cumulative concentration-response curve for an FP agonist (e.g., fluprostenol).
-
In the presence of antagonist: After washing the tissue, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes). Then, generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
Plot the log of the agonist concentration versus the contractile response.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.
-
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
(S)-AL-8810: A Technical Guide to its Mechanism of Action as a Selective FP Receptor Antagonist
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role as a research tool in the field of pharmacology and drug development. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Competitive Antagonism at the FP Receptor
This compound, an 11β-fluoro analog of prostaglandin F2α (PGF2α), primarily functions as a competitive antagonist at the FP receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, initiates a signaling cascade leading to various physiological responses, including smooth muscle contraction.[2]
This compound's antagonistic action involves binding to the FP receptor and preventing PGF2α or other FP receptor agonists from binding and activating it. This results in the inhibition of downstream signaling pathways.[2][3] While primarily an antagonist, this compound also exhibits weak partial agonist activity, meaning it can weakly activate the FP receptor on its own, though to a much lesser extent than full agonists.[3][4]
The selectivity of this compound for the FP receptor is a key characteristic. Studies have shown that even at high concentrations, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes such as TP, DP, EP2, and EP4.[4] This selectivity makes it an invaluable tool for isolating and studying the specific effects mediated by the FP receptor.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been quantified in various in vitro studies, primarily using cell lines that endogenously express the FP receptor, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts.[4][5]
| Parameter | Cell Line | Value | Description |
| EC50 (Agonist Potency) | A7r5 cells | 261 ± 44 nM | The concentration of this compound that produces 50% of its maximal response.[4][5] |
| 3T3 fibroblasts | 186 ± 63 nM | The concentration of this compound that produces 50% of its maximal response.[4][5] | |
| Emax (Maximal Efficacy) | A7r5 cells | 19% (relative to cloprostenol) | The maximum response produced by this compound compared to a full FP receptor agonist.[4][5] |
| 3T3 fibroblasts | 23% (relative to cloprostenol) | The maximum response produced by this compound compared to a full FP receptor agonist.[4][5] | |
| pA2 (Antagonist Potency) | A7r5 cells | 6.68 ± 0.23 | A measure of the potency of a competitive antagonist.[4] |
| 3T3 cells | 6.34 ± 0.09 | A measure of the potency of a competitive antagonist.[4] | |
| Ki (Inhibition Constant) | A7r5 cells | 426 ± 63 nM | The concentration of this compound that will bind to 50% of the receptors in the absence of the agonist.[4] |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the Gαq-mediated activation of Phospholipase C (PLC).
Inhibition of the Canonical Gαq/PLC Pathway
Activation of the FP receptor by an agonist typically leads to the activation of the Gαq protein. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to cellular responses like smooth muscle contraction.[2] this compound competitively blocks the initial step of this pathway, preventing the agonist-induced activation of the FP receptor and the subsequent downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
(S)-AL-8810: A Technical Whitepaper on its Weak Partial Agonist Activity at the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of (S)-AL-8810, a well-characterized prostaglandin (B15479496) F2α (FP) receptor ligand. While primarily recognized as a selective FP receptor antagonist, this compound exhibits weak partial agonist activity, a crucial characteristic for researchers investigating the nuances of FP receptor signaling and for professionals in drug development targeting this receptor for therapeutic intervention. This document provides a comprehensive overview of its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.
Quantitative Pharmacological Data
This compound has been extensively studied in various in vitro systems to determine its binding affinity, potency, and efficacy at the FP receptor. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological parameters in different cell lines.
| Parameter | Cell Line | Value | Reference |
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1][2] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1][2] | |
| Emax | A7r5 rat thoracic aorta smooth muscle cells | 19% (relative to cloprostenol) | [1] |
| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | [1] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM (antagonism of fluprostenol) | [1][2] |
| A7r5 rat thoracic aorta smooth muscle cells | 0.4 ± 0.1 µM | [3] | |
| Swiss mouse 3T3 fibroblasts | 0.2 ± 0.06 µM | [3] | |
| h-TM cells | 2.56 ± 0.62 µM (antagonism of (±) fluprostenol) | [2] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] |
Experimental Protocols
The characterization of this compound's activity at the FP receptor typically involves functional assays that measure the downstream signaling events following receptor activation. A cornerstone technique is the Phospholipase C (PLC) Activity Assay , which quantifies the production of inositol (B14025) phosphates (IPs), a key second messenger in the canonical FP receptor signaling pathway.
Phospholipase C (PLC) Activity Assay
Objective: To determine the agonist and antagonist potency of this compound by measuring its ability to stimulate, or inhibit agonist-induced, phospholipase C activity.
Materials:
-
Cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, Swiss 3T3 fibroblasts, or HEK293 cells transfected with the human FP receptor).
-
This compound.
-
A potent, full FP receptor agonist (e.g., fluprostenol (B1673476) or cloprostenol).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
[³H]-myo-inositol or a non-radioactive IP detection kit (e.g., HTRF-based IP-One assay).
-
Scintillation counter or HTRF-compatible plate reader.
Methodology:
-
Cell Culture and Labeling:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
For radiolabeling, cells are incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Agonist Activity Measurement:
-
Cells are washed with assay buffer.
-
Increasing concentrations of this compound are added to the cells and incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by the addition of a suitable reagent (e.g., perchloric acid for radiolabeling).
-
-
Antagonist Activity Measurement:
-
Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.
-
A fixed, sub-maximal concentration of a full FP receptor agonist (e.g., fluprostenol) is then added, and the cells are incubated for an additional period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated.
-
-
Inositol Phosphate Quantification:
-
The cell lysates are processed to isolate the inositol phosphates.
-
For radiolabeled samples, the amount of [³H]-IPs is quantified using a scintillation counter.
-
For non-radioactive assays, the signal (e.g., HTRF ratio) is measured using a plate reader.
-
-
Data Analysis:
-
For agonist activity, concentration-response curves are plotted to determine the EC50 and Emax values of this compound.
-
For antagonist activity, the inhibitory effect of this compound on the agonist-induced response is used to calculate the IC50. A Schild analysis can be performed to determine the pA2 value and the nature of the antagonism.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with FP receptor activation and the experimental workflow for the characterization of this compound.
Caption: FP Receptor Signaling Pathways.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
(S)-AL-8810: A Technical Guide to a Selective Prostaglandin F2α Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that serves as a critical tool in pharmacological research.[1] Structurally, it is the C-15 epimer of AL-8810, possessing the natural (S) configuration at this position.[1] This compound is distinguished by its potent and selective antagonist activity at the prostaglandin F2α receptor, more commonly known as the FP receptor.[1][2] While primarily classified as an antagonist, this compound also exhibits weak partial agonist activity.[3] Its selectivity for the FP receptor over other prostanoid receptors makes it an invaluable instrument for elucidating the physiological and pathological roles of the PGF2α signaling pathway.[3] This guide provides an in-depth overview of the function, pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Pharmacological Profile and Quantitative Data
This compound is characterized by its competitive antagonism at the FP receptor. It elicits parallel dextral shifts in the concentration-response curves of potent FP receptor agonists, such as fluprostenol, without significantly suppressing the maximal response.[3] The compound itself has low efficacy in stimulating downstream signaling compared to full agonists.[3]
Quantitative Pharmacological Data for this compound
| Parameter | Cell Line | Value | Reference Agonist | Citation |
| EC50 (Agonist Activity) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 261 ± 44 nM | Cloprostenol | [3] |
| Swiss Mouse 3T3 Fibroblasts | 186 ± 63 nM | Cloprostenol | [3] | |
| Emax (Relative Efficacy) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 19% | Cloprostenol | [3] |
| Swiss Mouse 3T3 Fibroblasts | 23% | Cloprostenol | [3] | |
| Ki (Antagonist Activity) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 426 ± 63 nM | Fluprostenol | [3] |
| Mouse 3T3 Fibroblasts | 0.2 ± 0.06 µM | Not Specified | [2] | |
| Rat A7r5 Cells | 0.4 ± 0.1 µM | Not Specified | [2] | |
| Human Ciliary Body (Cloned FP Receptor) | 1-2 µM | Various Potent Agonists | ||
| pA2 | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 6.68 ± 0.23 | Fluprostenol | [3] |
| Swiss Mouse 3T3 Fibroblasts | 6.34 ± 0.09 | Fluprostenol | [3] |
Signaling Pathways
Activation of the FP receptor by its endogenous ligand, PGF2α, primarily initiates a signaling cascade through the Gαq protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
Interestingly, this compound, despite being an antagonist of the Gαq pathway, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. This activation occurs through a distinct, Gαq-independent mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[5][6]
Canonical PGF2α FP Receptor Signaling Pathway```dot
This compound-Induced ERK1/2 Activation Pathway
Caption: this compound-induced ERK1/2 activation via EGFR transactivation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Phospholipase C (PLC) Activity Assay
This assay measures the ability of this compound to act as an antagonist by inhibiting agonist-induced PLC activity. The production of inositol phosphates (IPs) is quantified as a measure of PLC activation.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the FP receptor (e.g., A7r5, Swiss 3T3, or HEK293-FP) in appropriate media and conditions.
-
Cell Seeding: Seed cells into multi-well plates (e.g., 24- or 96-well) and grow to near confluence.
-
Radiolabeling (Optional, for traditional assays): Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Buffer: Prepare an assay buffer, often a Krebs-Ringer-HEPES buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Antagonist Pre-incubation: Wash the cells with the assay buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol) to stimulate PLC activity and incubate for an appropriate time (e.g., 30-60 minutes).
-
Assay Termination and IP Extraction: Terminate the reaction by adding a solution such as ice-cold perchloric acid or by lysing the cells.
-
IP Separation and Quantification: Separate the generated [³H]-IPs from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns). Quantify the radioactivity in the IP fraction using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory effect of this compound by the reduction in agonist-induced IP accumulation. Generate concentration-response curves to calculate the IC50 or Ki values. A Schild analysis can be performed to determine if the antagonism is competitive.
Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium concentration following receptor activation. It is a high-throughput method to assess both agonist and antagonist activity.
Methodology:
-
Cell Preparation: Use cells expressing the FP receptor. Seed them into black, clear-bottom 96- or 384-well microplates and allow them to attach overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS with HEPES). Incubate for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound (for antagonist mode) and a potent FP agonist (e.g., PGF2α or fluprostenol) in the assay buffer.
-
Assay Performance (using a FLIPR or FlexStation):
-
Place the cell plate and compound plates into the instrument.
-
Establish a stable baseline fluorescence reading.
-
For antagonist mode, add the varying concentrations of this compound and incubate for a pre-determined time.
-
Inject the EC80 concentration of the FP agonist into all wells.
-
Record the fluorescence signal continuously to measure the change in intracellular calcium.
-
-
Data Analysis: The fluorescence signal is measured as Relative Fluorescence Units (RFU). Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence after agonist addition. For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.
Experimental Workflow for Antagonist Profiling
Caption: General experimental workflow for profiling this compound as an FP receptor antagonist.
Conclusion
This compound is a well-characterized and selective FP receptor antagonist that has proven to be an indispensable research tool. Its ability to competitively block the canonical Gαq-mediated signaling of PGF2α, coupled with its distinct ability to activate the ERK1/2 pathway, provides a unique pharmacological profile for investigating the multifaceted roles of the FP receptor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of pharmacology and drug development, facilitating further exploration of PGF2α signaling in health and disease.
References
- 1. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(S)-AL-8810: A Technical Guide for Studying FP Receptor-Mediated Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-AL-8810, a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor. This document details its mechanism of action, pharmacological properties, and its application in elucidating FP receptor-mediated physiological and pathological processes.
Introduction to this compound
This compound, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] The FP receptor, a G-protein coupled receptor, mediates the biological effects of its endogenous ligand, prostaglandin F2α (PGF2α), which is involved in a wide array of physiological processes including smooth muscle contraction, inflammation, and reproductive functions.[3] The selectivity of this compound makes it an invaluable pharmacological tool for investigating the specific roles of the FP receptor in various biological systems.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the FP receptor.[1] This means it binds to the same site as the endogenous ligand PGF2α and other FP receptor agonists, thereby preventing their action without initiating a downstream signaling cascade itself.[1][3] While primarily an antagonist, it is important to note that this compound can exhibit weak partial agonist activity at higher concentrations.[1][4]
The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of its associated G-protein.[5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6] This rise in intracellular calcium is a key event that triggers various cellular responses, such as smooth muscle contraction.[6]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing insights into its potency, affinity, and selectivity.
Table 1: Antagonist Potency and Affinity of this compound
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| Ki | Rat A7r5 cells | Fluprostenol | 426 ± 63 nM | [1] |
| Ki | Rat | - | 285 nM (pKi = 6.55) | [8] |
| pA2 | Rat A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | Swiss mouse 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |
| pA2 | Rat | - | 6.66 | [8] |
Table 2: Partial Agonist Activity of this compound
| Parameter | Species/Cell Line | Full Agonist for Comparison | Value | Reference |
| EC50 | Rat A7r5 cells | Cloprostenol | 261 ± 44 nM | [1] |
| Emax | Rat A7r5 cells | Cloprostenol | 19% | [1] |
| EC50 | Swiss mouse 3T3 cells | Cloprostenol | 186 ± 63 nM | [1] |
| Emax | Swiss mouse 3T3 cells | Cloprostenol | 23% | [1] |
| pEC50 | Mouse | - | 6.7 | [8] |
| pEC50 | Rat | - | 6.7 | [8] |
Table 3: Selectivity of this compound
| Receptor Subtype | Activity | Concentration | Reference |
| TP, DP, EP2, EP4 | No significant inhibition of functional responses | Up to 10 µM | [1] |
| V1-vasopressin | Did not antagonize phospholipase C-coupled receptor | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key experiments.
In Vitro Phospholipase C (PLC) Activity Assay
This assay is a common method to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced PLC activity.[9]
Objective: To quantify the inhibitory effect of this compound on FP receptor agonist-induced inositol phosphate (B84403) (IP) accumulation.
Materials:
-
Cell line endogenously expressing FP receptors (e.g., A7r5 rat thoracic aorta smooth muscle cells, Swiss mouse 3T3 fibroblasts).[9]
-
Cell culture medium and supplements.
-
This compound.
-
Potent FP receptor agonist (e.g., fluprostenol).
-
Assay buffer.
-
Inositol phosphate accumulation assay kit (e.g., HTRF-based IP-One assay).
Procedure:
-
Cell Culture: Culture A7r5 or 3T3 cells to confluency in appropriate culture vessels.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol, typically at its EC80 concentration) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol phosphates.
-
Measurement: Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Determine the inhibitory effect of this compound by quantifying the reduction in the agonist-induced IP1 accumulation. Calculate the IC50 value for this compound.
Isolated Organ Bath Experiments
This ex vivo method assesses the effect of this compound on smooth muscle contraction in response to an FP receptor agonist.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency, in an isolated tissue preparation.
Materials:
-
Isolated organ bath system with force-displacement transducers.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.
-
Carbogen gas (95% O2 / 5% CO2).
-
This compound stock solution.
-
FP receptor agonist stock solution (e.g., PGF2α, fluprostenol).
-
Tissue preparation (e.g., rat thoracic aorta rings, guinea pig tracheal strips).[10]
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the desired tissue (e.g., thoracic aorta).[10] Cut the tissue into rings or strips of appropriate size.[10]
-
Mounting: Mount the tissue preparations in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed with carbogen.[10]
-
Equilibration: Apply an optimal resting tension (e.g., 1.0-2.0 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washes with fresh PSS.[10]
-
Control Agonist Response: Construct a cumulative concentration-response curve (CCRC) for the FP agonist to determine its EC50 and maximal response in the absence of the antagonist.
-
Antagonist Incubation: After a washout period, incubate the tissues with a single concentration of this compound for 30-60 minutes.[10]
-
Agonist Response in Presence of Antagonist: In the continued presence of this compound, repeat the CCRC to the FP agonist.[10]
-
Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Perform a Schild analysis by plotting the log(dose ratio - 1) against the negative log of the molar concentration of this compound to determine the pA2 value.[10]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FP Receptor Signaling Pathway.
Caption: Phospholipase C (PLC) Activity Assay Workflow.
Caption: Isolated Organ Bath Experimental Workflow.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AL-8810 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
(S)-AL-8810 and Intraocular Pressure Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-AL-8810 is a selective prostaglandin (B15479496) F2α (PGF2α) FP receptor antagonist that exhibits weak partial agonist activity. This dual characteristic makes it a valuable pharmacological tool for elucidating the role of the FP receptor in intraocular pressure (IOP) regulation. While primarily acting as an antagonist, its partial agonist effects, mediated through a distinct signaling pathway, offer insights into alternative mechanisms for IOP reduction. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling and experimental workflows.
Mechanism of Action
This compound is a structural analog of PGF2α.[1] Its primary mechanism of action is the competitive antagonism of the FP receptor, thereby blocking the effects of PGF2α and other FP receptor agonists.[1][2] However, it also possesses weak partial agonist activity, meaning it can elicit a submaximal response from the FP receptor in the absence of a full agonist.[1][2]
The IOP-lowering effects of PGF2α analogs are primarily attributed to an increase in uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and sclera.[4][5] Activation of the FP receptor by agonists leads to the upregulation of matrix metalloproteinases (MMPs), a family of enzymes that degrade ECM components like collagen.[5][6] This degradation reduces the hydraulic resistance within the uveoscleral pathway, facilitating aqueous humor outflow and consequently lowering IOP.[4]
While this compound, as an antagonist, would be expected to inhibit this process, its partial agonist activity introduces a more complex interaction. Studies suggest that this compound activates a distinct signaling cascade compared to full agonists like PGF2α. This alternative pathway involves the transactivation of the epidermal growth factor receptor (EGFR), which may also lead to the modulation of MMP expression.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacological Parameters of this compound [2]
| Parameter | Cell Line | Value | Description |
| Antagonist Potency (pA₂) ** | A7r5 (rat thoracic aorta smooth muscle) | 6.68 ± 0.23 | A measure of the antagonist's potency. |
| 3T3 (Swiss mouse fibroblasts) | 6.34 ± 0.09 | ||
| Inhibition Constant (Kᵢ) | A7r5 | 426 ± 63 nM | The concentration of antagonist that occupies 50% of the receptors in the absence of an agonist. |
| Partial Agonist Potency (EC₅₀) | A7r5 | 261 ± 44 nM | The concentration of the partial agonist that produces 50% of its maximal effect. |
| 3T3 | 186 ± 63 nM | ||
| Maximal Efficacy (Eₘₐₓ) ** | A7r5 | 19% (relative to cloprostenol) | The maximum response achievable by the partial agonist as a percentage of a full agonist's response. |
| 3T3 | 23% (relative to cloprostenol) |
Table 2: In Vivo Effect of this compound on Intraocular Pressure (Single Dose)
| Animal Model | Dose | Effect on IOP | Reference |
| Mice | 10 mM (topical) | Minimal effect | [7] |
Note: There is a lack of comprehensive in vivo dose-response studies for this compound's effect on intraocular pressure. The available data is from a single-dose study in mice, which, given its primary antagonist nature, showed a minimal effect on its own.
Signaling Pathways
This compound's interaction with the FP receptor initiates a signaling cascade that differs from that of full PGF2α agonists.
Canonical PGF2α FP Receptor Signaling
Full agonists like PGF2α activate the FP receptor, which couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the upregulation of MMPs and subsequent ECM remodeling.
This compound Partial Agonist Signaling
This compound, through its partial agonism at the FP receptor, is suggested to preferentially activate a pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can be initiated by MMP-mediated cleavage of EGFR proligands.
Experimental Protocols
In Vivo IOP Measurement in Rabbits
This protocol outlines a typical procedure for assessing the effect of topically administered this compound on IOP in rabbits.
Animals:
-
Adult New Zealand White or Dutch Belted rabbits.
-
Animals should be acclimatized to the facility for at least one week prior to the experiment.
Materials:
-
This compound solution at desired concentrations.
-
Vehicle control solution.
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Micropipette for drug administration.
Procedure:
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.
-
After 1-2 minutes, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and average them.
-
-
Drug Administration:
-
Administer a single, precise volume (e.g., 25-50 µL) of the this compound test solution to one eye (the treated eye).
-
Administer the same volume of vehicle to the contralateral eye (the control eye).
-
-
Post-Treatment IOP Measurements:
-
Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration, following the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes in the treated eyes to the control eyes using appropriate statistical methods (e.g., t-test or ANOVA).
-
Uveoscleral Outflow Measurement in Monkeys
This protocol describes a method for quantifying changes in uveoscleral outflow in monkeys following drug administration.[1][3]
Animals:
-
Cynomolgus monkeys (Macaca fascicularis).
Materials:
-
This compound solution.
-
Vehicle control.
-
Radio-labeled tracer (e.g., ¹²⁵I-albumin).
-
Fluorescent tracer (e.g., FITC-dextran).
-
Anesthesia.
-
Perfusion apparatus.
Procedure:
-
Drug Pre-treatment: Treat one eye with this compound and the contralateral eye with vehicle for a specified duration (e.g., twice daily for 4-5 days).[3]
-
Anesthesia and Cannulation: Anesthetize the monkey and cannulate the anterior chamber of both eyes with a needle connected to a perfusion system.
-
Tracer Infusion: Infuse a solution containing a mixture of radio-labeled and fluorescent tracers into the anterior chamber at a constant pressure for a defined period.
-
Tissue Dissection and Tracer Quantification:
-
Euthanize the animal and enucleate the eyes.
-
Dissect the anterior segment tissues, including the ciliary muscle, sclera, and uvea.
-
Quantify the amount of tracer in each tissue compartment using a gamma counter (for the radio-labeled tracer) and a fluorometer (for the fluorescent tracer).
-
-
Calculation of Uveoscleral Outflow: Calculate the uveoscleral outflow rate based on the amount of tracer recovered from the uveoscleral tissues and the concentration of the tracer in the infusate.
MMP Expression Analysis in Ciliary Muscle Cells
This in vitro protocol is for assessing the effect of this compound on MMP gene expression in cultured human ciliary muscle cells.[8]
Cell Culture:
-
Culture primary human ciliary muscle cells in appropriate growth medium.
Materials:
-
This compound.
-
PGF2α (as a positive control).
-
Vehicle control.
-
RNA extraction kit.
-
RT-qPCR reagents and primers for specific MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and a housekeeping gene.
Procedure:
-
Cell Treatment: Seed ciliary muscle cells in culture plates and grow to near confluence. Treat the cells with different concentrations of this compound, PGF2α, or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MMPs of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in MMP gene expression in the treated groups compared to the vehicle control group using the ΔΔCt method.
Conclusion
This compound serves as a critical tool for dissecting the complexities of FP receptor signaling in the context of intraocular pressure regulation. Its unique profile as a selective antagonist with partial agonist activity, coupled with its distinct signaling mechanism involving EGFR transactivation, provides a valuable avenue for further research. While its direct therapeutic potential as a standalone IOP-lowering agent may be limited due to its primary antagonist nature, its utility in elucidating the nuanced mechanisms of uveoscleral outflow and ECM remodeling is undeniable. Further in vivo dose-response studies are warranted to fully characterize its pharmacological effects on IOP. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to design and execute further investigations into this intriguing compound and the broader field of glaucoma therapeutics.
References
- 1. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aoa.org [aoa.org]
- 8. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of (S)-AL-8810
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of (S)-AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This compound has demonstrated significant therapeutic potential in preclinical models of acute neurological injury, including traumatic brain injury and cerebral ischemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily by acting as a selective antagonist at the prostaglandin F2α (FP) receptor.[1][2] This G-protein coupled receptor is activated by PGF2α, a pro-inflammatory prostaglandin that is upregulated following brain injuries.[3][4] Overactivation of the FP receptor can exacerbate neuronal damage.[3][4] By blocking this receptor, this compound mitigates the downstream detrimental effects.
The binding of PGF2α to the FP receptor is linked to the regulation of intracellular calcium.[5][6] this compound has been shown to inhibit the FP agonist-induced increase in intracellular calcium levels in cultured neurons.[5] This calcium signaling is associated with the ryanodine (B192298) receptor.[5][6]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
| Parameter | Control (Saline) | This compound (10 mg/kg) | Outcome |
| Hippocampal Swelling (% of contralateral) | 146.5 ± 7.4% | Reduced to a level not significantly different from sham | Significant reduction in swelling[3][4][7] |
| Neurological Deficit Score (NDS) at 24h | - | Significantly improved (p < 0.001) | Improved neurological function[3][4][7] |
| Neurological Deficit Score (NDS) at 48h | - | Significantly improved (p < 0.01) | Sustained improvement in neurological function[3][4][7] |
| Grip Strength Decrease | - | Three-fold less than saline-treated group | Significant improvement in neuromuscular function[3][7] |
| Gliosis and Microglial Activation | - | Attenuated | Reduced neuroinflammation[3][7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Parameter | Control (Vehicle) | This compound | Outcome |
| Neurologic Dysfunction | - | 35.7 ± 6.3% less than vehicle | Improved neurological outcomes[5][6] |
| Infarct Volume | - | 36.4 ± 6.0% smaller than vehicle | Reduced ischemic brain damage[5][6] |
Table 3: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | Control (Vehicle) | This compound (10 µM) | Outcome |
| OGD-Induced Neuronal Cell Death | - | Significantly reduced | Protection against ischemic cell death[5] |
| OGD-Induced Reactive Oxygen Species (ROS) Formation | - | Significantly reduced | Attenuation of oxidative stress[5] |
| OGD-Induced Intracellular Ca2+ Increase | - | Significantly reduced | Regulation of calcium dyshomeostasis[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited studies.
1. Animal Models and Surgical Procedures
-
Traumatic Brain Injury (TBI) Model:
-
Cerebral Ischemia Model:
2. Drug Administration
-
This compound Administration:
3. Behavioral and Neurological Assessments
-
Neurological Deficit Score (NDS): A composite score used to evaluate neurological impairments following brain injury.[3][4]
-
Grip Strength Test: Measures the maximal muscle strength of the forelimbs to assess neuromuscular function.[7]
4. Histological and Molecular Assays
-
Immunohistochemistry: Used to assess brain pathology, including neuronal loss, gliosis, and microglial activation.[3][4]
-
Infarct Volume Measurement: Brain slices are stained (e.g., with triphenyltetrazolium (B181601) chloride) to delineate and quantify the volume of infarcted tissue.[8]
-
Oxygen-Glucose Deprivation (OGD) in Slice Cultures:
-
Organotypic hippocampal slice cultures are subjected to a period of oxygen and glucose deprivation to mimic ischemic conditions in vitro.[5]
-
Cell death is quantified using fluorescent dyes such as propidium (B1200493) iodide (PI).[5]
-
-
Reactive Oxygen Species (ROS) Measurement: Dihydroethidium (DHE) fluorescence is used to measure ROS formation in hippocampal slice cultures.[5]
-
Intracellular Calcium Imaging: Fura-2 AM is used to measure changes in intracellular calcium concentrations in cultured neurons.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: Signaling pathway of this compound neuroprotection.
Caption: Experimental workflow for in vivo TBI studies.
Caption: Experimental workflow for in vitro OGD studies.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (S)-AL-8810 Ki Value in A7r5 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the determination of the inhibitory constant (Ki) for the prostaglandin (B15479496) F2α (FP) receptor antagonist, (S)-AL-8810, in the rat thoracic aorta smooth muscle cell line, A7r5. This document outlines the quantitative data, experimental protocols, and relevant signaling pathways to support research and development in pharmacology and drug discovery.
Core Data Presentation
The inhibitory activity of this compound at the FP receptor in A7r5 cells has been quantified through functional assays measuring the inhibition of agonist-induced phospholipase C (PLC) activity. The key quantitative values are summarized in the table below.
| Parameter | Value | Cell Line | Agonist | Assay | Reference |
| Ki | 426 ± 63 nM | A7r5 | Fluprostenol (B1673476) (100 nM) | Phosphoinositide Turnover | [1] |
| Ki (pooled) | 0.4 ± 0.1 µM | A7r5 | Various FP agonists | Phosphoinositide Turnover | [2] |
| pA2 | 6.68 ± 0.23 | A7r5 | Fluprostenol | Phosphoinositide Turnover | [1] |
Note: The Ki value represents the concentration of this compound required to occupy 50% of the FP receptors in the absence of the agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathway and Mechanism of Action
This compound acts as a selective and competitive antagonist at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Upon binding of an agonist like PGF2α or the potent synthetic analog fluprostenol, the FP receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound competitively blocks the agonist binding site on the FP receptor, thereby inhibiting this signaling cascade.
Caption: FP Receptor Signaling and Antagonism by this compound.
Experimental Protocols
The determination of the Ki value of this compound in A7r5 cells is based on a phosphoinositide turnover assay. The following is a detailed methodology based on the available literature.[1][2]
A7r5 Cell Culture
-
Cell Line: A7r5, a cell line derived from the thoracic aorta of an embryonic rat.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Passaging: When confluent, cells are washed with phosphate-buffered saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seeded in fresh growth medium.
Phosphoinositide Turnover Assay
This functional assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.
-
Labeling with [3H]-myo-inositol:
-
A7r5 cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.
-
The growth medium is replaced with an inositol-free medium containing [3H]-myo-inositol (e.g., 0.5 µCi/mL).
-
Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
After the labeling period, the cells are washed with a Krebs-Ringer-HEPES buffer or a similar physiological buffer.
-
The buffer is replaced with fresh buffer containing 10 mM LiCl. Lithium chloride is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Cells are pre-incubated for 15 minutes with varying concentrations of the antagonist, this compound, or vehicle control.
-
Following the pre-incubation, the cells are stimulated with a sub-maximal concentration of the FP receptor agonist, fluprostenol (e.g., 100 nM), for a defined period (e.g., 60 minutes).
-
-
Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.
-
The cell lysates are collected and neutralized.
-
The total water-soluble [3H]-inositol phosphates are separated from free [3H]-myo-inositol and other cellular components using anion-exchange chromatography. This is typically performed using columns packed with Dowex AG1-X8 resin.
-
The [3H]-IPs are eluted from the column using a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
The radioactivity in the eluate is quantified using liquid scintillation counting.
-
Data Analysis and Ki Value Calculation
-
The amount of [3H]-IPs accumulated is plotted against the concentration of the antagonist, this compound.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))
Where:
-
[Agonist] is the concentration of fluprostenol used in the assay.
-
EC50 of Agonist is the concentration of fluprostenol that produces 50% of its maximal effect, which should be determined in a separate experiment.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the Ki value of this compound in A7r5 cells.
Caption: Workflow for Ki Determination of this compound.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
(S)-AL-8810: A Prostaglandin F2α Analog in Swiss Mouse 3T3 Fibroblasts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of (S)-AL-8810, a selective prostaglandin (B15479496) F2α (PGF2α) analog, with a specific focus on its effects in Swiss mouse 3T3 fibroblasts. This document details its potency, signaling pathway, and the experimental methodologies used for its characterization.
Core Data: Potency of this compound in Swiss Mouse 3T3 Fibroblasts
This compound acts as a weak partial agonist at the prostaglandin F2α (FP) receptor in Swiss mouse 3T3 fibroblasts. Its potency is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The efficacy (Emax) is reported relative to a full agonist.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | Swiss mouse 3T3 fibroblasts | EC50 | 186 ± 63 nM | [1] |
| This compound | Swiss mouse 3T3 fibroblasts | Emax | 23% (relative to cloprostenol) | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The primary signaling pathway involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Prostaglandin F2 alpha upregulates intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of (S)-AL-8810: A Technical Guide to a Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, has emerged as a critical pharmacological tool for dissecting the intricate roles of the PGF2α signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, development, and molecular pharmacology of this compound. It details its mechanism of action, summarizes its in vitro and in vivo pharmacological properties, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and drug development professionals investigating FP receptor-mediated signaling and its therapeutic potential.
Introduction: The Quest for a Selective FP Receptor Antagonist
Prostaglandin F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of effects by activating the G-protein coupled FP receptor. These effects include uterine smooth muscle contraction, intraocular pressure regulation, and modulation of inflammatory responses. The development of selective antagonists for the FP receptor was a significant milestone, enabling the precise investigation of its functions. The discovery of AL-8810, a fluorinated PGF2α analog, provided the scientific community with a much-needed tool.[1] this compound is the (15S)-epimer of AL-8810, [(5Z,13E)-(9S,11S,15S)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid], and is recognized for its potent and selective antagonist activity at the FP receptor.
Discovery and Development
The discovery of AL-8810 arose from research focused on modifying the structure of PGF2α to develop receptor antagonists. AL-8810 was identified as a novel PGF2α analog with low efficacy at the FP receptor, a characteristic that underpins its antagonist properties.[2] While specific details of the stereoselective synthesis of this compound are not extensively published in public literature, the general synthesis of prostaglandin analogs involves multi-step chemical processes. These typically start from commercially available chiral building blocks and employ key reactions such as Corey lactone formation, Wittig or Horner-Wadsworth-Emmons reactions to construct the α- and ω-chains, and stereocontrolled reductions to establish the desired stereochemistry of the hydroxyl groups. The introduction of the fluoro group and the indanyl moiety represents specific chemical modifications to achieve the desired pharmacological profile of this compound.
Mechanism of Action: Dual Signaling Pathways
This compound acts as a competitive antagonist at the FP receptor. In its presence, the concentration-response curve for FP receptor agonists is shifted to the right without a significant reduction in the maximum response, which is characteristic of competitive antagonism.[2] The FP receptor primarily signals through the Gαq protein pathway. However, studies have revealed that this compound can also modulate an alternative signaling pathway.
Canonical Gαq/Phospholipase C Pathway
Activation of the FP receptor by an agonist leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of agonists to the FP receptor, thereby inhibiting this signaling cascade.
Alternative ERK1/2 Activation Pathway
Interestingly, while acting as an antagonist for the Gαq/PLC pathway, AL-8810 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in some cell systems. This activation is independent of PKC and appears to involve a distinct signaling mechanism.
Quantitative Data Summary
The pharmacological activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Agonist and Antagonist Potency of AL-8810
| Cell Line | Assay | Parameter | Value | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity | EC50 (agonist) | 261 ± 44 nM | [2] |
| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity | Emax (agonist, relative to cloprostenol) | 19% | [2] |
| Swiss mouse 3T3 fibroblasts | Phospholipase C Activity | EC50 (agonist) | 186 ± 63 nM | [2] |
| Swiss mouse 3T3 fibroblasts | Phospholipase C Activity | Emax (agonist, relative to cloprostenol) | 23% | [2] |
| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity (vs. fluprostenol) | pA2 (antagonist) | 6.68 ± 0.23 | [2] |
| Swiss mouse 3T3 fibroblasts | Phospholipase C Activity (vs. fluprostenol) | pA2 (antagonist) | 6.34 ± 0.09 | [2] |
| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity (vs. 100 nM fluprostenol) | Ki (antagonist) | 426 ± 63 nM | [2] |
Table 2: Selectivity Profile of AL-8810
| Receptor Subtype | Functional Response Inhibition (at 10 µM AL-8810) | Reference |
| TP (Thromboxane) | No significant inhibition | [2] |
| DP (Prostaglandin D2) | No significant inhibition | [2] |
| EP2 (Prostaglandin E2) | No significant inhibition | [2] |
| EP4 (Prostaglandin E2) | No significant inhibition | [2] |
| V1-vasopressin | No significant inhibition | [2] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This protocol describes a method to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced inositol phosphate (B84403) (IP) accumulation.
Methodology:
-
Cell Culture: Culture A7r5 or Swiss 3T3 cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]-inositol (1-2 µCi/mL) in inositol-free medium for 24-48 hours to incorporate the radiolabel into phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl to inhibit inositol monophosphatase). Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol, typically at its EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and IP Extraction: Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) or another suitable lysis buffer. Neutralize the extracts and separate the inositol phosphates from the cell debris by centrifugation.
-
Quantification of Inositol Phosphates:
-
Radiometric Detection: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography and quantify the radioactivity in each fraction using liquid scintillation counting.
-
Non-Radiometric Detection: Utilize commercially available ELISA or HTRF®-based kits for the quantification of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
-
Data Analysis: Plot the agonist response in the presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, or calculate the Ki value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the steps to measure this compound-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells in appropriate media to 80-90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Cell Treatment: Treat the serum-starved cells with this compound (e.g., 1-10 µM) for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
In Vivo Applications
This compound has been utilized in various preclinical animal models to investigate the in vivo roles of the FP receptor.
-
Ocular Hypertension: In models of glaucoma, this compound has been shown to block the intraocular pressure-lowering effects of FP receptor agonists, confirming the FP receptor as the target for these drugs.[3][4][5][6][7]
-
Endometriosis and Pain: Studies in rodent models of endometriosis have used this compound to investigate the role of PGF2α in the pathophysiology of the disease, including associated pain.[8][9][10][11][12]
Conclusion
This compound is an indispensable tool for researchers in the field of prostanoid signaling. Its high selectivity and potent antagonist activity at the FP receptor have enabled significant advancements in our understanding of the physiological and pathophysiological roles of PGF2α. This technical guide provides a comprehensive resource to facilitate the effective use of this compound in both in vitro and in vivo research settings, ultimately aiding in the development of novel therapeutics targeting the FP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris-pharma.com [iris-pharma.com]
- 4. Establishment and Characterization of an Acute Model of Ocular Hypertension by Laser-Induced Occlusion of Episcleral Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Evaluation of the Effectiveness of a Chronic Ocular Hypertension Mouse Model Induced by Intracameral Injection of Cross-Linking Hydrogel [frontiersin.org]
- 7. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical models of endometriosis and interstitial cystitis/bladder pain syndrome: an Innovative Medicines Initiative-PainCare initiative to improve their value for translational research in pelvic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Preclinical Evidence from Animal Models of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endometriosis-Associated Pain - Do Preclinical Rodent Models Provide a Good Platform for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.sahmri.org.au [research.sahmri.org.au]
The Pharmacological Profile of (S)-AL-8810: A Comprehensive Technical Guide
(S)-AL-8810 is a potent and selective competitive antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, making it an invaluable tool for researchers in pharmacology and drug development. This technical guide provides an in-depth overview of its pharmacological properties, including its binding affinity, functional activity, and mechanism of action, supplemented with detailed experimental protocols and pathway visualizations.
Core Pharmacological Characteristics
This compound, a fluorinated analog of prostaglandin F2α (PGF2α), exhibits high selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, and TP)[1][2]. Its primary mechanism of action is the competitive antagonism of the Gq-protein coupled FP receptor. This antagonism effectively blocks the canonical signaling pathway initiated by the binding of endogenous ligands like PGF2α, thereby inhibiting the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium[1][3].
While primarily an antagonist, this compound has been observed to possess weak partial agonist activity at higher concentrations in some cellular systems[1][4]. Furthermore, studies have revealed that this compound can induce signaling through an alternative, G-protein-independent pathway involving the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK cascade[5][6].
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound across different in vitro models.
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1][2] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1][2] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1][4] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [1][4] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1][2] |
| Mouse 3T3 cells | - | 0.2 ± 0.06 µM | [5] | |
| Rat A7r5 cells | - | 0.4 ± 0.1 µM | [5] | |
| Human cloned ciliary body-derived FP receptor | - | 1.9 ± 0.3 µM | [7] | |
| Human trabecular meshwork cells | - | 2.6 ± 0.5 µM | [7] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1][2] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1][2] |
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with the FP receptor, which can trigger two distinct signaling cascades as illustrated below.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
(S)-AL-8810: A Comprehensive Technical Guide for Researchers
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor. This technical guide provides an in-depth overview of its chemical structure, properties, and pharmacological activity for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic analog of prostaglandin F2α (PGF2α). Its chemical structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups, an aliphatic carboxylic acid side chain, and a substituted aromatic side chain.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid |
| Molecular Formula | C₂₄H₃₁FO₄ |
| Molecular Weight | 402.50 g/mol |
| CAS Number | 1224444-55-6 |
| SMILES | O--INVALID-LINK--/C=C/[C@@H]3--INVALID-LINK--O">C@HC/C=C\CCCC(O)=O |
| InChI | InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |
Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: Miscible, PBS (pH 7.2): 0.05 mg/mL |[1] |
Pharmacological Properties
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. It exhibits competitive antagonism at the FP receptor, thereby inhibiting the signaling cascade initiated by the endogenous ligand, PGF2α.[2][3]
Mechanism of Action
The primary mechanism of action of this compound is the blockade of the FP receptor. Activation of the FP receptor by PGF2α typically leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound competitively binds to the FP receptor, preventing PGF2α from initiating this signaling cascade.[2]
Interestingly, some studies have revealed that AL-8810 can act as a biased agonist.[4] While it antagonizes the canonical Gq-mediated pathway, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[4][5] This biased signaling is independent of PKC and involves Src kinase and the shedding of EGF.[4][5]
Quantitative Pharmacological Data
The antagonist potency of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data.
| Parameter | Cell Line/System | Value | Reference |
| Kᵢ | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | [3] |
| pA₂ | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [3] |
| pA₂ | Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [3] |
| EC₅₀ (agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM (Emax = 19%) | [3] |
| EC₅₀ (agonist activity) | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM (Emax = 23%) | [3] |
| Kᵢ | Mouse 3T3 cells | 0.2 ± 0.06 µM | [2] |
| Kᵢ | Rat A7r5 cells | 0.4 ± 0.1 µM | [2] |
| Kᵢ | Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM | [2] |
| Kᵢ | Human trabecular meshwork (h-TM) cells | 2.6 ± 0.5 µM | [2] |
| Kᵢ | Human ciliary muscle (h-CM) cells | 5.7 µM | [2] |
This compound demonstrates high selectivity for the FP receptor over other prostanoid receptors, such as TP, DP, EP₂, and EP₄ receptors.[3]
Signaling Pathways
The following diagrams illustrate the canonical PGF2α signaling pathway and the antagonistic action of this compound, as well as the biased signaling pathway initiated by AL-8810.
Caption: Canonical PGF2α signaling pathway.
Caption: this compound antagonism and biased signaling.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)
This assay measures the ability of this compound to inhibit agonist-induced PLC activity by quantifying the accumulation of inositol phosphates (IPs).
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (S)-AL-8810
(S)-AL-8810 is a selective and competitive antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2] It serves as a critical pharmacological tool for investigating FP receptor-mediated physiological and pathological processes. These application notes provide detailed protocols for in vitro and in vivo experimental procedures involving this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at the FP receptor.[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin F2α (PGF2α), stimulates the Gq/11 protein. This activation, in turn, triggers the Phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] this compound competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this signaling pathway. While primarily an antagonist, this compound has been observed to exhibit very weak partial agonist activity at high concentrations.[1]
Signaling Pathway Diagram
Caption: FP Receptor Signaling Pathway and this compound's Point of Inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and efficacy of this compound in various cell lines.
Table 1: Agonist Activity of this compound
| Cell Line | Assay | Parameter | Value | Relative to Full Agonist | Reference |
| A7r5 Rat Aortic Smooth Muscle | Phospholipase C Activity | EC50 | 261 ± 44 nM | - | [1] |
| Emax | 19% | Cloprostenol | [1] | ||
| Swiss 3T3 Fibroblasts | Phospholipase C Activity | EC50 | 186 ± 63 nM | - | [1] |
| Emax | 23% | Cloprostenol | [1] |
Table 2: Antagonist Activity of this compound
| Cell Line | Agonist | Assay | Parameter | Value | Reference |
| A7r5 Rat Aortic Smooth Muscle | Fluprostenol | Phospholipase C Activity | pA2 | 6.68 ± 0.23 | [1] |
| Fluprostenol | Phospholipase C Activity | Ki | 426 ± 63 nM | [1] | |
| Swiss 3T3 Fibroblasts | Fluprostenol | Phospholipase C Activity | pA2 | 6.34 ± 0.09 | [1] |
| Mouse 3T3 Cells | - | - | Ki | 0.2 ± 0.06 µM | [4] |
| Rat A7r5 Cells | - | - | Ki | 0.4 ± 0.1 µM | [4] |
Experimental Protocols
In Vitro: Phospholipase C (PLC) Activity Assay
This protocol is designed to determine the antagonist potency of this compound by measuring its ability to inhibit agonist-induced PLC activity.
Caption: Workflow for the Phospholipase C (PLC) Activity Assay.
Methodology:
-
Cell Culture: Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, in appropriate media until they reach confluency in 96-well plates.
-
Pre-incubation with Antagonist:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Prepare a solution of a potent FP receptor agonist, such as fluprostenol, at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells containing the pre-incubated cells with this compound.
-
-
Inositol Phosphate (IP) Measurement:
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol phosphates.
-
Lyse the cells and measure the accumulation of a stable downstream metabolite, such as inositol monophosphate (IP1), using a commercially available kit, for instance, a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the agonist-induced IP1 accumulation against the concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
To determine the pA2 value, construct full agonist concentration-response curves in the absence and presence of multiple fixed concentrations of this compound.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value, and a slope not significantly different from 1 is indicative of competitive antagonism.
-
In Vitro: Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or A7r5 cells) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-treatment:
-
Add varying concentrations of this compound to the dye-loaded cells and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of an FP receptor agonist (e.g., PGF2α or bimatoprost (B1667075) free acid) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response for each well.
-
Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 of the antagonist.
-
In Vivo: Traumatic Brain Injury (TBI) Mouse Model
This protocol outlines the use of this compound in a preclinical model of traumatic brain injury to assess its neuroprotective potential.
Caption: Experimental Workflow for In Vivo TBI Studies with this compound.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Traumatic Brain Injury Induction:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy to expose the cortex.
-
Induce a controlled cortical impact (CCI) injury using a pneumatic impactor with defined parameters (e.g., tip diameter, velocity, depth, and duration).
-
-
Drug Administration:
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 and 48 hours post-injury using a Neurological Deficit Score (NDS).[5] The NDS can include tasks assessing motor function, balance, and alertness.
-
Assess grip strength using a grip strength meter to quantify motor deficits.
-
-
Histological Analysis:
-
At a predetermined time point (e.g., 48 hours or later), euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for histology.
-
Stain brain sections (e.g., with cresyl violet) to measure cortical lesion volume and hippocampal swelling.
-
Perform immunohistochemistry to assess markers of gliosis (e.g., GFAP for astrocytes) and microglial activation (e.g., Iba1).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all relevant safety and ethical guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-AL-8810 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR). As a C-15 epimer of AL-8810, it serves as a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways and for the development of therapeutics targeting conditions such as elevated intraocular pressure and primary open-angle glaucoma.[1] This document provides detailed application notes and protocols for key in vitro assays to characterize the antagonist activity of this compound.
Mechanism of Action
Activation of the FP receptor by its endogenous ligand, Prostaglandin F2α (PGF2α), primarily initiates a signaling cascade through the Gαq protein pathway.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] this compound acts as a competitive antagonist at the FP receptor, blocking the binding of PGF2α and other agonists, thereby inhibiting the downstream signaling events.[3]
Signaling Pathway Diagram
Caption: this compound blocks PGF2α-induced FP receptor signaling.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
| Parameter | Cell Line | Value | Reference Assay |
| Ki | Mouse 3T3 cells | 0.2 ± 0.06 µM | Radioligand Binding |
| Rat A7r5 cells | 0.4 ± 0.1 µM | Radioligand Binding | |
| Rat A7r5 cells | 426 ± 63 nM | Functional (vs. 100 nM fluprostenol) | |
| EC50 (Agonist activity) | Rat A7r5 cells | 261 ± 44 nM | Phospholipase C Activity |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | Phospholipase C Activity | |
| pA2 | Rat A7r5 cells | 6.68 ± 0.23 | Schild Analysis |
| 3T3 cells | 6.34 ± 0.09 | Schild Analysis |
Table 1: Pharmacological parameters of this compound.[1][3][4]
Experimental Protocols
Cell Culture
A7r5 Rat Thoracic Aorta Smooth Muscle Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:2 to 1:3 using 0.05% trypsin-EDTA. Cells may exhibit slower growth initially.
Swiss 3T3 Mouse Embryonic Fibroblasts
-
Growth Medium: DMEM supplemented with 10% Bovine Calf Serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:10 to 1:20 using 0.05% trypsin-EDTA.
Phospholipase C (PLC) Activity Assay (via Inositol Monophosphate Accumulation)
This assay determines the ability of this compound to inhibit agonist-induced PLC activity by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Caption: Workflow for the Phospholipase C (PLC) activity assay.
Protocol:
-
Cell Seeding: Seed A7r5 or Swiss 3T3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist, such as fluprostenol (B1673476) (e.g., EC80 concentration), to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of IP1.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the IP1 concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis:
-
IC50 Determination: Plot the IP1 signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Schild Analysis (for determining pA2): Generate concentration-response curves for the agonist in the presence of increasing, fixed concentrations of this compound. Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value, which provides a measure of the antagonist's affinity.[5]
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon FP receptor activation and the inhibitory effect of this compound.
Protocol:
-
Cell Seeding: Seed A7r5 or other suitable cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Agonist Injection and Signal Detection: Use a fluorescence plate reader with an injection module to add a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol) to the wells while simultaneously measuring the fluorescence signal over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Generate concentration-response curves to calculate the IC50 of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), which can be a downstream event of FP receptor activation.
Caption: Workflow for ERK1/2 Phosphorylation Western Blot.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with an FP receptor agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the normalized values against the concentration of this compound to determine its inhibitory effect.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vitro characterization of this compound as an FP receptor antagonist. By employing these assays, researchers can effectively determine its potency, affinity, and mechanism of action, facilitating its use as a research tool and its potential development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application Notes and Protocols for (S)-AL-8810 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a selective and potent antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] It is a valuable pharmacological tool for in vivo studies investigating the role of the FP receptor in various physiological and pathological processes, particularly in the context of glaucoma and intraocular pressure (IOP) regulation. These application notes provide detailed protocols for the in vivo administration of this compound via topical, intravitreal, and systemic routes, primarily in mouse models.
Data Presentation
Table 1: In Vivo Studies Utilizing this compound
| Administration Route | Animal Model | Concentration/Dose | Vehicle | Observed Effect | Reference |
| Topical Ocular | C57BL/6J Mice | 10 mM | Not Specified | Blockade of Latanoprost-induced IOP reduction | --INVALID-LINK-- |
Note: Quantitative data on the direct effects of this compound on physiological parameters are limited as it is primarily used as a selective antagonist to probe the mechanism of FP receptor agonists.
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor by its endogenous ligand, PGF2α, or synthetic agonists like latanoprost, initiates a signaling cascade that leads to the reduction of intraocular pressure. This is primarily achieved by increasing the uveoscleral outflow of aqueous humor. The signaling pathway involves the activation of a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks the initial binding of agonists to the FP receptor, thereby inhibiting this entire downstream cascade.
Caption: FP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Topical Ocular Administration in Mice
This protocol is designed for the delivery of this compound to the ocular surface to study its effects on intraocular pressure, often in conjunction with an FP receptor agonist.
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or a solution containing a viscosity enhancer like carboxymethyl cellulose)
-
Micropipette (2 µL or 10 µL)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Tonometer for IOP measurement in mice
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 10 mM). Ensure complete dissolution. The use of a small amount of a solubilizing agent like DMSO, followed by dilution in the vehicle, may be necessary. The final concentration of the solubilizing agent should be minimal and tested for any independent effects on IOP.
-
-
Animal Handling and Anesthesia:
-
Anesthetize the mouse using a standardized and approved protocol.
-
-
Topical Application:
-
Using a micropipette, carefully instill a 2 µL drop of the this compound solution directly onto the central cornea of one eye. The contralateral eye can be treated with the vehicle alone to serve as a control.
-
-
Post-application and IOP Measurement:
-
Allow a specific amount of time for the compound to act (e.g., 30-60 minutes) before applying an FP receptor agonist, if applicable.
-
Measure the IOP at predetermined time points using a tonometer calibrated for use in mice.
-
Caption: Workflow for Topical Ocular Administration of this compound.
Intravitreal Injection in Mice
This protocol describes the injection of this compound directly into the vitreous humor of the mouse eye. This route is useful for investigating the direct effects of the compound on the retina and posterior segment.
Materials:
-
This compound solution (sterile-filtered)
-
Anesthetic
-
Topical proparacaine (B1679620) or other local anesthetic
-
Povidone-iodine solution
-
33-gauge or smaller needle on a Hamilton syringe or other microinjection apparatus
-
Stereomicroscope
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile PBS) at the desired concentration.
-
-
Animal Preparation:
-
Anesthetize the mouse.
-
Apply a drop of topical proparacaine to the eye to be injected.
-
Disinfect the ocular surface with a dilute povidone-iodine solution.
-
-
Intravitreal Injection:
-
Under a stereomicroscope, gently proptose the eye.
-
Using a 33-gauge needle, create a small puncture through the sclera, approximately 1-1.5 mm posterior to the limbus, avoiding the lens.
-
Carefully inject a small volume (typically 0.5-1 µL) of the this compound solution into the vitreous cavity.
-
Slowly withdraw the needle.
-
-
Post-injection Care:
-
Apply a topical antibiotic ointment to the eye.
-
Monitor the animal for any signs of adverse reactions.
-
Systemic Administration (Retro-orbital Injection) in Mice
Systemic administration can be used to study the broader pharmacokinetic and pharmacodynamic properties of this compound. Retro-orbital injection is a common method for achieving rapid systemic circulation in mice.
Materials:
-
This compound solution (sterile)
-
Anesthetic
-
Insulin syringe with a 28- or 30-gauge needle
-
Gauze
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a vehicle suitable for systemic injection (e.g., sterile saline or PBS). The concentration should be calculated based on the desired dose and the animal's body weight.
-
-
Animal Anesthesia:
-
Anesthetize the mouse.
-
-
Retro-orbital Injection:
-
Position the anesthetized mouse and gently retract the eyelid to expose the retro-orbital sinus.
-
Insert the needle at a 45-degree angle into the medial canthus of the eye socket until the sinus is penetrated.
-
Slowly inject the desired volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure with gauze to prevent excessive bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for recovery from anesthesia and any potential side effects.
-
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The specific concentrations, volumes, and time points may need to be optimized for your particular experimental model and objectives.
References
Application Notes and Protocols for (S)-AL-8810 in Cell Culture
(S)-AL-8810 is a selective and competitive antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. [1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate FP receptor signaling and function.
Pharmacological Profile of this compound
This compound is a valuable pharmacological tool for researchers studying the physiological and pathological roles of the PGF2α/FP receptor system.[1] It is a PGF2α analog that exhibits high selectivity for the FP receptor with minimal activity at other prostanoid receptors such as DP, EP, and TP receptors.[1][3] While it can show weak partial agonist activity at high concentrations, it primarily functions as a competitive antagonist in the presence of full FP receptor agonists like PGF2α or fluprostenol.[1][4]
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the key in vitro pharmacological parameters of this compound in commonly used cell lines that endogenously express the FP receptor.
| Parameter | Cell Line | Agonist | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [1] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [1] |
Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[5] Upon activation by an agonist like PGF2α, the FP receptor stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).[3] this compound competitively binds to the FP receptor, preventing the agonist from binding and thereby inhibiting this downstream signaling cascade.
Caption: PGF2α receptor signaling and inhibition by this compound.
Experimental Protocols
A common application of this compound in cell culture is to determine its antagonist potency by measuring its ability to inhibit agonist-induced intracellular signaling, such as PLC activation or calcium mobilization.
Protocol: Phospholipase C (PLC) Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced PLC activity by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts (or other cell line endogenously expressing the FP receptor)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
FP receptor agonist (e.g., PGF2α or fluprostenol)
-
IP1-d2 (labeled IP1 for competitive immunoassay)
-
Anti-IP1 Cryptate (donor fluorophore)
-
Lysis buffer
-
384-well white microplate
-
HTRF (Homogeneous Time-Resolved Fluorescence) compatible plate reader
Experimental Workflow:
Caption: Workflow for a Phospholipase C (PLC) activity assay.
Procedure:
-
Cell Culture: Culture A7r5 or 3T3 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 384-well white microplate at a density of 10,000-20,000 cells per well. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the FP receptor agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the wells and add the different concentrations of this compound. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the fixed concentration of the FP receptor agonist to all wells except the negative control wells.
-
IP1 Accumulation: Incubate the plate for 30-60 minutes at 37°C to allow for the accumulation of IP1.
-
Cell Lysis and HTRF Reagent Addition: Lyse the cells by adding the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Detection: Incubate the plate at room temperature for 1-2 hours to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm and 620 nm. Plot the HTRF ratio against the log concentration of this compound to generate a dose-response curve. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation. The pA2 value can be calculated using Schild analysis to determine the nature of the antagonism.[6]
Protocol: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration in response to FP receptor activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing the human FP receptor (or a cell line with endogenous expression)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
FP receptor agonist (e.g., PGF2α)
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Culture and Seeding: Seed HEK293-FP cells into a 96-well black-walled, clear-bottom microplate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C.
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Agonist Addition and Signal Detection: Add a fixed concentration of PGF2α (e.g., EC80) to the wells and immediately begin kinetic fluorescence readings for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound to generate an inhibition curve and calculate the IC50.
By following these protocols, researchers can effectively utilize this compound to investigate the role of the PGF2α/FP receptor signaling pathway in various cellular processes.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
(S)-AL-8810: Application Notes and Protocols for Phospholipase C Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a selective and competitive antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, couples to the Gq alpha subunit of the heterotrimeric G protein. This activation stimulates Phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
This document provides detailed application notes and protocols for utilizing this compound in a phospholipase C (PLC) activity assay. The assay is designed to characterize the antagonist properties of this compound by measuring its ability to inhibit the PGF2α-mediated production of inositol phosphates.
Principle of the Assay
The assay quantifies the antagonist effect of this compound on the PGF2α receptor-mediated activation of PLC. In the presence of a PGF2α receptor agonist, such as fluprostenol, PLC is activated, leading to an accumulation of inositol phosphates (IPs). Due to the short half-life of IP3, this assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases. The potency of this compound as an antagonist is determined by its ability to concentration-dependently inhibit the agonist-induced accumulation of IP1. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly employed detection method for this assay.
Signaling Pathway of PGF2α Receptor
Quantitative Data for this compound
The following tables summarize the pharmacological data for this compound from PLC activity assays conducted in various cell lines.
Table 1: this compound Agonist and Antagonist Potency
| Parameter | Cell Line | Value | Reference Agonist | Reference |
| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | Cloprostenol | [1] |
| Swiss 3T3 fibroblasts | 186 ± 63 nM | Cloprostenol | [1] | |
| Emax (relative to Cloprostenol) | A7r5 cells | 19% | Cloprostenol | [1] |
| 3T3 fibroblasts | 23% | Cloprostenol | [1] | |
| pA2 (Antagonist activity) | A7r5 cells | 6.68 ± 0.23 | Fluprostenol | [1] |
| 3T3 fibroblasts | 6.34 ± 0.09 | Fluprostenol | [1] | |
| Ki (Antagonist activity) | A7r5 cells | 426 ± 63 nM | Fluprostenol (100 nM) | [1] |
Table 2: Selectivity of this compound
| Receptor Subtype | Activity | Concentration Tested | Result | Reference |
| TP, DP, EP2, EP4 | Functional Response | 10 µM | No significant inhibition | [1] |
| V1-vasopressin (PLC-coupled) | Functional Response | Not specified | No antagonism | [1] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
A7r5 rat thoracic aorta smooth muscle cells (ATCC® CRL-1444™)
-
Swiss 3T3 mouse embryonic fibroblasts (ATCC® CCL-92™)
-
HEK293 cells stably expressing the human FP receptor
-
-
Cell Culture Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Compounds:
-
This compound (CAS: 246246-19-5)
-
Fluprostenol (potent FP receptor agonist)
-
PGF2α (endogenous FP receptor agonist)
-
-
Assay Reagents:
-
IP-One HTRF® Assay Kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)
-
Lithium Chloride (LiCl)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
White, opaque 96-well or 384-well microplates
-
HTRF-compatible microplate reader
-
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture A7r5 or 3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once confluent, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
2. Assay Procedure:
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Prepare a stock solution of Fluprostenol in DMSO. Dilute in assay buffer to a concentration that will give approximately 80% of the maximal response (EC80). This concentration should be determined from a prior agonist dose-response experiment.
-
-
Pre-incubation with Antagonist:
-
Carefully aspirate the culture medium from the wells.
-
Add the desired volume of each concentration of this compound dilution to the respective wells. For control wells (agonist only), add assay buffer.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the prepared Fluprostenol solution (EC80 concentration) to all wells except the basal control wells (which receive only assay buffer).
-
Incubate the plate for 30-60 minutes at 37°C to allow for the accumulation of IP1.
-
-
Cell Lysis and HTRF Detection:
-
Following the incubation, lyse the cells by adding the lysis buffer provided in the IP-One HTRF® assay kit to each well.
-
Add the IP1-d2 conjugate to each well.
-
Add the anti-IP1-cryptate conjugate to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions. The reader will measure the fluorescence emission at two wavelengths (typically 665 nm and 620 nm).
-
Data Analysis
-
Calculate the HTRF Ratio: For each well, calculate the ratio of the fluorescence at 665 nm to that at 620 nm and multiply by 10,000.
-
Generate a Standard Curve: If absolute quantification of IP1 is desired, generate a standard curve using the IP1 calibrator provided in the kit.
-
Determine IC50:
-
Normalize the data by setting the basal control as 0% activity and the agonist-only control as 100% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist response.
-
-
Calculate pA2 (Schild Analysis):
-
To determine if this compound is a competitive antagonist, perform a Schild analysis. This requires generating full agonist dose-response curves in the presence of several fixed concentrations of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) against the logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of this plot is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Low signal-to-background ratio | Low receptor expression | Use a cell line with higher endogenous expression or a stably transfected cell line. |
| Suboptimal agonist concentration | Perform a full agonist dose-response curve to determine the optimal EC80 concentration. | |
| Insufficient incubation time | Optimize the agonist stimulation time (typically 30-60 minutes). | |
| Inconsistent IC50 values | Compound instability | Prepare fresh compound dilutions for each experiment. |
| Incomplete inhibition | Ensure the highest concentration of the antagonist is sufficient to achieve maximal inhibition. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in a phospholipase C activity assay. The detailed protocols and data analysis procedures will enable researchers to accurately characterize the antagonist properties of this compound at the PGF2α receptor. The provided quantitative data and signaling pathway diagrams offer a valuable resource for scientists in the fields of pharmacology and drug development.
References
Application Notes and Protocols for (S)-AL-8810: A Selective FP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] As a competitive antagonist, this compound provides a valuable pharmacological tool for investigating the physiological and pathological roles of FP receptor signaling.[1][2] The FP receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of biological processes, including smooth muscle contraction, intraocular pressure regulation, and cellular proliferation.[2][4][5] These application notes provide detailed protocols and data for utilizing this compound to effectively block FP receptor signaling in various experimental models.
Mechanism of Action
Data Presentation
Antagonist Potency of this compound
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |
| Ki | Swiss mouse 3T3 fibroblasts | Not Specified | 0.2 ± 0.06 µM | [8][9] |
| Ki | Rat A7r5 cells | Not Specified | 0.4 ± 0.1 µM | [8][9] |
| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |
| EC50 (as a weak partial agonist) | A7r5 cells | - | 261 ± 44 nM | [1] |
| EC50 (as a weak partial agonist) | 3T3 fibroblasts | - | 186 ± 63 nM | [1] |
Selectivity of this compound
This compound demonstrates high selectivity for the FP receptor. At a concentration of 10 µM, it did not significantly inhibit the functional responses of TP, DP, EP2, and EP4 prostanoid receptor subtypes.[1]
Mandatory Visualizations
Caption: FP Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of FP Agonist-Induced Phospholipase C (PLC) Activity
This protocol is designed to quantify the antagonist potency of this compound by measuring its ability to inhibit FP receptor agonist-induced inositol (B14025) phosphate (B84403) (IP) accumulation.[10]
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts[10]
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
Assay buffer (e.g., HBSS)
-
IP-One HTRF assay kit or similar IP detection system
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture: Culture A7r5 or 3T3 cells in appropriate medium until they reach confluency in multi-well plates.[10]
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Stimulation with FP Agonist:
-
Prepare a solution of the FP receptor agonist at a concentration known to elicit a submaximal response (e.g., EC80).
-
Add the FP agonist to the wells containing this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Measurement of IP Accumulation:
-
Lyse the cells according to the manufacturer's protocol for the IP detection kit.
-
Measure the accumulation of inositol monophosphate (IP1) using a suitable plate reader for Homogeneous Time-Resolved Fluorescence (HTRF).[10]
-
-
Data Analysis:
-
Plot the agonist-induced IP1 accumulation against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.
-
To determine the pA2 value (a measure of competitive antagonist potency), perform Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of this compound.[11]
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol assesses the ability of this compound to block FP agonist-induced increases in intracellular calcium concentration ([Ca2+]i).
Materials:
-
HEK293 cells stably expressing the human FP receptor (or other suitable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
FP receptor agonist (e.g., PGF2α)
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells onto black-walled, clear-bottom multi-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium, wash the cells with assay buffer, and incubate them with the dye loading solution for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Antagonist Treatment:
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a FLIPR or on a fluorescence microscope.
-
Establish a stable baseline fluorescence reading.
-
Inject the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in [Ca2+]i.
-
Quantify the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the antagonist concentration to determine the IC50.
-
Protocol 3: Isolated Tissue Bath for Smooth Muscle Contraction
This protocol evaluates the effect of this compound on FP agonist-induced smooth muscle contraction in isolated tissues.[11]
Materials:
-
Isolated tissue (e.g., rat thoracic aorta, guinea pig trachea)[11]
-
Isolated organ bath system with force-displacement transducers[11]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[11]
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)[11]
-
This compound
-
FP receptor agonist (e.g., fluprostenol)[11]
-
Potassium Chloride (KCl) solution
Procedure:
-
Tissue Preparation:
-
Equilibration:
-
Antagonist Protocol:
-
Data Analysis:
-
Measure the maximal contraction and calculate the EC50 for the agonist in the absence and presence of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the negative log of the molar concentration of this compound to determine the pA2 value.[11]
-
Troubleshooting
-
Low Potency: Ensure the freshness and proper storage of this compound. Verify the expression and functionality of the FP receptor in the chosen experimental system.
-
High Variability: Optimize cell density, incubation times, and washing steps. Ensure consistent tissue preparation and handling in organ bath experiments.
-
Incomplete Antagonism: At very high agonist concentrations, competitive antagonists may be overcome. Ensure the agonist concentration range is appropriate for Schild analysis. This compound has been described as a weak partial agonist in some systems, which could contribute to a residual effect at high concentrations.[1]
Conclusion
This compound is a well-characterized and selective antagonist of the FP receptor, making it an indispensable tool for elucidating the roles of PGF2α signaling in health and disease. The protocols provided herein offer robust methods for investigating the effects of this compound in a variety of in vitro and ex vivo models. Careful experimental design and data analysis will enable researchers to effectively utilize this compound to advance their understanding of FP receptor pharmacology.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
(S)-AL-8810: Application Notes and Protocols for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-AL-8810 is a potent and selective antagonist for the prostaglandin (B15479496) F2α (PGF2α) receptor, commonly known as the FP receptor. As an 11β-fluoro analog of PGF2α, it is a valuable pharmacological tool for investigating the diverse physiological and pathological roles of the PGF2α/FP receptor signaling pathway. This document provides detailed application notes and standardized protocols for the effective use of this compound in various cell-based assays.
Mechanism of Action
The FP receptor is a G-protein coupled receptor that primarily signals through the Gαq protein pathway.[1] Upon binding of the endogenous ligand PGF2α, the receptor activates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[1]
This compound acts as a competitive antagonist, binding to the FP receptor to block the action of PGF2α and its analogs, thereby inhibiting the downstream signaling cascade.[2][3]
Figure 1: PGF2α receptor signaling and the antagonistic action of this compound.
Quantitative Data
The potency and efficacy of this compound can vary based on the cell line, agonist used, and specific assay conditions. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| pA2 | A7r5 (Rat thoracic aorta smooth muscle) | Fluprostenol | 6.68 ± 0.23 | [2] |
| pA2 | Swiss 3T3 (Mouse fibroblasts) | Fluprostenol | 6.34 ± 0.09 | [2] |
| Ki | A7r5 cells | Fluprostenol (100 nM) | 426 ± 63 nM | [2] |
| Ki | Swiss 3T3 cells | N/A | 0.2 ± 0.06 µM | [4] |
| Ki | A7r5 cells | N/A | 0.4 ± 0.1 µM | [4] |
| Ki | Cloned human ciliary body FP receptor | Various agonists | 1 - 2 µM | [3] |
| EC50 (Agonist activity) | A7r5 cells | This compound only | 261 ± 44 nM | [2][5] |
| EC50 (Agonist activity) | Swiss 3T3 cells | This compound only | 186 ± 63 nM | [2][5] |
| Antagonism | Swiss 3T3 cells | Bimatoprost | Fully antagonized at 100 µM | [3] |
Note: this compound can exhibit weak partial agonist activity at higher concentrations.[2][3]
Experimental Protocols
It is essential to optimize protocols for specific cell lines and experimental setups.
This assay measures the inhibition of agonist-induced intracellular calcium release by this compound.
Figure 2: Workflow for an intracellular calcium mobilization assay.
Materials:
-
FP receptor-expressing cells (e.g., A7r5, Swiss 3T3, or recombinant cell lines).
-
Black, clear-bottom 96- or 384-well microplates.
-
This compound stock solution (in DMSO).
-
FP receptor agonist (e.g., PGF2α, fluprostenol).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fluo-8 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence kinetic plate reader with injectors.[6]
Procedure:
-
Cell Plating: Seed cells into the microplate to achieve 80-90% confluency on the day of the assay.[7] Incubate overnight.
-
Dye Loading: Remove culture medium and add the calcium indicator dye solution (prepared according to the manufacturer's protocol). Incubate at 37°C for 1 hour, followed by 20-30 minutes at room temperature.[6] Homogeneous "no-wash" kits are available that simplify this step.[6]
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. The plate reader will first add the antagonist dilutions to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).[8]
-
Agonist Stimulation: Set the plate reader to record a baseline fluorescence for 10-20 seconds.[8] The instrument's injector will then add the FP agonist (at a concentration of ~EC80) to initiate the calcium flux.[9]
-
Data Acquisition: Continue recording fluorescence intensity for 2-3 minutes to capture the peak response and subsequent decline.[8]
-
Data Analysis: The change in intracellular calcium is measured as the peak fluorescence minus the baseline.[8] Normalize the data, with the agonist-only response representing 0% inhibition and a buffer control as 100% inhibition.[8] Plot the normalized response against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[8]
This assay provides a direct measure of PLC activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10]
Materials:
-
FP receptor-expressing cells.
-
White, solid-bottom 384-well plates.
-
This compound stock solution (in DMSO).
-
FP receptor agonist.
-
HTRF® IP-One Assay Kit (or similar).[11]
-
HTRF®-compatible microplate reader.[11]
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in the kit's stimulation buffer at an optimized density.[11]
-
Compound and Cell Plating: Add the appropriate volume of cells to each well of the 384-well plate. Add the serially diluted this compound or vehicle control to the respective wells.[11]
-
Agonist Stimulation: Add the FP agonist (at ~EC80 concentration) to the wells. Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).[11] The presence of LiCl in the buffer inhibits IP1 degradation, allowing it to accumulate.[9]
-
Detection: Add the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well. Incubate at room temperature for 60 minutes, protected from light.[11]
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm emission wavelengths.[11]
-
Data Analysis: The HTRF® signal is inversely proportional to the amount of IP1 produced.[9] Convert the raw data to IP1 concentrations using a standard curve. Plot the IP1 concentration against the log of the this compound concentration and fit the data to determine the IC50 value.[11]
General Considerations
-
Solubility: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO. The final solvent concentration in the assay should typically be kept below 0.5% to avoid cellular toxicity.
-
Agonist Concentration: The apparent potency (IC50) of a competitive antagonist like this compound is dependent on the concentration of the agonist used. Using an agonist concentration near its EC80 is a common practice for antagonist profiling.[9]
-
Controls: Always include proper controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound.
-
Positive Control: Cells stimulated with the agonist alone to determine the maximum response.
-
Negative Control: Cells treated with assay buffer only (no agonist or antagonist) to establish the baseline.
-
References
- 1. benchchem.com [benchchem.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Uterine Contraction with (S)-AL-8810
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) is a potent uterotonic agent that plays a critical role in the initiation and progression of uterine contractions, particularly during parturition. It exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor present on myometrial smooth muscle cells. (S)-AL-8810 is a selective antagonist of the FP receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the PGF2α signaling pathway in uterine contractility.[1] These application notes provide a detailed protocol for utilizing this compound in ex vivo uterine contraction studies.
Mechanism of Action
This compound acts as a competitive antagonist at the FP receptor. By binding to the receptor, it prevents the binding of the endogenous agonist PGF2α, thereby inhibiting the downstream signaling cascade that leads to myometrial contraction. This blockade allows for the elucidation of PGF2α's contribution to uterine muscle function and the evaluation of potential therapeutic interventions targeting this pathway.
PGF2α-Induced Uterine Contraction Signaling Pathway
The binding of PGF2α to its FP receptor on myometrial cells primarily activates the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key trigger for smooth muscle contraction. This compound blocks this entire process by preventing the initial binding of PGF2α.
Experimental Protocols
The following protocol outlines the use of an organ bath to study the effect of this compound on PGF2α-induced uterine contractions.
Materials and Reagents
-
Uterine tissue (e.g., from rat or human biopsy)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Prostaglandin F2α (PGF2α)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Step-by-Step Procedure
-
Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in ice-cold Krebs-Henseleit solution.
-
Carefully dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width), removing endometrial and connective tissues.
-
-
Mounting and Equilibration:
-
Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes, until stable spontaneous contractions are observed.
-
-
Induction of Contractions:
-
Prepare a stock solution of PGF2α in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in Krebs-Henseleit solution.
-
Add PGF2α to the organ bath to achieve a concentration that produces a submaximal, stable contractile response (typically in the nanomolar to low micromolar range). Allow the contractions to stabilize for at least 30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM), allowing the tissue to respond for a set period (e.g., 15-20 minutes) at each concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric contractions using a data acquisition system.
-
Measure the amplitude and frequency of contractions before and after the addition of PGF2α and at each concentration of this compound.
-
Calculate the percentage inhibition of the PGF2α-induced contraction at each concentration of this compound.
-
Construct a concentration-response curve and determine the IC50 (the concentration of antagonist that produces 50% inhibition) or pA2 value to quantify the potency of this compound.
-
Data Presentation
| Parameter | Value | Cell Type/System | Agonist Used | Reference |
| pA2 | 6.68 ± 0.23 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | [2] |
| pA2 | 6.34 ± 0.09 | Swiss mouse 3T3 fibroblasts | Fluprostenol | [2] |
| Ki | 426 ± 63 nM | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | [2] |
| EC50 (Agonist activity) | 261 ± 44 nM | A7r5 rat thoracic aorta smooth muscle cells | - | [2] |
| Emax (Agonist activity) | 19% (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | [2] |
| EC50 (Agonist activity) | 186 ± 63 nM | Swiss mouse 3T3 fibroblasts | - | [2] |
| Emax (Agonist activity) | 23% (relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | - | [2] |
Conclusion
This compound is a selective and potent antagonist of the FP receptor, making it an indispensable tool for researchers studying the role of PGF2α in uterine physiology and pathophysiology. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in ex vivo uterine contraction studies, which can contribute to a better understanding of labor, preterm labor, and other uterine disorders, and aid in the development of novel therapeutic agents.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Smooth Muscle Contraction with (S)-AL-8810
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As an 11β-fluoro analog of PGF2α, it serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway in various tissues, particularly in smooth muscle.[1][2] These application notes provide detailed methodologies for utilizing this compound to study smooth muscle contraction, encompassing its mechanism of action, experimental protocols for both isolated tissue and cell-based assays, and data presentation guidelines.
Mechanism of Action
PGF2α is a lipid mediator that elicits smooth muscle contraction through its interaction with the G protein-coupled FP receptor.[3][4] Activation of the FP receptor stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event for the initiation of smooth muscle contraction.[6]
This compound acts as a competitive antagonist at the FP receptor.[1] By binding to the receptor, it prevents PGF2α or other FP receptor agonists from activating the downstream signaling cascade, thereby inhibiting the rise in intracellular Ca2+ and subsequent smooth muscle contraction.[7] Its high selectivity ensures that the observed effects are specific to the blockade of the FP receptor, making it a reliable tool for elucidating the role of the PGF2α pathway in smooth muscle physiology.[1]
Signaling Pathway of PGF2α-Induced Smooth Muscle Contraction
Caption: PGF2α signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Pharmacological Properties of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (Agonist Potency) | A7r5 Rat Aortic Smooth Muscle | 261 ± 44 nM | [1] |
| pA₂ (Antagonist Potency) | A7r5 Rat Aortic Smooth Muscle | 6.68 ± 0.23 | [1] |
| Ki (Inhibition Constant) | A7r5 Rat Aortic Smooth Muscle | 426 ± 63 nM (vs. 100 nM fluprostenol) | [1] |
Table 2: Inhibitory Effect of this compound on Agonist-Induced Smooth Muscle Contraction
| Tissue Preparation | Agonist | This compound Concentration | % Inhibition of Max Contraction | Reference |
| Guinea Pig Tracheal Rings | Epidermal Growth Factor (EGF) | 10 µM | ~50% | [8] |
| Guinea Pig Tracheal Rings | Platelet-Derived Growth Factor (PDGF) | 10 µM | ~50% | [8] |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Tissue Bath Assay
This protocol describes the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle strips (e.g., aorta, trachea, bladder) in an organ bath system.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta, guinea pig trachea)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O₂ / 5% CO₂
-
This compound stock solution (in DMSO or ethanol)
-
FP receptor agonist (e.g., PGF2α, fluprostenol) stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.
-
Clean the tissue of excess connective and adipose tissue.
-
For vascular tissues, cut into rings of 2-4 mm in width. For other tissues, prepare longitudinal or circular strips.
-
-
Mounting the Tissue:
-
Suspend the tissue strips or rings in the organ bath chambers filled with warmed, aerated PSS.
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta), with PSS changes every 15-20 minutes.
-
After equilibration, test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). Tissues that do not show a robust contraction should be discarded.
-
Wash the tissue with fresh PSS and allow it to return to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add this compound to the organ bath at the desired final concentration. For vehicle control tissues, add an equivalent volume of the solvent (e.g., DMSO).
-
Incubate the tissue with this compound or vehicle for a predetermined period (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to an FP receptor agonist (e.g., PGF2α or fluprostenol) by adding increasing concentrations of the agonist to the bath.
-
Record the isometric tension at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist in the control condition.
-
Plot the concentration-response curves and calculate the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for both control and this compound-treated tissues.
-
The antagonistic effect of this compound can be quantified by determining the dose ratio and constructing a Schild plot to calculate the pA₂ value.
-
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for investigating the effect of this compound on smooth muscle contraction in an isolated organ bath.
Protocol 2: A7r5 Smooth Muscle Cell Contraction Assay
This protocol outlines a method for studying the inhibitory effect of this compound on agonist-induced contraction in a cultured smooth muscle cell line, A7r5.
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Collagen solution for coating culture plates
-
Serum-free medium for starvation
-
This compound stock solution
-
FP receptor agonist (e.g., PGF2α, fluprostenol) stock solution
-
Microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Cell Culture and Plating:
-
Culture A7r5 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto collagen-coated culture dishes or plates suitable for microscopy.
-
Allow the cells to grow to a confluent monolayer.
-
-
Cell Starvation:
-
Once confluent, replace the complete growth medium with serum-free medium and incubate for 24-48 hours to arrest cell growth and enhance receptor expression.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with this compound at the desired concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add the FP receptor agonist to stimulate cell contraction.
-
-
Imaging and Analysis:
-
Capture images or videos of the cells before and after the addition of the agonist using a microscope.
-
Cell contraction can be quantified by measuring the change in cell surface area or length using image analysis software.
-
Calculate the percentage of contracting cells or the average change in cell size for each treatment condition.
-
-
Data Interpretation:
-
Compare the contractile response in the presence and absence of this compound to determine its inhibitory effect.
-
Generate dose-response curves for the inhibitory effect of this compound.
-
Conclusion
This compound is a critical tool for dissecting the role of the PGF2α/FP receptor system in smooth muscle contraction. The protocols provided herein offer robust frameworks for conducting both ex vivo and in vitro experiments. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, advancing our understanding of smooth muscle physiology and pathophysiology and aiding in the development of novel therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. reprocell.com [reprocell.com]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mycalpharm.com [mycalpharm.com]
- 8. radnoti.com [radnoti.com]
(S)-AL-8810: Application Notes and Protocols for Prostaglandin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As an 11β-fluoro analog of PGF2α, it serves as an invaluable tool in prostaglandin research, enabling the elucidation of physiological and pathological processes mediated by the FP receptor.[1] this compound acts as a competitive antagonist, making it particularly useful for characterizing FP receptor-mediated signaling and for investigating the therapeutic potential of FP receptor blockade in various conditions, including glaucoma, preterm labor, and neuroinflammation.[3]
Mechanism of Action
This compound selectively binds to the FP receptor, a G-protein coupled receptor (GPCR), and competitively inhibits the binding of the endogenous ligand PGF2α and other FP receptor agonists. The FP receptor is primarily coupled to the Gαq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction and gene transcription. By blocking the initial binding of agonists, this compound effectively prevents the initiation of this signaling pathway.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound from various in vitro studies.
| Parameter | Agonist | Cell Line/Tissue | Value | Reference |
| pA2 | Fluprostenol (B1673476) | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [2] |
| Fluprostenol | Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [2] | |
| Ki (nM) | Fluprostenol (100 nM) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 | [2] |
| (±)-fluprostenol | Human trabecular meshwork (h-TM) cells | 2560 ± 620 | [4] | |
| EC50 (nM) (as a partial agonist) | - | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 | [2] |
| - | Swiss mouse 3T3 fibroblasts | 186 ± 63 | [2] | |
| Emax (relative to cloprostenol) | - | A7r5 rat thoracic aorta smooth muscle cells | 19% | [2] |
| - | Swiss mouse 3T3 fibroblasts | 23% | [2] |
Experimental Protocols
Protocol 1: In Vitro Phospholipase C (PLC) Activity Assay
This protocol details the measurement of this compound's ability to inhibit agonist-induced phosphoinositide (PI) turnover, a direct measure of PLC activity.
1. Cell Culture and Labeling:
- Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts in appropriate media until confluent in 24-well plates.
- Label the cells by incubating them for 24-48 hours in inositol-free medium containing 1-2 µCi/mL of [³H]-myo-inositol.
2. Antagonist and Agonist Incubation:
- Wash the cells twice with serum-free medium containing 10 mM LiCl.
- Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle for 15-30 minutes at 37°C.[3]
- Stimulate the cells with a fixed concentration of an FP receptor agonist, such as PGF2α or fluprostenol (e.g., 100 nM), for 60 minutes at 37°C.[3]
3. Measurement of Inositol Phosphates (IPs):
- Terminate the incubation by adding ice-cold 10% trichloroacetic acid (TCA).
- Isolate the total [³H]-inositol phosphates from the cell lysates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
- Quantify the radioactivity of the eluted [³H]-IPs using liquid scintillation counting.
4. Data Analysis:
- Calculate the percentage inhibition of the agonist-induced IP accumulation at each concentration of this compound.
- Generate a concentration-response curve and determine the IC50 value of this compound. The Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: Schild Analysis for Determining pA2 Value
This protocol describes the determination of the pA2 value of this compound, which quantifies its competitive antagonism.
1. Experimental Setup:
- Use a suitable in vitro functional assay, such as the PLC activity assay described above or a smooth muscle contraction assay (e.g., isolated rat aorta or uterine strips).
2. Agonist Concentration-Response Curves:
- Generate a cumulative concentration-response curve for a potent FP receptor agonist (e.g., fluprostenol) in the absence of this compound.
- Wash the cells or tissue thoroughly to allow for recovery to baseline.
- Incubate the cells or tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30 minutes).
- In the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
- Repeat this process with at least two other increasing concentrations of this compound.
3. Data Analysis:
- Determine the EC50 value of the agonist from each concentration-response curve (in the absence and presence of different concentrations of this compound).
- Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
- Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
- Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.
Protocol 3: In Vivo Rodent Glaucoma Model
This protocol outlines the use of this compound in a rat model of ocular hypertension to investigate its potential as a therapeutic agent for glaucoma.
1. Induction of Ocular Hypertension:
- Anesthetize adult male Brown Norway rats.
- Induce unilateral ocular hypertension by injecting hypertonic saline (e.g., 50 µL of 1.75 M NaCl) into an episcleral vein to scar the aqueous humor outflow pathways.[5] The contralateral eye can serve as a control.
2. Administration of this compound:
- Prepare a solution of this compound in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent).
- Administer this compound systemically (e.g., via intraperitoneal injection) or topically (as eye drops). A typical systemic dose might range from 1 to 10 mg/kg.
- Administer the treatment at regular intervals (e.g., once or twice daily) for the duration of the study.
3. Measurement of Intraocular Pressure (IOP):
- Measure IOP in conscious or lightly anesthetized rats at baseline and at regular intervals throughout the study using a rebound tonometer (e.g., TonoLab or Tono-Pen).[1][6]
- To measure IOP in a conscious rat, gently restrain the animal and align the tonometer probe with the center of the cornea.[1] Obtain several readings and average them.
4. Assessment of Retinal Ganglion Cell (RGC) Survival:
- At the end of the study, euthanize the animals and enucleate the eyes.
- Dissect the retinas and prepare them as wholemounts.
- Perform immunohistochemistry using an antibody against an RGC-specific marker, such as Brn3a.[7][8]
- Briefly, fix the retinas, permeabilize them with a detergent (e.g., Triton X-100), block non-specific binding, and incubate with the primary antibody (e.g., anti-Brn3a) overnight.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Mount the retinas and visualize them using a fluorescence microscope.
- Quantify the number of Brn3a-positive cells in different regions of the retina to assess RGC survival.
Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preparing Stock Solutions of (S)-AL-8810: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor. It is the C-15 (S)-epimer of AL-8810 and serves as a critical tool in pharmacological research to investigate the roles of the FP receptor in various physiological and pathological processes. The FP receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This document provides detailed protocols for the preparation of this compound stock solutions and its application in key in vitro assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₁FO₄ |
| Molecular Weight | 402.50 g/mol |
| Appearance | Powder |
| Solubility | DMSO: 25 mg/mLDMF: 30 mg/mLEthanol: MisciblePBS (pH 7.2): 0.05 mg/mL |
| Storage of Solid | Desiccate at -20°C |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage:
-
For short-term storage (up to 3 months), the DMSO stock solution can be stored at -20°C.
-
For long-term storage (up to 1 year), it is recommended to store the stock solution at -80°C.[1]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, amber cryovials.[1]
-
Note: When preparing working solutions for aqueous-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the biological system.
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This assay measures the ability of this compound to antagonize FP receptor agonist-induced PLC activation.
Materials:
-
Cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells, Swiss 3T3 fibroblasts)
-
Cell culture medium and supplements
-
FP receptor agonist (e.g., fluprostenol, PGF2α)
-
This compound working solutions
-
Inositol (B14025) phosphate (B84403) (IP) accumulation assay kit (e.g., HTRF-based)
-
Plate reader compatible with the assay kit
Protocol:
-
Cell Culture: Culture A7r5 or 3T3 cells to confluency in appropriate cell culture plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., a concentration that elicits a submaximal response) to the wells and incubate for a time sufficient to allow for IP1 accumulation (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP1 Measurement: Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Generate concentration-response curves to determine the IC₅₀ or pA₂ values of this compound, which represent its antagonist potency.
Isolated Organ Bath Experiments
This protocol is used to assess the antagonist effect of this compound on smooth muscle contraction in isolated tissues.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta, guinea pig ileum)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂
-
Organ bath system with isometric force transducers
-
FP receptor agonist (e.g., PGF2α)
-
This compound working solutions
Protocol:
-
Tissue Preparation: Euthanize the animal and dissect the desired tissue. Prepare tissue segments (e.g., aortic rings of 2-3 mm width) and mount them in the organ bath chambers filled with PSS maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g for rat aorta) for at least 60 minutes, with regular washes with fresh PSS.
-
Control Agonist Response: Construct a cumulative concentration-response curve for the FP receptor agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues thoroughly to return to baseline tension. Incubate the tissues with a single concentration of this compound (e.g., 100 nM, 300 nM, 1 µM) for 30-60 minutes.
-
Agonist Response in the Presence of Antagonist: In the presence of this compound, repeat the cumulative concentration-response curve to the FP agonist.
-
Data Analysis: Measure the maximal contraction and calculate the EC₅₀ for the agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve indicates competitive antagonism. The Schild analysis can be used to determine the pA₂ value, a measure of the antagonist's affinity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays.
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC₅₀ (as a partial agonist) | A7r5 cells | - | 261 ± 44 nM | [2] |
| EC₅₀ (as a partial agonist) | Swiss 3T3 fibroblasts | - | 186 ± 63 nM | [2] |
| Kᵢ | A7r5 cells | Fluprostenol (100 nM) | 426 ± 63 nM | [2] |
| pA₂ | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [2] |
| pA₂ | 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [2] |
Visualizations
FP Receptor Signaling Pathway
Caption: FP Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for (S)-AL-8810 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a G-protein coupled receptor, the FP receptor mediates a variety of physiological and pathological processes, including smooth muscle contraction, intraocular pressure regulation, and inflammation, upon activation by its endogenous ligand, PGF2α.[3] this compound functions as a competitive antagonist, making it an invaluable pharmacological tool for investigating the roles of the PGF2α/FP receptor signaling pathway in complex biological systems.[1] The use of primary cell cultures, which more closely mimic the physiological state of cells in vivo, provides a more relevant model for studying these processes compared to immortalized cell lines.[4]
This document provides detailed application notes and protocols for the use of this compound in primary cell cultures, including its mechanism of action, pharmacological data, and step-by-step experimental procedures.
Mechanism of Action: FP Receptor Signaling
Activation of the FP receptor by PGF2α initiates a signaling cascade primarily through the Gαq protein pathway.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] These downstream events lead to various cellular responses.[3] this compound selectively binds to the FP receptor, preventing PGF2α from activating this cascade. In some systems, PGF2α can also trans-activate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway.[5][6]
Data Presentation: Pharmacological Properties of this compound
The following table summarizes the quantitative pharmacological data for this compound from studies on established cell lines. These values serve as a crucial reference for determining appropriate concentration ranges for experiments in primary cell cultures.
| Parameter | Cell Line | Value | Description | Reference |
| EC₅₀ | A7r5 (rat aorta smooth muscle) | 261 ± 44 nM | Concentration for half-maximal agonist response (phospholipase C activity). | [1][2] |
| Swiss 3T3 fibroblasts | 186 ± 63 nM | Concentration for half-maximal agonist response (phospholipase C activity). | [1][2] | |
| Eₘₐₓ | A7r5 (rat aorta smooth muscle) | 19% | Maximum response relative to the full agonist cloprostenol. | [1] |
| Swiss 3T3 fibroblasts | 23% | Maximum response relative to the full agonist cloprostenol. | [1] | |
| Kᵢ | A7r5 (rat aorta smooth muscle) | 426 ± 63 nM | Inhibition constant for antagonizing 100 nM fluprostenol. | [1] |
| pA₂ | A7r5 (rat aorta smooth muscle) | 6.68 ± 0.23 | A measure of antagonist potency derived from Schild analysis. | [1] |
| Swiss 3T3 fibroblasts | 6.34 ± 0.09 | A measure of antagonist potency derived from Schild analysis. | [1] |
Note: this compound displays weak partial agonist activity at higher concentrations, as indicated by its EC₅₀ and Eₘₐₓ values.[1] Its primary utility is as a competitive antagonist. At concentrations up to 10 µM, it shows high selectivity for the FP receptor over other prostanoid receptors (TP, DP, EP₂, EP₄).[1]
Experimental Protocols
Protocol 1: General Handling of Primary Cells
This protocol provides a general guideline for thawing and culturing primary cells. Specific media, supplements, and coating requirements may vary depending on the cell type.
Materials:
-
Cryovial of primary cells
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or bead bath (37°C)
-
Sterile, tissue culture-treated flasks or plates
-
Biological safety cabinet
-
Centrifuge
Procedure:
-
Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[7] Wipe the vial with 70% ethanol before opening in a biological safety cabinet.
-
Cell Transfer: Gently transfer the cell suspension into a 15 mL conical tube containing 5-10 mL of pre-warmed complete culture medium.[8]
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.[7][8]
-
Resuspension & Seeding: Carefully aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium.
-
Culturing: Transfer the cell suspension to a pre-coated (if necessary) culture flask or plate. Place the culture in a humidified incubator at 37°C with 5% CO₂.[4]
-
Maintenance: Change the culture medium every 24-48 hours to replenish nutrients and remove non-adherent cells.[7] Passage cells when they reach approximately 80-90% confluence.[4]
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Following the manufacturer's instructions, dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 3: Antagonist Treatment of Primary Cell Cultures
This protocol describes how to treat primary cells with this compound to assess its antagonistic effects against an FP receptor agonist.
Materials:
-
Cultured primary cells (at 80-90% confluence)
-
This compound stock solution
-
FP receptor agonist (e.g., PGF2α or fluprostenol) stock solution
-
Serum-free or low-serum culture medium
-
Assay-specific reagents (e.g., calcium indicator dye)
Procedure:
-
Cell Seeding: Seed primary cells in an appropriate format for your downstream assay (e.g., 96-well plate for fluorescence-based assays). Allow cells to adhere and grow to the desired confluence (typically 24-48 hours).
-
Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
Antagonist Pre-incubation: Prepare working solutions of this compound in serum-free medium. A typical concentration range to test for antagonism is 100 nM to 10 µM. Remove the medium from the cells and add the this compound working solutions.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C. This allows the antagonist to bind to the FP receptors.
-
Agonist Stimulation: Add the FP receptor agonist (e.g., PGF2α at its EC₅₀ concentration) directly to the wells containing this compound. Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Downstream Analysis: Proceed immediately with the measurement of the cellular response (e.g., intracellular calcium mobilization, inositol phosphate (B84403) accumulation, or ERK phosphorylation).
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary Cell Culture Protocol [cellbiologics.com]
- 8. protocols.io [protocols.io]
Troubleshooting & Optimization
(S)-AL-8810 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (S)-AL-8810, a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an 11β-fluoro analog of prostaglandin F2α (PGF2α). It functions as a potent and selective antagonist at the FP receptor.[1][2] It is the C-15 epimer of AL-8810, possessing the "natural" (S) configuration at the C-15 position.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). It has very limited solubility in aqueous buffers like PBS (pH 7.2).[2]
Q3: What is the difference between AL-8810 and this compound?
This compound is the C-15 (S)-epimer of AL-8810. AL-8810 is often referred to as the 15-(R) epimer.[1] Both are potent and selective FP receptor antagonists.[1][2]
Q4: Are there more soluble prodrugs of AL-8810 available?
Yes, lipid-soluble, esterified prodrugs such as AL-8810 methyl ester and AL-8810 isopropyl ester are available.[3][4] These may offer improved solubility in certain applications, particularly for in vivo studies.
Solubility Data
The following table summarizes the solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Solubility |
| This compound / AL-8810 | DMF | 30 mg/mL[2] |
| DMSO | 25 mg/mL[2] | |
| Ethanol | Miscible[2] | |
| PBS (pH 7.2) | 0.05 mg/mL[2] | |
| AL-8810 methyl ester | DMF | 30 mg/mL[3] |
| DMSO | 25 mg/mL[3] | |
| Ethanol | 50 mg/mL[3] | |
| PBS (pH 7.2) | 0.5 mg/mL[3] |
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
This compound has very low solubility in aqueous solutions like PBS (approximately 0.05 mg/mL).[2] For aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. This stock solution can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my cell culture medium.
This is a common issue when diluting a compound from a highly soluble organic stock into an aqueous medium. To mitigate this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the volume of the aqueous medium: When diluting, add the small volume of the organic stock solution to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
-
Warm the aqueous medium: Gently warming the aqueous medium to 37°C may help improve solubility.[5]
-
Use a carrier protein: For in vitro assays, incorporating a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the final medium can help to maintain the solubility of hydrophobic compounds.
Q3: Can I sonicate my this compound solution to help it dissolve?
Yes, if you are having difficulty dissolving this compound, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period.[5] This can help to break up any precipitates and facilitate dissolution.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, briefly warm the solution at 37°C and sonicate.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration in your assay, you may need to prepare one or more intermediate dilutions from your concentrated stock solution.
-
Use sterile DMSO or ethanol for these intermediate dilutions.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the stock or intermediate solution.
-
Pre-warm your cell culture medium or assay buffer to the desired temperature (typically 37°C).
-
To prepare the final working solution, add a small volume of the this compound stock or intermediate solution to the pre-warmed medium/buffer. It is crucial to add the stock solution to the medium while vortexing or gently swirling to ensure rapid dispersion and minimize precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cellular toxicity or off-target effects.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of the FP receptor and action of this compound.[6][7][8]
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(S)-AL-8810 experimental artifacts and how to avoid them
Welcome to the technical support center for (S)-AL-8810. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you avoid common artifacts and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] It is an 11β-fluoro analog of PGF2α.[2] Its primary mechanism of action is to competitively block the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling cascade.[3] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.[4]
Q2: I am observing some agonist activity with this compound alone in my assay. Is this expected?
Yes, this is a known characteristic of this compound. It is not a pure antagonist but a partial agonist with low intrinsic activity.[3][5] This means that in the absence of a full agonist, this compound can weakly activate the FP receptor, leading to a measurable response, albeit much lower than that of a full agonist like fluprostenol.[3][5] The level of this partial agonism can be cell-type dependent and may be more pronounced in systems with high receptor expression or significant receptor reserve.
Q3: How can I be sure that the effects I'm seeing are specific to the FP receptor?
This compound is highly selective for the FP receptor. Studies have shown that even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[3] To confirm the specificity in your system, you can use a cell line that does not express the FP receptor as a negative control. If you still observe an effect, it might indicate an off-target interaction in your specific experimental model.
Q4: What is the best solvent to use for this compound and what are the recommended storage conditions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. For in vivo studies, the choice of vehicle will depend on the route of administration and the specific experimental protocol.
Q5: Is there any information on the stability of this compound in cell culture media?
While specific stability data for this compound in various cell culture media is not extensively published, it is a general best practice for prostaglandin analogs and other small molecules to prepare fresh dilutions in your culture medium for each experiment from a frozen stock.[6] The stability of compounds in culture media can be influenced by factors such as pH, temperature, and interaction with media components.[7] To ensure consistent results, avoid prolonged storage of this compound in aqueous-based media.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Agonist Effect | This compound is a partial agonist and can elicit a response in the absence of a full agonist.[3][5] | - Characterize the dose-response of this compound alone in your system to understand its intrinsic activity.- Use a lower concentration of this compound that is sufficient for antagonism but minimizes partial agonist effects.- If possible, use a cell line with lower FP receptor expression to reduce the impact of receptor reserve. |
| Variability in Antagonist Potency (Ki or pA2 values) | - Inconsistent incubation times.- Degradation of this compound in the assay medium.- Issues with the agonist concentration used. | - Ensure consistent pre-incubation times with this compound before adding the agonist.- Prepare fresh dilutions of this compound for each experiment.- Use a fixed, sub-maximal concentration of a potent and stable FP receptor agonist for competition assays. |
| No or Weak Antagonism Observed | - Insufficient concentration of this compound.- The agonist used is not acting primarily through the FP receptor in your system.- this compound has precipitated out of solution. | - Perform a dose-response curve for this compound to determine the optimal concentration for antagonism.- Confirm the specificity of your agonist for the FP receptor.- Ensure the final concentration of the solvent (e.g., DMSO) in the media is sufficient to maintain solubility (typically <0.5%). |
| Inconsistent In Vivo Results | - Poor bioavailability or rapid metabolism of this compound.- Inappropriate vehicle for administration.- Compensatory mechanisms in the animal model. | - Review the literature for established in vivo protocols and appropriate vehicles for prostaglandin analogs.- Conduct pharmacokinetic studies to determine the optimal dosing regimen.- Consider the complexity of the biological system and potential for upregulation of other signaling pathways. |
Data Presentation
Pharmacological Profile of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Partial Agonism) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [3] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [3] | |
| Emax (relative to cloprostenol) | A7r5 cells | 19% | [3] |
| 3T3 fibroblasts | 23% | [3] | |
| Ki (Antagonism of fluprostenol) | A7r5 cells | 426 ± 63 nM | [3] |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [3] |
| 3T3 cells | 6.34 ± 0.09 | [3] | |
| Schild Slope | A7r5 cells & 3T3 cells | 0.80 - 0.92 | [3] |
Experimental Protocols
In Vitro: Phospholipase C (PLC) Activity Assay to Determine Antagonist Potency
This protocol is a common method to assess the functional antagonism of this compound.[4]
1. Cell Culture:
-
Culture cells endogenously expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells) in appropriate media until they reach confluency.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration of a potent FP receptor agonist (e.g., fluprostenol) to stimulate PLC activity.
-
Incubate for a sufficient time to allow for the accumulation of inositol phosphates (IPs).
3. Measurement:
-
Lyse the cells and measure the accumulation of a stable downstream product of PLC activity, such as inositol monophosphate (IP1), using a commercially available assay kit (e.g., HTRF-based assay).
4. Data Analysis:
-
Plot the IP1 accumulation against the concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
To determine the nature of the antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound.[4][8] The dose-ratios are then used to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist]), from which the pA2 value and Schild slope can be determined.[4][9] A Schild slope not significantly different from 1 is indicative of competitive antagonism.[9]
Mandatory Visualizations
References
- 1. Side effects associated with prostaglandin analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-AL-8810 Concentration in Experiments
Welcome to the technical support center for (S)-AL-8810. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this selective prostaglandin (B15479496) F2α (FP) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As a starting point, concentrations ranging from 100 nM to 10 µM are often used.[1] For antagonizing FP receptor agonists, a common concentration is around 1 µM, which has been shown to effectively block agonist-induced responses in human ciliary muscle cells.[2] However, it is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q2: I am not observing any antagonist effect with this compound. What could be the issue?
A2: There are several potential reasons for a lack of antagonist effect:
-
Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist. We recommend performing a concentration-response experiment to determine the appropriate concentration for your system.
-
Agonist Concentration Too High: If the concentration of the FP receptor agonist is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration.
-
Cell Line/Tissue Insensitivity: The target cells or tissue may not express the FP receptor in sufficient numbers, or the downstream signaling pathway may be unresponsive. Confirm FP receptor expression in your model system.
-
Solubility Issues: this compound has limited solubility in aqueous solutions.[3] Ensure that the compound is fully dissolved in your stock solution and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation.
-
Compound Degradation: Improper storage of this compound can lead to degradation. Store the compound as recommended on the certificate of analysis.
Q3: I am observing some agonist activity with this compound alone. Is this expected?
A3: Yes, this is expected. This compound is a partial agonist at the FP receptor.[1][4] This means that in the absence of a full agonist, it can weakly activate the receptor. The extent of this agonist activity can vary depending on the cell type and the level of receptor expression.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[3] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. For example, stock solutions can be prepared in DMSO at 25 mg/ml or in DMF at 30 mg/ml.[3] Note that the final concentration of the organic solvent in your experiment should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1][2][5] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gαq protein pathway.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[6] this compound competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this downstream signaling.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1][2][4] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1][2][4] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1][4] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [1][4] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (B1673476) | 6.68 ± 0.23 | [1][4] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1][4] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [1][4] |
| Human trabecular meshwork cells | (±) fluprostenol | 2.56 ± 0.62 µM | [7] | |
| Solubility | DMF | - | 30 mg/ml | [3] |
| DMSO | - | 25 mg/ml | [3] | |
| Ethanol | - | Miscible | [3] | |
| PBS (pH 7.2) | - | 0.05 mg/ml | [3] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This protocol describes a common method to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced phospholipase C (PLC) activity.[6]
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
FP receptor agonist (e.g., fluprostenol)
-
Assay buffer (e.g., HBSS)
-
IP1 assay kit (e.g., HTRF-based)
-
96-well white microplates
Procedure:
-
Cell Culture: Culture A7r5 or 3T3 cells to confluency in 96-well plates.
-
Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 30 µM) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol at its EC80 concentration) to the wells.
-
Incubation: Incubate the plate for a sufficient time to allow for inositol monophosphate (IP1) accumulation (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the IP1 assay kit manufacturer's instructions.
-
IP1 Measurement: Measure the IP1 levels using a suitable plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by the reduction in the agonist-induced IP1 accumulation. Generate concentration-response curves to calculate the IC50 or pA2 values.
Isolated Organ Bath Experiment
This protocol outlines a general procedure for evaluating the antagonist properties of this compound in isolated smooth muscle tissues.[4]
Materials:
-
Isolated tissue (e.g., rat aorta, guinea pig ileum)
-
Physiological Salt Solution (PSS), pre-warmed and aerated (e.g., Krebs-Henseleit solution)
-
This compound
-
FP receptor agonist (e.g., PGF2α)
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath chambers filled with aerated PSS at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g for rat aorta) for at least 60 minutes, with regular washes every 15-20 minutes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Control Agonist Response: After washing out the KCl and allowing the tissue to return to baseline, construct a cumulative concentration-response curve for the FP agonist (e.g., PGF2α, 1 nM to 10 µM).
-
Antagonist Incubation: Following extensive washout and return to baseline, incubate the tissue with a single concentration of this compound (e.g., 100 nM, 300 nM, or 1 µM) for 30-60 minutes.
-
Agonist Response in Presence of Antagonist: In the presence of this compound, repeat the cumulative concentration-response curve to the FP agonist.
-
Data Analysis: Measure the maximal contraction and calculate the EC50 for the agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve indicates competitive antagonism. Perform a Schild analysis to determine the pA2 value.
Visualizations
Signaling Pathway
Caption: FP Receptor Signaling and this compound Inhibition.
Experimental Workflow
Caption: PLC Activity Assay Workflow.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting FP Receptor Antagonist Assays
Audience: Researchers, Scientists, and Drug Development Professionals
This technical support hub offers detailed troubleshooting guidance and frequently asked questions (FAQs) to aid researchers in successfully conducting FP (Prostaglandin F) receptor antagonist assays. The information is presented in a user-friendly question-and-answer format, with quantitative data clearly summarized and key experimental protocols meticulously detailed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of FP receptor activation?
The FP receptor is a G protein-coupled receptor (GPCR) that predominantly signals through the Gq class of G proteins.[1] When an agonist binds to the receptor, it activates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 proceeds to bind to its receptor on the endoplasmic reticulum, which triggers the release of calcium (Ca2+) into the cytoplasm, while DAG is responsible for activating protein kinase C (PKC).[1]
Q2: What are the standard experimental approaches for identifying FP receptor antagonists?
The most common methods for screening and characterizing FP receptor antagonists include:
-
Competitive Binding Assays: These assays quantify the ability of a novel compound to displace a known labeled ligand (which can be either radiolabeled or fluorescently tagged) from the FP receptor.[2]
-
Functional Assays: These experiments measure the physiological response resulting from receptor activation. For the FP receptor, this typically involves monitoring changes in the intracellular concentration of calcium or the buildup of inositol phosphates.[3][4]
Q3: Can you recommend any established FP receptor antagonists to use as experimental controls?
Certainly. There are several well-documented FP receptor antagonists that can serve as reliable positive controls in your assays. These include AL-8810, which acts as a competitive antagonist, and AL-3138, a non-competitive antagonist.[5] Utilizing these compounds can help validate that your assay is functioning correctly.
Troubleshooting Guides
This section provides solutions to common problems encountered during FP receptor antagonist assays.
Issue 1: High Background Signal
Q: I am consistently observing a high background signal in my experiments. What are the likely causes and how can I resolve this?
A: A high background can significantly interfere with the accurate detection of your target signal. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of the labeled ligand | To reduce non-specific binding, increase the number of washing steps in your protocol.[6] In binding assays, pre-treating your plates or filters with a blocking agent such as bovine serum albumin (BSA) or polyethyleneimine (PEI) can be effective. |
| Constitutive (agonist-independent) receptor activity | Certain GPCRs exhibit a basal level of activity in the absence of an agonist. If this is the case, consider using an inverse agonist to minimize this baseline activity.[6] |
| Contamination of reagents | Ensure that all buffers and solutions are freshly prepared using high-purity reagents to avoid contamination.[3] |
| Autofluorescence from compounds or plates | In fluorescence-based assays, test compounds or the microplates themselves can emit their own fluorescence. It is advisable to use plates specifically designed for fluorescence measurements, such as those with black walls.[7] |
Issue 2: Low or Absent Signal
Q: My positive control is failing, resulting in a very weak or non-existent signal. What troubleshooting steps should I take?
A: This suggests a significant issue with your experimental setup. The following table provides a guide to identifying and resolving the problem.
| Potential Cause | Recommended Solution |
| Inactive ligand or antagonist | Verify the biological activity and concentration of your ligands and antagonists. It is best practice to use a fresh aliquot and perform a dose-response curve with a compound known to be active.[3] |
| Sub-optimal assay conditions | Confirm that all experimental parameters, including incubation times, temperatures, and the composition of your buffers, are optimized for the FP receptor.[3] |
| Insufficient receptor expression | For cell-based assays, ensure that your chosen cell line expresses an adequate number of FP receptors. You may need to optimize your transfection protocol or select a different cell line.[6] |
| Faulty detection reagents | Check that your detection reagents, such as fluorescent dyes or antibodies, have been stored under the recommended conditions and have not expired.[3] |
| Non-optimized instrument settings | Review the settings of your detection instrument (e.g., plate reader) to ensure they are configured for optimal signal detection in your specific assay.[3] |
Issue 3: Poor Experimental Reproducibility
Q: I am struggling with inconsistent results between experiments. How can I enhance the reproducibility of my assay?
A: Inconsistent results are a frequent hurdle in experimental research. The following factors are critical for ensuring reproducibility.
| Potential Cause | Recommended Solution |
| High cell passage number | For cell-based assays, use cells that are within a consistent and low passage number range for all experiments. Cells at high passages can exhibit altered physiological responses.[6] |
| Inaccurate pipetting | Regularly calibrate your pipettes to ensure accuracy. For viscous solutions, employing the reverse pipetting technique can improve precision.[6] |
| Variable cell seeding density | It is crucial to seed cells at a uniform density across all wells and plates to ensure consistent results. |
| Degradation of ligand | Some chemical compounds may be unstable in solution. Always prepare fresh dilutions for each experiment and avoid subjecting stock solutions to multiple freeze-thaw cycles.[3] |
Experimental Protocols
Competitive Radioligand Binding Assay
Please note that this is a general protocol and may need to be optimized for your specific experimental needs.
Materials:
-
Membrane preparations from cells overexpressing the FP receptor.
-
A radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).
-
Your unlabeled test compound (FP receptor antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
In a 96-well plate, dispense varying concentrations of your test compound.
-
Add a constant concentration of the radiolabeled agonist to every well.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at room temperature for a duration sufficient to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapidly filtering the contents of the wells through glass fiber filters using a cell harvester.
-
Thoroughly wash the filters multiple times with ice-cold wash buffer to eliminate any unbound radioligand.
-
Place the filters into scintillation vials, add the appropriate scintillation fluid, and measure the radioactivity using a scintillation counter.
-
To determine non-specific binding, include control wells containing a high concentration of an unlabeled agonist.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Functional Assay: Intracellular Calcium Mobilization
This protocol details a widely-used method for evaluating FP receptor antagonism by detecting changes in intracellular calcium levels.
Materials:
-
Cells expressing the FP receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES).
-
An FP receptor agonist.
-
Your test compound (FP receptor antagonist).
-
A fluorescence plate reader equipped with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in the dye solution for a designated period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the cells with assay buffer to remove any excess dye.
-
Add your test antagonist at various concentrations and incubate for a brief period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of the FP receptor agonist to stimulate the cells.
-
Immediately commence recording the fluorescence intensity over time to capture the transient increase in calcium.
-
The inhibitory effect of the antagonist is quantified by the degree of reduction in the agonist-induced calcium signal.
Functional Assay: Inositol Phosphate Accumulation
This assay quantifies the accumulation of inositol phosphates (IPs), which are downstream products of FP receptor activation.[4]
Materials:
-
Cells expressing the FP receptor.
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
An FP receptor agonist.
-
Your test compound (FP receptor antagonist).
-
Dowex anion-exchange resin.
Procedure:
-
Label the cells by incubating them overnight with [3H]-myo-inositol.
-
Wash the cells to remove any unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with your test antagonist in a stimulation buffer that contains LiCl. The LiCl is included to inhibit the degradation of IPs.[4]
-
Stimulate the cells with a fixed concentration of the FP receptor agonist for a predetermined amount of time (e.g., 30-60 minutes).
-
Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates with a scintillation counter.
-
The potency of the antagonist is determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates.
Visualizations
FP Receptor Signaling Pathway
Caption: The FP receptor signaling cascade initiated by an agonist and inhibited by an antagonist.
Experimental Workflow for a Competitive Binding Assay
Caption: A generalized workflow for conducting a competitive FP receptor antagonist binding assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree to guide troubleshooting when encountering low or no signal in an assay.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. benchchem.com [benchchem.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
(S)-AL-8810 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-AL-8810, a selective Prostaglandin (B15479496) F2α (FP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and competitive antagonist of the Prostaglandin F2α (FP) receptor.[1][2] Its primary mechanism involves blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the canonical Gαq protein-coupled signaling pathway. This pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3]
Q2: I am observing a weak agonist-like effect after applying this compound alone. Is this expected?
Yes, this is a known characteristic of this compound. It is technically a partial agonist with very low intrinsic activity at the FP receptor.[1][4] In systems with high receptor expression or sensitivity, this compound alone can elicit a small response, typically 19-23% of the maximal response induced by a full agonist like cloprostenol.[1]
Q3: My expected antagonist effect is not being observed. What are the potential reasons?
Several factors could contribute to a lack of antagonist effect:
-
Inappropriate Concentration: Ensure that the concentration of this compound is sufficient to competitively inhibit the agonist being used. The Ki of this compound is in the sub-micromolar range, so concentrations should be optimized accordingly.
-
Agonist Concentration Too High: In a competitive antagonism scenario, a high concentration of the agonist can overcome the inhibitory effects of this compound. Consider reducing the agonist concentration.
-
Compound Degradation: Ensure proper storage and handling of this compound to prevent degradation. It is typically stored at 2-8°C.[2]
-
Cell System Specificity: The expression and coupling of FP receptors can vary between cell types, potentially altering the observed potency of this compound.
Q4: Are there any known off-target effects of this compound that could explain my unexpected results?
This compound is highly selective for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit other prostanoid receptors such as TP, DP, EP2, and EP4, nor the vasopressin V1 receptor.[1] However, an important consideration is its ability to activate ERK1/2 signaling through a non-canonical pathway involving EGFR transactivation.[5] This is distinct from the PGF2α-induced ERK1/2 activation and could represent an "off-target" signaling pathway depending on the experimental context.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected agonist activity with this compound alone | This compound is a weak partial agonist.[1] | Lower the concentration of this compound. Confirm the effect is blocked by a different FP antagonist if available. |
| Lack of antagonism | Insufficient concentration of this compound or excessive agonist concentration. | Perform a concentration-response curve for this compound. Reduce the concentration of the FP receptor agonist. |
| Cell death or toxicity at high concentrations | Non-specific cellular effects. | Determine the optimal, non-toxic concentration range for your specific cell type using a cell viability assay. |
| Variability between experiments | Inconsistent compound preparation or cell passage number. | Prepare fresh dilutions of this compound for each experiment. Maintain consistent cell culture conditions and use cells within a defined passage number range. |
| Activation of ERK1/2 signaling | This compound can induce ERK1/2 activation via EGFR transactivation.[5] | Investigate the involvement of EGFR using a specific inhibitor. Dissect the signaling pathway to confirm the source of ERK1/2 activation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (Agonist activity) | 261 ± 44 nM | A7r5 rat thoracic aorta smooth muscle cells | [1] |
| EC50 (Agonist activity) | 186 ± 63 nM | Swiss mouse 3T3 fibroblasts | [1] |
| Ki (Antagonist activity) | 426 ± 63 nM | A7r5 rat thoracic aorta smooth muscle cells | [1] |
| pA2 | 6.68 ± 0.23 | A7r5 rat thoracic aorta smooth muscle cells | [1] |
| pA2 | 6.34 ± 0.09 | Swiss mouse 3T3 fibroblasts | [1] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This assay is a common method to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced PLC activity.
-
Cell Culture: Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a potent FP receptor agonist, such as fluprostenol, to stimulate PLC activity.
-
Measurement: Quantify the production of inositol phosphates (IPs), often by measuring the accumulation of inositol monophosphate (IP1) using commercially available kits (e.g., HTRF).
-
Data Analysis: Determine the inhibitory effect of this compound by the reduction in the agonist-induced IP1 accumulation. Generate concentration-response curves to calculate the IC50 or pA2 values. A Schild analysis can be performed to determine if the antagonism is competitive.[3]
Visualizations
Caption: Canonical PGF2α FP Receptor Signaling Pathway and Site of this compound Antagonism.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
(S)-AL-8810 stability in solution and storage conditions
Welcome to the technical support center for (S)-AL-8810. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in an organic solvent and then dilute with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: For the solid compound, it is recommended to store it at -20°C. Stock solutions in organic solvents should also be stored at -20°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but it is advisable to minimize the time at this temperature.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent, similar to other prostaglandin (B15479496) analogs. Prostaglandins are generally less stable in acidic and basic solutions compared to neutral pH. It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a stability study for your specific buffer conditions if the solution needs to be stored.
Q4: Can I store my diluted this compound working solutions?
A4: It is not recommended to store diluted aqueous working solutions for extended periods. Ideally, they should be prepared fresh from a frozen stock solution just before use. If storage is unavoidable, it should be for the shortest possible time at 4°C and protected from light.
Q5: Should I be concerned about the photostability of this compound?
A5: Yes, prostaglandin analogs can be sensitive to light. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the storage conditions of your stock solution. Perform a stability check of your compound (see Experimental Protocols). |
| Precipitation in aqueous buffer | Low solubility of this compound in the chosen buffer. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system. Use a different buffer system. |
| Loss of compound activity over time | Improper storage of stock solutions or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure storage at -20°C or lower. |
Quantitative Data Summary
While specific public data on the stability of this compound is limited, the following table provides an illustrative example of expected stability based on general knowledge of prostaglandin analogs. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Solution (Hypothetical Data)
| Solvent | Temperature | Time | Remaining this compound (%) |
| DMSO | -20°C | 6 months | >98% |
| DMSO | 4°C | 1 week | ~95% |
| DMSO | Room Temp | 24 hours | ~90% |
| PBS (pH 7.4) | 4°C | 24 hours | ~85% |
| PBS (pH 7.4) | Room Temp | 8 hours | ~70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to quantify this compound and separate it from its potential degradation products.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare samples as described in Protocol 1 or from your own stability studies.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Visualizations
Technical Support Center: (S)-AL-8810 Experiments
Welcome to the technical support center for (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α) that functions as a potent and selective antagonist of the FP receptor.[1][2][3] It is the C-15 (S) epimer of AL-8810.[1][4] Its primary mechanism of action is to competitively block the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling cascade.[5][6] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6][7]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the FP receptor. Even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[2][5] It also does not antagonize the phospholipase C-coupled V1-vasopressin receptor.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C and is stable for at least four years under these conditions.[8] For shipping, it is typically sent at room temperature in the continental US.[1][8] It is supplied as an off-white semi-solid.[2] Before use, it is recommended to centrifuge the vial to gather the contents at the bottom.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The following table summarizes its solubility profile:[2][8]
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | >10 mg/mL[2] / 25 mg/mL[8] |
| Dimethylformamide (DMF) | 30 mg/mL[8] |
| Ethanol (B145695) | Miscible[8] |
| Phosphate-buffered saline (PBS, pH 7.2) | 0.05 mg/mL[8] |
To enhance solubility, warming the tube to 37°C and using an ultrasonic bath may be helpful.[3]
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Agonist Activity | This compound exhibits weak partial agonist activity at higher concentrations.[6][8] | - Use the lowest effective concentration of this compound to achieve antagonism. - Always include a vehicle control and a positive control (a full FP receptor agonist like fluprostenol) to accurately assess the partial agonism of this compound in your experimental system.[6] - Characterize the dose-response curve of this compound alone in your assay to determine the concentration at which partial agonism becomes significant. |
| Inconsistent or No Antagonist Effect | - Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist. - Pre-incubation Time: Insufficient pre-incubation time may not allow for adequate receptor binding. - Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Perform a dose-response experiment to determine the optimal antagonist concentration. The Ki value is approximately 400-500 nM in A7r5 and 3T3 cells.[2] - Pre-incubate cells or tissues with this compound for a sufficient period (e.g., 15-60 minutes) before adding the agonist.[6][7] - Ensure the compound has been stored correctly at -20°C and handle it according to the manufacturer's instructions.[8] |
| Variability in Experimental Results | - Cell Line/Tissue Differences: The expression and coupling of FP receptors can vary between different cell lines and tissues. - Experimental Conditions: Factors such as temperature, pH, and incubation times can influence the results. | - Thoroughly characterize the FP receptor expression and function in your specific experimental model. - Standardize all experimental parameters and include appropriate controls in every experiment to ensure reproducibility.[6] |
| Poor Solubility in Aqueous Buffers | This compound has limited solubility in aqueous solutions like PBS.[8] | - Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it in your aqueous experimental buffer.[2][8] - Ensure the final concentration of the organic solvent in your assay is low and does not affect the biological system. Include a vehicle control with the same solvent concentration. |
| Potential Off-Target Effects | Although highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[2][5] | - Use the lowest effective concentration of this compound. - To confirm that the observed effects are mediated by the FP receptor, consider using a structurally different FP receptor antagonist as a control, if available. - In cellular assays, siRNA-mediated knockdown of the FP receptor can be used to validate the on-target effects of this compound. |
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound from in vitro studies.
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [5][6] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [3][5][6] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [5][6] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [5][6] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [5][6] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [5][6] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [5][6] |
| Cloned human ciliary body FP receptor | Various potent agonists | 1-2 µM | [8] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This assay is commonly used to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced PLC activity.[7]
1. Cell Culture:
-
Culture cells that endogenously express FP receptors, such as A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, to confluency.[7]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[7]
-
Subsequently, add a fixed concentration of a potent FP receptor agonist, such as fluprostenol, to stimulate PLC activity.[7]
3. Measurement:
-
Quantify the production of inositol (B14025) phosphates (IPs), often measured as inositol monophosphate (IP1) accumulation, using a commercially available assay kit (e.g., HTRF).[7]
4. Data Analysis:
-
Determine the inhibitory effect of this compound by the reduction in the agonist-induced IP1 accumulation.[7]
-
Generate concentration-response curves to calculate the IC50 or pA2 values, which represent the antagonist potency.[7]
-
A Schild analysis can be performed to determine if the antagonism is competitive.[7]
Isolated Organ Bath Experiments
This protocol is used to evaluate the antagonist properties of this compound in isolated smooth muscle tissues.[6]
1. Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig) and excise a segment of the tissue of interest (e.g., terminal ileum).[6]
-
Flush the lumen with a physiological salt solution (PSS) to remove its contents.[6]
-
Cut the tissue into segments of 2-3 cm.[6]
2. Equilibration:
-
Suspend the tissue strips in organ baths containing PSS at 37°C, gassed with carbogen (B8564812) (95% O2, 5% CO2).[6]
-
Apply a resting tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washes.[6]
3. Experimental Procedure:
-
Construct a control cumulative concentration-response curve for an FP agonist (e.g., PGF2α, 1 nM to 10 µM).[6]
-
Wash the tissue extensively until the baseline is stable.[6]
-
Incubate the tissue with a single concentration of this compound (e.g., 100 nM) for 20-30 minutes.[6]
-
In the presence of this compound, repeat the cumulative concentration-response curve to the FP agonist.[6]
4. Data Analysis:
-
Measure the maximal contraction and calculate the EC50 for the agonist in the absence and presence of this compound.[6]
-
The rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism.[5]
Visualizations
Signaling Pathway of FP Receptor Activation and this compound Antagonism
Caption: FP receptor signaling and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound Antagonism
Caption: General workflow for in vitro characterization of this compound.
Troubleshooting Logic for Inconsistent Antagonist Effect
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Interpreting unexpected results with (S)-AL-8810
Welcome to the technical support center for (S)-AL-8810. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on the proper use of this compound. This compound is a selective and potent antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing an agonistic effect with this compound when it's supposed to be an antagonist?
Answer:
This is a frequently observed phenomenon with this compound and can be attributed to its nature as a partial agonist .[3] At higher concentrations, this compound can elicit a response, although this response is weaker than that of a full agonist like PGF2α or fluprostenol.[1][3]
Potential Causes & Troubleshooting Steps:
-
High Concentration: You may be using a concentration of this compound that is high enough to induce its partial agonist activity.
-
Recommendation: Perform a dose-response curve of this compound alone to determine the concentration at which it begins to show agonistic effects in your system.
-
-
Receptor Reserve: The cell system you are using might have a high receptor reserve. This can amplify the response of a partial agonist, making it appear more like a full agonist.
-
Recommendation: Use a cell line with a lower expression of the FP receptor to reduce the receptor reserve.
-
-
Context-Dependent Efficacy: The agonistic effect of a partial agonist can vary between different cell lines and tissues.
-
Recommendation: Test this compound in a different cell line known to express the FP receptor to see if the agonistic effect persists.
-
Experimental Protocol: Assessing Partial Agonism
This protocol will help you determine the partial agonist activity of this compound in your cell system.
-
Cell Culture: Culture A7r5 or Swiss 3T3 cells (which endogenously express the FP receptor) to confluency.[4]
-
Agonist Dose-Response:
-
Prepare serial dilutions of a known full FP receptor agonist (e.g., fluprostenol) and this compound.
-
Add the diluted compounds to the cells and incubate for the appropriate time.
-
-
Measure Functional Response: Measure a downstream effect of FP receptor activation, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.[4][5]
-
Data Analysis:
-
Plot the response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for both compounds.
-
The Emax of this compound will be significantly lower than that of the full agonist, confirming its partial agonist nature.[1]
-
Data Presentation: Pharmacological Profile of this compound
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1][3] |
| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1][3] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1][3] |
| Swiss mouse 3T3 fibroblasts | - | 23% | [1][3] | |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1][3] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1][3] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [1][3] |
Visualization: Troubleshooting Unexpected Agonism
Caption: Troubleshooting workflow for unexpected agonism with this compound.
Question 2: Why is this compound not antagonizing the PGF2α-induced response in my experiment?
Answer:
If this compound is not blocking the effect of PGF2α or another FP receptor agonist, there are several potential experimental factors to consider.
Potential Causes & Troubleshooting Steps:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Recommendation: Increase the concentration of this compound. A Schild analysis can be performed to determine the appropriate concentration range.[4]
-
-
Inadequate Pre-incubation Time: this compound needs sufficient time to bind to the FP receptor before the agonist is introduced.
-
Recommendation: Increase the pre-incubation time of this compound with your cells or tissue. A pre-incubation time of 30-60 minutes is generally recommended.[3]
-
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure that this compound is stored correctly and prepare fresh solutions for each experiment.
-
-
Off-Target Agonist Effect: The agonist you are using might be acting through a different receptor in addition to the FP receptor.
-
Recommendation: Use a highly selective FP receptor agonist, such as fluprostenol, to confirm that the observed effect is mediated by the FP receptor.[1]
-
Experimental Protocol: Schild Analysis for Competitive Antagonism
This protocol will help you determine if this compound is acting as a competitive antagonist in your system.
-
Cell Culture/Tissue Preparation: Prepare your cells or tissue as you would for a standard functional assay.
-
Agonist Dose-Response (Control): Generate a dose-response curve for your FP receptor agonist (e.g., PGF2α or fluprostenol).
-
Pre-incubation with Antagonist: In separate wells or tissue baths, pre-incubate with increasing concentrations of this compound for 30-60 minutes.[3]
-
Agonist Dose-Response (in presence of Antagonist): In the presence of each concentration of this compound, generate a new dose-response curve for the agonist.
-
Data Analysis:
-
A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.[1]
-
Plot the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, a measure of the antagonist's potency.
-
Visualization: PGF2α Signaling Pathway
Caption: Canonical PGF2α receptor signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective competitive antagonist of the prostaglandin F2α (FP) receptor.[1][2] It binds to the FP receptor and prevents the binding of the endogenous ligand, PGF2α, and other FP receptor agonists.[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[4]
Q2: How selective is this compound for the FP receptor?
This compound is highly selective for the FP receptor. Even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[1]
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will depend on the specific experimental system. However, based on its pharmacological data, a concentration range of 100 nM to 1 µM is a good starting point for most cell-based and tissue-based assays.[3] It is always recommended to perform a concentration-response experiment to determine the optimal concentration for your specific application.
Q4: Can this compound have off-target effects?
While this compound is highly selective for the FP receptor, off-target effects can never be completely ruled out, especially at very high concentrations.[1] If you suspect an off-target effect, it is important to include proper controls in your experiment, such as a cell line that does not express the FP receptor.
Q5: Are there any known instances of this compound activating signaling pathways?
Yes, in some cell systems, this compound has been shown to activate the ERK1/2 signaling pathway through a mechanism involving EGFR transactivation.[6] This is distinct from the canonical Gαq pathway activated by PGF2α.[6] This highlights the potential for biased agonism, where a ligand can preferentially activate one signaling pathway over another.
Visualization: this compound Biased Signaling
Caption: Differential signaling pathways activated by PGF2α and this compound.[6]
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to minimize non-specific binding of (S)-AL-8810
Welcome to the technical support center for (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It is an 11β-fluoro analog of PGF2α.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand PGF2α to the FP receptor, thereby inhibiting the downstream signaling cascade.[2][3]
Q2: What is non-specific binding and why is it a concern in this compound experiments?
A2: Non-specific binding refers to the interaction of this compound with components other than its intended target, the FP receptor. This can include binding to other proteins, lipids, or even the experimental apparatus itself. High non-specific binding can lead to inaccurate experimental results by obscuring the true specific binding signal, resulting in an underestimation of the compound's affinity and potency.
Q3: What are the common causes of high non-specific binding with this compound?
A3: High non-specific binding with this compound can be attributed to several factors:
-
Hydrophobic Interactions: As a lipid-like molecule, this compound can hydrophobically associate with various surfaces.
-
Ionic Interactions: Charged regions of the molecule may interact with oppositely charged surfaces.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of non-target sites on membranes or plates can lead to increased background binding.
-
Ligand Concentration: Using excessively high concentrations of this compound can saturate specific sites and increase the likelihood of non-specific interactions.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides systematic approaches to identify and mitigate sources of high non-specific binding in your this compound experiments.
Table 1: Troubleshooting High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High background signal in all wells | Inadequate blocking of non-specific sites on the assay plate or membranes. | Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1%). Increase blocking incubation time (e.g., from 1 hour to 2 hours at room temperature). | Reduction in background signal, leading to an improved signal-to-noise ratio. |
| Variability between replicate wells | Inconsistent pipetting or washing steps. | Ensure proper mixing of all reagents. Use a multichannel pipette for consistent additions. Standardize the number and vigor of wash steps. | Improved consistency and lower standard deviation between replicate measurements. |
| High binding in "no receptor" control wells | This compound is binding to the assay plate or filter material. | Pre-treat plates with a blocking agent. For filtration assays, pre-soak filters in 0.3% polyethyleneimine (PEI). Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer. | Significantly reduced signal in the absence of the FP receptor, indicating a decrease in binding to the apparatus. |
| Specific binding is a low percentage of total binding | Non-specific binding is overwhelming the specific signal. | Optimize the assay buffer by adjusting pH and ionic strength. Include a carrier protein like Bovine Serum Albumin (BSA) in the binding buffer. Lower the concentration of the radiolabeled ligand if applicable. | An increase in the percentage of specific binding relative to total binding. |
Table 2: Effect of Assay Buffer Components on Non-Specific Binding
| Component | Concentration Range | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Acts as a carrier protein, binding to non-specific sites on the assay plate and other surfaces, thereby reducing the availability of these sites for this compound. | Higher concentrations may sometimes interfere with specific binding; optimization is recommended. |
| Tween-20 | 0.01% - 0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions between this compound and plastic surfaces or membrane lipids. | Can disrupt cell membranes at higher concentrations; use with caution in whole-cell assays. |
| NaCl | 50 mM - 150 mM | Increases the ionic strength of the buffer, which can disrupt low-affinity, non-specific electrostatic interactions.[4] | High salt concentrations can also affect specific binding, so a concentration gradient should be tested. |
| Tris-HCl | 25 mM - 50 mM | Buffers the pH of the assay, which is critical for maintaining the native conformation of the FP receptor and the charge state of this compound. | The optimal pH for FP receptor binding is typically around 7.4. |
| MgCl₂ | 5 mM - 10 mM | Divalent cation that can be important for maintaining receptor conformation and ligand binding. | The optimal concentration should be determined empirically for the specific assay system. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-PGF2α).
Materials:
-
Membrane preparation from cells expressing the FP receptor
-
Radiolabeled ligand (e.g., [³H]-PGF2α)
-
This compound
-
Unlabeled PGF2α (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% Tween-20, pH 7.4 (ice-cold)
-
96-well microplate
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of unlabeled PGF2α (10 µM final concentration), 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the FP receptor.[5]
-
Visualizations
PGF2α Receptor Signaling Pathway
Caption: PGF2α receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A stepwise workflow for troubleshooting and minimizing non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of (S)-AL-8810 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving the prostaglandin (B15479496) F2α (FP) receptor antagonist, (S)-AL-8810. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address common challenges and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, prostaglandin F2α (PGF2α), thereby blocking its effects.[1] However, it is important to note that this compound also exhibits weak partial agonist activity, meaning it can weakly activate the FP receptor on its own.[1][2][3]
Q2: How selective is this compound for the FP receptor?
This compound demonstrates good selectivity for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit other prostanoid receptors, including TP, DP, EP2, and EP4 receptors.[1][4]
Q3: What are the best practices for storing and handling this compound?
For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is recommended to use a suitable organic solvent like DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions daily. To aid in solubilization, warming the solution to 37°C and using an ultrasonic bath can be beneficial. It is crucial to store all solutions in tightly sealed containers to prevent solvent evaporation and degradation.
Q4: I am observing unexpected agonist-like effects with this compound. Why is this happening?
The observation of agonist-like effects is likely due to the inherent weak partial agonist activity of this compound.[1][2][3] The extent of this partial agonism can be influenced by the specific experimental system, including the expression level of the FP receptor in the cells or tissues being studied. In systems with high receptor expression or spare receptors, the partial agonist effects may be more pronounced.
Q5: My experimental results with this compound are not consistent. What are the potential sources of variability?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solutions are fresh and have been stored properly to prevent degradation.
-
Solubility Issues: Incomplete solubilization can lead to inaccurate concentrations. Follow the recommended procedures for dissolving the compound.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can alter receptor expression and signaling pathways.
-
Assay Conditions: Inconsistent incubation times, temperatures, and reagent concentrations can all contribute to variability.
-
Pipetting Accuracy: Precise and consistent pipetting is critical for reproducible results, especially when preparing serial dilutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound | Poor solubility in the chosen solvent. | Prepare stock solutions in 100% DMSO or ethanol. For aqueous solutions, warm to 37°C and use an ultrasonic bath to aid dissolution. Prepare fresh aqueous solutions for each experiment. |
| High background signal in binding assays | Non-specific binding of the radioligand or fluorescent probe. | Optimize washing steps to effectively remove unbound ligand. Consider using blocking agents like bovine serum albumin (BSA). Ensure the use of appropriate controls, such as non-specific binding determination with a large excess of unlabeled ligand. |
| Low or no response to FP receptor agonist in the presence of this compound | Incorrect concentration of this compound. Inactive compound. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Test the activity of a fresh batch of the compound. |
| Schild plot slope significantly deviates from 1 | Non-competitive antagonism, experimental artifact, or complex pharmacology. | Ensure the system has reached equilibrium. Verify that the antagonist does not affect the maximum response of the agonist. Consider potential allosteric effects or interactions with multiple receptor subtypes if applicable to the experimental model. |
| Variable IC50 or pA2 values between experiments | Inconsistent experimental conditions. | Standardize all assay parameters, including cell density, incubation times, temperatures, and reagent preparation. Use a consistent source and batch of cells and reagents whenever possible. |
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound from published studies.
Table 1: Agonist and Antagonist Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Agonist) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |
| EC50 (Agonist) | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |
| Emax (relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | 23% | [1] |
| pA2 (Antagonist) | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [1] |
| pA2 (Antagonist) | Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] |
| Ki (Antagonist) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | [1] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay
This assay measures the ability of this compound to antagonize the agonist-induced production of inositol (B14025) phosphates, a downstream product of PLC activation.
-
Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or HEK293 cells stably expressing the human FP receptor) in appropriate multi-well plates and grow to near confluency.
-
Labeling (Optional, for radiometric assays): Label the cells with [³H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) in a suitable buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol, typically at its EC80 concentration) and incubate for a specific duration (e.g., 30-60 minutes).
-
Assay Termination and Lysis: Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid) and lyse the cells.
-
Inositol Phosphate Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the amount of labeled inositol phosphates using liquid scintillation counting or a non-radiometric method (e.g., HTRF-based IP-One assay).
-
Data Analysis: Plot the agonist response as a function of the this compound concentration to determine the IC50. A Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of this compound.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol assesses the effect of this compound on agonist-induced smooth muscle contraction in isolated tissues.
-
Tissue Preparation: Dissect a smooth muscle-containing tissue (e.g., rat aorta, uterine horn) and cut it into strips or rings.
-
Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a depolarizing agent (e.g., KCl).
-
Antagonist Incubation: Pre-incubate the tissue with a specific concentration of this compound for a defined time.
-
Cumulative Agonist Concentration-Response Curve: Add a potent FP receptor agonist (e.g., fluprostenol) in a cumulative manner to generate a concentration-response curve.
-
Data Acquisition: Record the isometric tension of the muscle strip using a force transducer connected to a data acquisition system.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. Perform a Schild analysis to determine the pA2 value and the nature of the antagonism.
Mandatory Visualizations
Caption: FP Receptor Signaling Pathway Leading to Smooth Muscle Contraction.
Caption: General Experimental Workflow for Characterizing this compound Antagonism.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
(S)-AL-8810 vehicle control recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-AL-8810, a selective antagonist for the Prostaglandin (B15479496) F2α (FP) receptor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
FAQs
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. Activation of the FP receptor by its endogenous ligand, PGF2α, leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of PGF2α to the FP receptor, thus inhibiting these downstream signaling events.
Q2: I am not observing any antagonist effect with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of antagonist effect:
-
Inadequate Concentration: Ensure that the concentration of this compound is sufficient to competitively inhibit the effect of the FP receptor agonist being used. The required concentration will depend on the concentration and affinity of the agonist.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your vehicle before diluting it into your experimental medium. Precipitation of the compound will lead to a lower effective concentration. (See Table 2 for solubility data).
-
Agonist Specificity: Confirm that the agonist you are using is indeed acting through the FP receptor in your experimental system.
-
Cell/Tissue Health: Ensure that the cells or tissues are healthy and that the FP receptors are expressed and functional.
-
Experimental Setup: Review your experimental protocol for any potential errors in reagent preparation or application.
Q3: I am observing an unexpected agonist effect with this compound. Is this possible?
A3: Yes, this is a known characteristic of AL-8810, the racemate of this compound. AL-8810 exhibits weak partial agonist activity at the FP receptor.[1] This means that in the absence of a full agonist, this compound itself can weakly activate the FP receptor, leading to a measurable response, albeit much lower than that of a full agonist like PGF2α.[1] This partial agonism is an important consideration when designing and interpreting experiments.
Q4: What is the selectivity profile of this compound? Could my results be due to off-target effects?
A4: this compound is considered a highly selective FP receptor antagonist. Studies have shown that even at a concentration of 10 µM, AL-8810 does not significantly inhibit the functional responses of other prostanoid receptors, including the thromboxane (B8750289) (TP), prostaglandin D2 (DP), and prostaglandin E2 (EP2 and EP4) receptors.[1] Therefore, it is unlikely that off-target effects on these receptors are responsible for your observations, especially at lower concentrations. However, it is always good practice to consider the possibility of off-target effects in any pharmacological experiment.
Q5: What is the difference between this compound and AL-8810?
A5: AL-8810 is a racemic mixture, meaning it contains both the (S) and (R) enantiomers. This compound is the specific C-15 epimer of AL-8810. While both are used as FP receptor antagonists, the pharmacological activity may reside primarily in one of the enantiomers. It is important to specify which compound is being used in your experiments.
Q6: What are the recommended vehicle controls for in vitro and in vivo experiments?
A6: The choice of vehicle depends on the experimental setup.
-
In Vitro : Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for this compound. It is crucial to use the lowest possible concentration of the vehicle, as they can have their own biological effects. For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid cytotoxicity. Some robust cell lines may tolerate up to 0.5%. For ethanol, concentrations should also be kept low, ideally below 0.1%, as it can affect cell proliferation and other cellular processes. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
In Vivo : For in vivo studies, the vehicle choice will depend on the route of administration. Solutions for injection are often prepared using a co-solvent system, such as a mixture of DMSO or ethanol with saline or polyethylene (B3416737) glycol. It is critical to perform toxicity and vehicle effect studies to determine a safe and inert concentration for your specific animal model and experimental design.
Q7: Should I use this compound or one of its ester prodrugs?
A7: this compound is the active antagonist. Ester prodrugs, such as the methyl or isopropyl esters, are more lipophilic and may exhibit improved membrane permeability. These prodrugs are designed to be hydrolyzed by endogenous esterases in tissues or plasma to release the active compound, AL-8810.[2] The choice depends on your experimental goals. If you require rapid and direct antagonism, this compound is appropriate. If you are studying systems where enhanced tissue penetration is desired and esterase activity is present, a prodrug might be a better option. However, the rate and extent of hydrolysis can vary between different tissues and species, which should be considered when interpreting the results.
Data Presentation
Table 1: In Vitro Potency of AL-8810
| Parameter | Cell Line/System | Agonist | Value | Reference |
| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1] |
| EC50 (Agonist activity) | Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1] |
| Ki (Antagonist activity) | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |
| Ki (Antagonist activity) | Human ciliary body FP receptor | Various agonists | 1-2 µM | [3] |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] |
Table 2: Solubility of AL-8810
| Solvent | Concentration | Reference |
| DMF | 30 mg/ml | [3] |
| DMSO | 25 mg/ml | [3] |
| Ethanol | Miscible | [3] |
| PBS (pH 7.2) | 0.05 mg/ml | [3] |
Experimental Protocols
Protocol 1: In Vitro Antagonism Assay using a Calcium Mobilization Readout
This protocol describes a general method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
-
Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5, Swiss 3T3, or HEK293-FP) in appropriate media and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the buffered salt solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a solution of a potent FP receptor agonist (e.g., PGF2α or fluprostenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove the excess dye.
-
Add the different concentrations of this compound (and a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Inject the FP receptor agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the agonist response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
Dealing with low signal in (S)-AL-8810 antagonism assays
Welcome to the technical support center for (S)-AL-8810 antagonism assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this selective prostaglandin (B15479496) F2α (FP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the prostaglandin F2α (FP) receptor. It is the C-15 epimer of AL-8810. The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of PGF2α and other agonists to the FP receptor, thereby inhibiting this downstream signaling.[1][2]
Q2: What are the common cell lines used for this compound antagonism assays?
Commonly used cell lines for studying FP receptor antagonism include A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, both of which endogenously express the FP receptor.[1] Human embryonic kidney (HEK293) cells are also frequently used, often transiently or stably transfected to express the human FP receptor. The choice of cell line can impact the assay results, so it is crucial to select a well-characterized line with sufficient receptor expression.
Q3: What is the typical potency of this compound in functional assays?
The potency of this compound can vary depending on the cell line and assay conditions. In studies with A7r5 cells, this compound has been shown to have a pA2 value of approximately 6.68 and a Ki of 426 nM when antagonizing the effects of the FP receptor agonist fluprostenol (B1673476).[1] In Swiss 3T3 fibroblasts, the pA2 value is around 6.34.[1]
Q4: What is the importance of the agonist concentration in an this compound antagonism assay?
The concentration of the agonist used to stimulate the FP receptor is a critical parameter. The calculated inhibitory potency (IC50) of this compound is directly dependent on the concentration of the agonist used.[2] For competitive antagonists, a higher agonist concentration will require a higher concentration of the antagonist to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve. It is recommended to use an agonist concentration that is at or near its EC80 value to ensure a robust signal that can be effectively inhibited.[2]
Troubleshooting Guide for Low Signal
A low signal in your this compound antagonism assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Caption: A logical workflow for troubleshooting low signal issues.
1. Issues with this compound or Agonist
-
Q: My this compound or agonist may have degraded. How can I check this?
-
A: Ensure that both this compound and the FP receptor agonist (e.g., PGF2α, fluprostenol) are properly stored according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh stock solutions from a new vial if degradation is suspected. The purity and identity of the compounds can be verified using analytical techniques such as HPLC or LC-MS.[3]
-
-
Q: Could the concentrations of my compounds be incorrect?
-
A: Verify the calculations for your stock solutions and serial dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically if the compound has a known extinction coefficient.
-
2. Problems with Cell Culture
-
Q: How does cell health affect my assay?
-
A: Only healthy, viable cells will respond robustly to stimuli. Ensure your cells are in the logarithmic growth phase and have high viability. Avoid using cells that are over-confluent or have been in culture for a high number of passages, as this can lead to changes in morphology, growth rates, and protein expression.[4]
-
-
Q: What is the optimal cell density for the assay?
-
A: The optimal cell seeding density should be determined empirically for your specific cell line and plate format. A cell density that is too low will result in a weak signal, while overcrowding can lead to altered cellular responses. A titration of cell numbers should be performed to find the density that provides the best signal-to-background ratio.[2]
-
-
Q: Can the cell passage number influence the results?
3. Inadequate FP Receptor Expression
-
Q: How can I confirm that my cells are expressing the FP receptor?
-
A: If you are using a cell line with endogenous expression, confirm the presence of the FP receptor at the mRNA level using RT-qPCR or at the protein level via Western blot or flow cytometry. For transfected cells, verify the expression of the receptor using a tagged protein or by co-transfecting a reporter gene.
-
-
Q: My cells have low FP receptor expression. What can I do?
-
A: For transient transfections, you can optimize the amount of DNA used. If expression is still low, consider generating a stable cell line that consistently expresses the FP receptor at a higher level. Alternatively, choose a different cell line known to have higher endogenous expression.
-
4. Suboptimal Assay Protocol
-
Q: How long should I pre-incubate the cells with this compound?
-
A: The pre-incubation time with the antagonist is crucial to allow it to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific assay conditions.[6]
-
-
Q: What is the optimal agonist stimulation time?
-
A: The kinetics of the FP receptor signaling can be rapid. For calcium mobilization assays, the signal is often transient, peaking within seconds to a few minutes. For inositol phosphate (B84403) accumulation assays, a longer stimulation time (e.g., 30-60 minutes) is typically required. A time-course experiment should be performed to determine the optimal stimulation time for your assay.
-
-
Q: Could my assay buffer be interfering with the results?
-
A: Ensure that your assay buffer is compatible with your cells and detection reagents. For inositol phosphate assays, it is important to use a buffer that does not contain phosphate.[6] The presence of components like serum can also interfere with the assay; serum starvation is often employed, but it should be noted that this can also induce cellular stress and alter signaling pathways.[7][8]
-
-
Q: For calcium mobilization assays, how can I optimize the fluorescent dye loading?
-
A: The concentration of the calcium-sensitive dye and the loading time and temperature should be optimized for your cell line. Incomplete de-esterification of the AM ester form of the dye can lead to compartmentalization and a poor signal. Ensure that the dye loading buffer is appropriate and consider the use of probenecid (B1678239) to prevent dye leakage from the cells.
-
Quantitative Data Summary
Table 1: this compound Antagonist Potency
| Parameter | Cell Line | Agonist | Value | Reference |
| pA2 | A7r5 | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | Swiss 3T3 | Fluprostenol | 6.34 ± 0.09 | [1] |
| Ki (nM) | A7r5 | Fluprostenol (100 nM) | 426 ± 63 | [1] |
Table 2: Agonist Potency at the FP Receptor
| Agonist | Cell Line | Parameter | Value (nM) | Reference |
| This compound | A7r5 | EC50 | 261 ± 44 | [1] |
| This compound | Swiss 3T3 | EC50 | 186 ± 63 | [1] |
| Fluprostenol | Bovine Trabecular Meshwork | EC50 (Contraction Inhibition) | ~1000 | [9] |
| PGF2α | Bovine Trabecular Meshwork | EC50 (Contraction Inhibition) | ~1000 | [9] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol describes a general method for measuring the inhibition of agonist-induced calcium mobilization by this compound.
Caption: A simplified workflow for a calcium mobilization assay.
-
Cell Seeding: Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject the FP receptor agonist (e.g., fluprostenol at its EC80 concentration) and continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the vehicle control. Generate concentration-response curves to calculate the IC50 of this compound.
2. Inositol Phosphate (IP1) Accumulation Assay
This protocol outlines a method for measuring the inhibition of agonist-induced IP1 accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Preparation: Harvest cells expressing the FP receptor and resuspend them in stimulation buffer containing an inositol monophosphatase inhibitor such as LiCl.
-
Assay Setup: In a 384-well plate, add the cell suspension to wells containing serial dilutions of this compound or a vehicle control.
-
Agonist Stimulation: Add the FP receptor agonist at its EC80 concentration to all wells except the negative controls. Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well and incubate at room temperature, protected from light, for at least 60 minutes.
-
Data Analysis: Read the plate on an HTRF-compatible reader. The amount of IP1 produced is inversely proportional to the HTRF signal. Calculate the concentration of IP1 from a standard curve and plot the inhibition of IP1 accumulation against the log concentration of this compound to determine its IC50.[10][11]
Signaling Pathway Diagram
Caption: The FP receptor signaling cascade and the inhibitory action of this compound.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S)-AL-8810 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving the (S)-AL-8810 antagonist. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and reproducible results.
Introduction to this compound
This compound is a selective and competitive antagonist of the Prostaglandin F2α (FP) receptor. It is a valuable pharmacological tool for studying FP receptor-mediated signaling pathways and for the development of therapeutics targeting conditions influenced by PGF2α, such as ocular hypertension and preterm labor. Understanding the optimal incubation time for this compound is critical for obtaining accurate and reliable experimental data.
Signaling Pathway of the FP Receptor and this compound Inhibition
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein pathway. Upon binding of an agonist like PGF2α, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This compound competitively blocks the binding of agonists to the FP receptor, thereby inhibiting this signaling cascade.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: Why is pre-incubation with this compound necessary?
A1: Pre-incubation allows the antagonist to reach equilibrium with the FP receptors before the addition of an agonist. As a competitive antagonist, this compound competes with the agonist for the same binding site. Insufficient pre-incubation time can lead to an underestimation of the antagonist's potency (a higher IC50 value) because the agonist may bind to unoccupied receptors before the antagonist has had sufficient time to establish equilibrium.
Q2: How do I determine the optimal pre-incubation time for this compound in my specific cell system?
A2: The optimal pre-incubation time should be determined empirically by performing a time-course experiment. This involves pre-incubating your cells with a fixed concentration of this compound (e.g., its expected IC50) for varying durations (e.g., 15, 30, 60, 90, and 120 minutes) before adding a fixed concentration of agonist (e.g., EC80). The optimal pre-incubation time is the shortest duration at which the inhibitory effect of this compound reaches a plateau.
Q3: I am not observing any antagonist effect with this compound. What could be the problem?
A3:
-
Incorrect Concentration: Verify the concentration of your this compound stock solution. Perform a concentration-response curve to ensure you are using an appropriate concentration range.
-
Compound Integrity: Ensure that your this compound has been stored correctly and has not degraded.
-
Cellular System: Confirm that your cells express functional FP receptors. You can verify this by observing a robust response to an FP receptor agonist like PGF2α or fluprostenol.
-
Assay Conditions: Ensure that the assay buffer and other reagents are compatible with the antagonist and do not interfere with its activity.
Q4: The IC50 value of this compound in my experiments is different from the literature values. Why?
A4: Discrepancies in IC50 values can arise from several factors:
-
Different Cell Lines: The density and expression levels of FP receptors can vary between cell types, affecting the apparent potency of the antagonist.
-
Assay Conditions: Variations in agonist concentration, incubation times, temperature, and buffer composition can all influence the measured IC50.
-
Equilibrium Not Reached: As mentioned, insufficient pre-incubation time is a common reason for observing a higher IC50 value.
Q5: My dose-response curve for the agonist is shifted to the right in the presence of this compound, but the maximal response is also suppressed. Is this expected?
A5: For a competitive antagonist like this compound, the expected outcome is a parallel rightward shift of the agonist dose-response curve with no change in the maximal response. A suppression of the maximum response may indicate:
-
Non-competitive antagonism: This is not the primary mechanism of this compound.
-
Off-target effects: At very high concentrations, the antagonist may have non-specific effects on cell viability or other signaling pathways.
-
Insufficient equilibration time: If the system has not reached equilibrium, it can sometimes appear as if the maximum response is suppressed.
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol outlines a method to determine the necessary pre-incubation time for this compound to reach equilibrium in a functional assay, such as a calcium mobilization assay.
Materials:
-
Cells expressing functional FP receptors
-
This compound
-
FP receptor agonist (e.g., fluprostenol)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Antagonist Addition: Add a fixed concentration of this compound (e.g., a concentration close to its expected IC50) to the wells.
-
Time-Course Pre-incubation: Incubate the plate at 37°C for different durations (e.g., 15, 30, 60, 90, 120 minutes). Include a control group with no antagonist.
-
Agonist Stimulation: Following each pre-incubation period, stimulate the cells by adding a fixed concentration of the agonist (e.g., EC80 concentration) using the plate reader's injector.
-
Data Acquisition: Immediately measure the fluorescence signal over time to capture the calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each condition. Plot the percentage of inhibition of the agonist response versus the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Protocol 2: Schild Analysis for this compound
A Schild analysis is used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the antagonist's affinity (pA2 value).
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Preparation: Prepare and dye-load cells as described in Protocol 1.
-
Antagonist Pre-incubation: Pre-incubate the cells with multiple concentrations of this compound (and a vehicle control) for the optimal duration determined in Protocol 1.
-
Agonist Dose-Response: Generate a full dose-response curve for the agonist in the presence of each concentration of this compound.
-
Data Acquisition: Measure the fluorescence response for each agonist concentration at each antagonist concentration.
-
Data Analysis:
-
Plot the agonist dose-response curves for each concentration of this compound.
-
Determine the EC50 of the agonist for each curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept represents the pA2 value, and the slope should be close to 1 for a competitive antagonist.
-
Data Presentation
The following table provides representative data illustrating the effect of pre-incubation time on the apparent IC50 of this compound.
| Pre-incubation Time (minutes) | Apparent IC50 (nM) of this compound | Fold Shift in IC50 (relative to 120 min) |
| 15 | 850 | 2.1 |
| 30 | 520 | 1.3 |
| 60 | 415 | 1.0 |
| 90 | 405 | 1.0 |
| 120 | 400 | 1.0 |
Note: This is illustrative data. The actual values will depend on the specific experimental conditions. The trend demonstrates that with shorter pre-incubation times, the apparent potency of the antagonist is lower (higher IC50), and it stabilizes as equilibrium is approached.
This technical support guide provides a framework for optimizing the use of this compound in your research. By carefully considering pre-incubation times and following standardized protocols, you can ensure the generation of high-quality, reproducible data.
Validation & Comparative
(S)-AL-8810 in the Landscape of FP Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-AL-8810 with other prostaglandin (B15479496) F2α (FP) receptor antagonists. The following sections detail the quantitative performance of these compounds, the experimental protocols used for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor, is a key mediator in a variety of physiological and pathological processes, including uterine contractions, intraocular pressure regulation, and inflammation. Consequently, antagonists of the FP receptor are valuable pharmacological tools and hold therapeutic promise for conditions such as preterm labor, glaucoma, and certain inflammatory diseases. This compound is a well-characterized and selective FP receptor antagonist that has been instrumental in elucidating the role of the FP receptor in various biological systems.[1][2][3] This guide will compare this compound to other notable FP receptor antagonists, providing a comprehensive overview of their relative performance based on available experimental data.
Quantitative Performance Comparison
The efficacy and selectivity of FP receptor antagonists are critical parameters for their use in research and potential therapeutic applications. The following table summarizes the binding affinity (Ki) and/or functional potency (IC50/pA2) of this compound and other selected antagonists at the FP receptor and other prostanoid receptors. This data allows for a direct comparison of their potency and selectivity profiles.
| Compound | FP Receptor Potency | Selectivity Profile (Potency at other Prostanoid Receptors) | Species | Reference |
| This compound | Ki: 0.2 ± 0.06 µM (mouse 3T3 cells)Ki: 0.4 ± 0.1 µM (rat A7r5 cells)pA2: 6.68 ± 0.23 (rat A7r5 cells)pA2: 6.34 ± 0.09 (mouse 3T3 cells) | Weak to no significant activity at TP, DP, EP2, and EP4 receptors at concentrations up to 10 µM. | Mouse, Rat | [1][3] |
| AL-3138 | Ki: 296 ± 17 nM (rat A7r5 cells)IC50: 312 ± 95 nM (binding to FP receptors) | Minimal to no antagonistic effects at EP2, EP4, DP, and TP receptors. | Rat | [4][5] |
| AS604872 | Ki: 35 nM | Selective for the FP receptor. | Human | [6][7] |
| PDC31 | Ki: ~30 nM (allosteric inhibitor) | Selective for the FP receptor. | Human | [8] |
| Ebopiprant (OBE022) | Potent and highly selective antagonist. Specific Ki/IC50 values are not widely published. | Selective for the FP receptor. | Human | [9][10] |
FP Receptor Signaling Pathway
Activation of the FP receptor by its endogenous ligand, PGF2α, primarily initiates a signaling cascade through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). Concurrently, DAG activates protein kinase C (PKC). These downstream events culminate in various cellular responses, including smooth muscle contraction. FP receptor antagonists, such as this compound, act by competitively blocking the binding of PGF2α to the receptor, thereby inhibiting this signaling cascade.
Caption: FP Receptor Signaling Pathway and Point of Antagonist Action.
Experimental Protocols
The characterization and comparison of FP receptor antagonists typically involve in vitro functional assays that measure the inhibition of PGF2α-induced signaling. Two common methods are the phosphoinositide (PI) turnover assay and the intracellular calcium mobilization assay.
Phosphoinositide (PI) Turnover Assay
This assay quantifies the accumulation of inositol phosphates (IPs), downstream products of PLC activation, in response to FP receptor stimulation.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the FP receptor (e.g., A7r5 rat aortic smooth muscle cells or Swiss 3T3 fibroblasts) in appropriate media.
-
Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
-
Antagonist Pre-incubation:
-
Wash the labeled cells to remove excess [³H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of the FP receptor antagonist (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a potent FP receptor agonist (e.g., PGF2α or fluprostenol) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a specific time (e.g., 30-60 minutes).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold trichloroacetic acid).
-
Isolate the total [³H]-inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted [³H]-IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the inhibitory effect of the antagonist by the reduction in agonist-stimulated [³H]-IP accumulation.
-
Generate concentration-response curves to calculate the IC50 (half-maximal inhibitory concentration) or, through Schild analysis, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the FP receptor on a suitable plate (e.g., black-walled, clear-bottom 96-well plates).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the FP receptor antagonist or vehicle.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject a potent FP receptor agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the antagonist's potency (IC50) by quantifying the reduction in the peak fluorescence signal induced by the agonist.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the potency of different FP receptor antagonists.
Caption: A Typical Experimental Workflow for Comparing FP Receptor Antagonists.
Conclusion
This compound remains a cornerstone for in vitro and in vivo studies of FP receptor function due to its well-documented potency and selectivity.[1][2][3] While other antagonists such as AL-3138 and AS604872 also exhibit high affinity for the FP receptor, the extensive characterization of this compound across various cellular and tissue systems makes it a reliable benchmark.[4][5][6][7] Newer antagonists like Ebopiprant show promise in clinical settings, particularly for conditions like preterm labor, although a direct in vitro potency comparison with this compound is challenging due to the limited availability of public data.[9][10] The choice of an appropriate FP receptor antagonist will ultimately depend on the specific experimental context, including the species and tissue of interest, and the desired mode of inhibition. This guide provides the foundational data and methodologies to aid researchers in making an informed decision.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AS604872 | F2α受体拮抗剂 | MCE [medchemexpress.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-AL-8810 and Latanoprost: Prostaglandin F2α Receptor Modulation in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (S)-AL-8810 and latanoprost (B1674536), two critical tool compounds for studying the prostaglandin (B15479496) F2α (FP) receptor. While both interact with this key therapeutic target, their distinct mechanisms of action—antagonism versus agonism—lead to divergent physiological effects. This document summarizes their pharmacological properties, presents supporting experimental data in a clear, comparative format, and outlines the methodologies for key experiments.
Introduction to the Compounds
This compound is a selective antagonist of the FP receptor, albeit with some reported partial agonist activity at higher concentrations.[1][2] It is an invaluable pharmacological tool for investigating the physiological and pathological roles of the PGF2α signaling pathway.[1][2]
Latanoprost, a synthetic analog of PGF2α, is a potent and selective agonist of the FP receptor.[3][4] As a prodrug, it is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[4][5] It is widely used clinically to reduce intraocular pressure in patients with glaucoma and ocular hypertension by increasing the uveoscleral outflow of aqueous humor.[3][5]
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and potency of this compound and latanoprost acid at the FP receptor, derived from various in vitro studies.
Table 1: Comparative Binding Affinity (Ki) at the FP Receptor
| Compound | Cell Line / Tissue | Ki (nM) | Reference |
| This compound | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 | [1] |
| This compound | Mouse 3T3 cells | ~200 | [6] |
| This compound | Rat A7r5 cells | ~400 | [6] |
| This compound | Human cloned ciliary body-derived FP receptor | 1900 ± 300 | [6] |
| Latanoprost Acid | Cloned human FP receptor | 98 | [7] |
Table 2: Comparative Potency (EC50) at the FP Receptor
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| This compound (as partial agonist) | Phospholipase C Activity | A7r5 cells | 261 ± 44 | [1] |
| This compound (as partial agonist) | Phospholipase C Activity | Swiss mouse 3T3 fibroblasts | 186 ± 63 | [1] |
| Latanoprost Acid | Phosphoinositide Turnover | Human ciliary muscle cells | 32-124 | [7] |
| Latanoprost Acid | Phosphoinositide Turnover | Human trabecular meshwork cells | 32-124 | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and latanoprost exert their effects through the FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] However, their opposing actions on this receptor initiate distinct downstream signaling cascades.
Latanoprost, as an agonist, activates the FP receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] In the context of the eye, this signaling cascade in the ciliary muscle leads to the remodeling of the extracellular matrix, partly through the increased expression and activity of matrix metalloproteinases (MMPs), which facilitates the uveoscleral outflow of aqueous humor and reduces intraocular pressure.[5][9][10]
This compound, as a competitive antagonist, binds to the FP receptor but does not elicit a significant downstream signal, thereby blocking the binding and subsequent action of agonists like PGF2α and latanoprost.[1][2] While it exhibits weak partial agonist activity at high concentrations, its primary pharmacological effect is the inhibition of FP receptor-mediated signaling.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Competitive Radioligand Binding Assay for FP Receptor
This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds for the FP receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from A7r5 cells or cells transfected with the human FP receptor)
-
Radiolabeled ligand (e.g., [³H]-PGF2α)
-
Unlabeled competitor compounds (this compound, latanoprost acid)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, a fixed concentration of [³H]-PGF2α (typically at its Kd value), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition: Cell membranes, [³H]-PGF2α, and increasing concentrations of the unlabeled competitor compound (this compound or latanoprost acid).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
Inositol Phosphate Accumulation Assay (to determine PLC activity)
This assay measures the potency (EC50) of compounds by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells)
-
[³H]-myo-inositol
-
Agonist/Antagonist compounds (this compound, latanoprost)
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphate, allowing for its accumulation.
-
Stimulation:
-
Agonist Assay (Latanoprost): Add increasing concentrations of latanoprost acid and incubate for a defined period (e.g., 30-60 minutes).
-
Antagonist Assay (this compound): Pre-incubate cells with increasing concentrations of this compound before adding a fixed, effective concentration of a full agonist (like PGF2α or latanoprost).
-
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation of IPs: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [³H]-IPs accumulated against the log concentration of the agonist to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 and subsequently the Ki.[13]
Conclusion
This compound and latanoprost represent two sides of the same coin in the study of FP receptor pharmacology. Latanoprost's potent agonism provides a therapeutic avenue for glaucoma management, while this compound's selective antagonism offers a crucial tool for dissecting the intricate roles of the PGF2α signaling pathway in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of this important G-protein coupled receptor.
References
- 1. droracle.ai [droracle.ai]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 9. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (S)-AL-8810 in Prostaglandin F2α Receptor Research
For researchers, scientists, and drug development professionals investigating the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, (S)-AL-8810 has long been a standard tool. However, the landscape of FP receptor antagonists is evolving, with several alternatives now available, each possessing unique pharmacological properties. This guide provides an objective comparison of this compound with other notable FP receptor antagonists, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Overview of this compound and Its Alternatives
This compound is a selective and competitive antagonist of the FP receptor.[1][2] Its utility in elucidating the physiological and pathological roles of the PGF2α signaling pathway is well-documented.[2][3] However, a range of other compounds with different mechanisms of action and potencies have been developed, offering researchers a broader toolkit. These alternatives include other prostanoid analogues like AL-3138, non-prostanoid structures such as AS604872 and BAY-6672, and allosteric modulators like PDC31 and its peptidomimetic analogue PDC113.824.[2][3][4]
Quantitative Performance Comparison
The following tables summarize the in vitro potencies of this compound and its key alternatives at the FP receptor. It is important to note that direct comparisons of potencies can be challenging when data is collated from different studies due to variations in experimental conditions.
Table 1: Competitive FP Receptor Antagonists
| Compound | Organism | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Rat | Phosphoinositide Turnover | Kᵢ | 426 ± 63 | [1] |
| Human | Receptor Binding | pA₂ | 6.7 | [5] | |
| BAY-6672 | Human | Cell-based Assay | IC₅₀ | 11 | [6] |
| Human | Receptor Binding | IC₅₀ | 22 | [7] |
Table 2: Non-Competitive and Allosteric Modulators
| Compound | Organism | Mechanism of Action | Assay Type | Parameter | Value | Reference |
| AL-3138 | Rat | Non-competitive Antagonist | Phosphoinositide Turnover | - | - | [3] |
| AS604872 | Human | Antagonist | Receptor Binding | Kᵢ | 35 | [5] |
| PDC31 | Human | Allosteric Inhibitor | Uterine Contraction Assay | - | Dose-dependent reduction | [8] |
| PDC113.824 | Human | Allosteric Modulator | Rho Activation Assay | - | Inhibits PGF2α-mediated activation | [9] |
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists, it is crucial to visualize the PGF2α receptor signaling pathway and the general workflow for characterizing such compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. eubopen.org [eubopen.org]
- 8. A first-in-human study of PDC31 (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-AL-8810 and Other Prostaglandin F2α Receptor Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, is critical for validating experimental results and investigating PGF2α-mediated signaling pathways. This guide provides an objective comparison of the well-characterized FP receptor antagonist, (S)-AL-8810, with other notable alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and PGF2α Signaling
This compound is a potent and selective antagonist of the PGF2α receptor.[1] It is an 11β-fluoro analog of PGF2α and is widely used as a research tool to study the physiological and pathological roles of PGF2α.[1] PGF2α, a member of the prostaglandin family, exerts its effects by binding to the G-protein coupled FP receptor.[2] This interaction primarily activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is integral to various physiological processes, including smooth muscle contraction, inflammation, and intraocular pressure regulation.[3]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and two other FP receptor antagonists, AL-3138 and AS604872. While this compound is a competitive antagonist, AL-3138 acts as a non-competitive antagonist, and AS604872 is another potent and selective antagonist.[4][5] It is important to note that publicly available in vitro potency data for some compounds, such as ebopiprant (B607259) (OBE022), is limited, making direct quantitative comparisons challenging.[3]
| Parameter | This compound | AL-3138 | AS604872 |
| Mechanism of Action | Competitive FP receptor antagonist | Non-competitive FP receptor antagonist | Potent and selective FP receptor antagonist |
| EC50 (as partial agonist) | 186 ± 63 nM (Swiss mouse 3T3 fibroblasts)[6] | Not reported as a partial agonist | Not reported as a partial agonist |
| 261 ± 44 nM (A7r5 rat thoracic aorta smooth muscle cells)[6] | |||
| Emax (relative to cloprostenol) | 23% (Swiss mouse 3T3 fibroblasts)[6] | Not applicable | Not applicable |
| 19% (A7r5 rat thoracic aorta smooth muscle cells)[6] | |||
| pA2 | 6.34 ± 0.09 (Swiss mouse 3T3 fibroblasts)[6] | Not applicable (non-competitive) | Not reported |
| 6.68 ± 0.23 (A7r5 rat thoracic aorta smooth muscle cells)[6] | |||
| Ki | 426 ± 63 nM (A7r5 rat thoracic aorta smooth muscle cells)[6] | IC50high = 312 ± 95 nM for [3H]PGF2α binding | 35 nM (human)[7] |
| 158 nM (rat)[7] | |||
| 323 nM (mouse)[7] |
Experimental Protocols
Phospholipase C (PLC) Activity Assay for this compound
This assay is a common method to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced PLC activity.[3]
1. Cell Culture:
-
Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, to confluency in appropriate media.[3]
2. Assay Procedure:
-
Pre-incubate the confluent cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a potent FP receptor agonist, such as fluprostenol (B1673476) or PGF2α, to stimulate PLC activity.[3]
3. Measurement:
-
Quantify the production of inositol phosphates (IPs), typically by measuring the accumulation of inositol monophosphate (IP1) using commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).[3]
4. Data Analysis:
-
Determine the inhibitory effect of this compound by the reduction in the agonist-induced IP1 accumulation.
-
Generate concentration-response curves to calculate the IC50 or pA2 values, which represent the antagonist potency. A Schild analysis can be performed to confirm the competitive nature of the antagonism.[3]
Isolated Organ Bath Experiments for this compound
This protocol is used to evaluate the antagonist properties of this compound on smooth muscle tissues.[8]
1. Tissue Preparation:
-
Isolate a smooth muscle tissue known to express FP receptors, such as aortic rings or tracheal smooth muscle.
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
2. Experimental Procedure:
-
Construct a cumulative concentration-response curve for an FP agonist (e.g., PGF2α, from 1 nM to 10 µM) to establish a baseline contractile response.
-
After washing the tissue to return to baseline, incubate it with a single concentration of this compound (e.g., 100 nM, 300 nM, 1 µM) for 30-60 minutes.[8]
-
In the presence of this compound, repeat the cumulative concentration-response curve to the FP agonist.[8]
3. Data Analysis:
-
Measure the maximal contraction and calculate the EC50 for the agonist in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve with no change in the maximal response is indicative of competitive antagonism. The pA2 value can be calculated from these shifts to quantify the antagonist potency.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams visualize the PGF2α signaling pathway, a typical experimental workflow for validating this compound, and the logical relationship in a comparative study.
Caption: PGF2α signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a Phospholipase C (PLC) activity assay.
Caption: Logical relationship in a comparative study of FP receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
(S)-AL-8810: A Comparative Guide to its Prostanoid Receptor Selectivity
(S)-AL-8810 emerges as a highly selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor, demonstrating minimal interaction with other prostanoid receptor subtypes. This guide provides a comprehensive overview of its selectivity profile, supported by experimental data and detailed methodologies, to inform researchers in pharmacology and drug development.
This compound, a fluorinated analog of prostaglandin F2α (PGF2α), is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[1][2] Its utility stems from its potent and selective antagonist activity at the FP receptor, with significantly lower affinity for other prostanoid receptors, including DP, EP, IP, and TP subtypes.[3][4][5]
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through functional assays, primarily by measuring its ability to inhibit the activity of selective agonists at various prostanoid receptors. The antagonist potency is typically expressed as the equilibrium inhibition constant (Ki).
| Receptor Subtype | Agonist Used | Cell Line | Assay Type | This compound Antagonist Potency (Ki) | Reference |
| FP | Fluprostenol (B1673476) | A7r5 (rat aorta smooth muscle) | Phospholipase C Activation | 426 ± 63 nM | [4] |
| FP | Fluprostenol | Swiss 3T3 fibroblasts | Phospholipase C Activation | pA2 = 6.34 ± 0.09 | [4] |
| FP | Various | Human cloned ciliary body | Phospholipase C Activation | 1.9 ± 0.3 µM | [1] |
| TP | - | Various | Functional Response | No significant inhibition at 10 µM | [4] |
| DP | - | Various | Functional Response | No significant inhibition at 10 µM | [3][4] |
| EP2 | - | Various | Functional Response | No significant inhibition at 10 µM | [3][4] |
| EP4 | - | Various | Functional Response | No significant inhibition at 10 µM | [3][4] |
| IP | - | Various | Functional Response | No significant inhibition at 10 µM | [3] |
Note: pA2 is a measure of antagonist potency derived from Schild analysis. A higher pA2 value indicates greater potency.
The data clearly indicates that this compound is a potent antagonist at the FP receptor, with Ki values in the sub-micromolar to low micromolar range.[1][4] In contrast, concentrations up to 10 µM show no significant inhibitory effect on TP, DP, EP2, EP4, and IP receptors, highlighting its remarkable selectivity.[3][4] This selectivity of at least two log units is a key feature of this compound.[1][5]
Experimental Protocols
The selectivity data presented above was primarily generated using functional assays that measure the downstream signaling effects of receptor activation.
Phospholipase C (PLC) Activation Assay
This assay is used to determine the antagonist effect of this compound on Gq-coupled receptors like the FP receptor.[6][7]
Objective: To measure the ability of this compound to inhibit agonist-induced inositol (B14025) phosphate (B84403) (IP) production, a downstream product of PLC activation.
Methodology:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the prostanoid receptor of interest (e.g., A7r5 cells for FP receptors) are cultured in appropriate media.
-
Radiolabeling: Cells are incubated with a radiolabeled precursor, such as [³H]-myo-inositol, to incorporate it into membrane phosphoinositides.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A selective agonist for the target receptor (e.g., fluprostenol for the FP receptor) is added to stimulate the cells.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The amount of radiolabeled inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP production. The IC50 is calculated and then converted to a Ki value using the Cheng-Prusoff equation.[6]
Radioligand Binding Assay (General Protocol)
While the primary data for this compound's selectivity comes from functional assays, radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[8][9]
Objective: To determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[6][10]
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound).[10]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[6]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. A non-linear regression analysis is used to determine the IC50, which is then used to calculate the Ki value.[8]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical Gq-protein signaling pathway for the FP receptor.
Caption: Workflow for determining prostanoid receptor selectivity.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to (S)-AL-8810 and AL-3138 as Prostaglandin F2α (FP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely recognized prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) antagonists: (S)-AL-8810 and AL-3138. Both are fluorinated PGF2α analogues that have become valuable tools in pharmacological research to elucidate the roles of the FP receptor in various physiological and pathological processes.
Executive Summary
This compound and AL-3138 are potent and selective antagonists of the FP receptor. The primary distinction between them lies in their mechanism of action: this compound is a competitive antagonist , while AL-3138 acts as a non-competitive antagonist and also exhibits partial agonist activity.[1][2] this compound has been more widely adopted as the antagonist of choice in many studies due to its competitive nature and lower intrinsic activity compared to AL-3138.[1] This guide presents their pharmacological data, experimental methodologies, and the signaling pathway they modulate.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity and functional potency of this compound and AL-3138 from various in vitro studies.
Table 1: Binding Affinity and Potency of this compound at the FP Receptor
| Parameter | Cell Line/Tissue | Value | Reference |
| Ki | Mouse 3T3 cells | 0.2 ± 0.06 µM | [1] |
| Ki | Rat A7r5 cells | 0.4 ± 0.1 µM | [1] |
| Ki | Rat A7r5 cells | 426 ± 63 nM | [3] |
| pA2 | Rat A7r5 cells | 6.68 ± 0.23 | [3] |
| pA2 | Mouse 3T3 cells | 6.34 ± 0.09 | [3] |
| EC50 (agonist) | Rat A7r5 cells | 261 ± 44 nM (Emax = 19%) | [3] |
| EC50 (agonist) | Mouse 3T3 cells | 186 ± 63 nM (Emax = 23%) | [3] |
Table 2: Binding Affinity and Potency of AL-3138 at the FP Receptor
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (binding) | Bovine Corpus Luteum | 312 ± 95 nM | [4][5] |
| Ki (antagonist) | Rat A7r5 cells | 296 ± 17 nM | [4][5] |
| Kb (antagonist) | Rat A7r5 cells | 182 ± 44 nM | [4][5] |
| EC50 (agonist) | Rat A7r5 cells | 72.2 ± 17.9 nM (Emax = 37%) | [4][5] |
| EC50 (agonist) | Mouse 3T3 cells | 20.5 ± 2.8 nM (Emax = 33%) | [4][5] |
Selectivity Profile:
Both this compound and AL-3138 demonstrate high selectivity for the FP receptor. Studies have shown that even at a concentration of 10 µM, this compound does not significantly inhibit the functional responses of other prostanoid receptors, including DP, EP2, EP4, and TP receptors.[3] Similarly, AL-3138 shows minimal to no antagonistic effects at EP2, EP4, DP, and TP prostaglandin receptors.[4][5]
Signaling Pathway and Mechanism of Action
The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like PGF2α, the FP receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.
This compound acts as a competitive antagonist by binding to the same site as PGF2α on the FP receptor, thereby preventing the agonist from binding and activating the receptor. In contrast, AL-3138 is a non-competitive antagonist, suggesting it binds to an allosteric site on the FP receptor to prevent its activation.
Caption: FP Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and AL-3138 are provided below.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the FP receptor.
Objective: To determine the binding affinity (Ki or IC50) of the antagonist.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum, or cells recombinantly expressing the receptor).
-
Radioligand: [3H]-PGF2α.
-
Test compounds: this compound or AL-3138.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled PGF2α.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the cell membranes, [3H]-PGF2α, and either the test compound or buffer (for total binding) or excess unlabeled PGF2α (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: (S)-AL-8810 and Ebopiprant as Prostaglandin F2α Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antagonists of the Prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor): (S)-AL-8810 and ebopiprant (B607259). Both compounds are crucial tools in pharmacology research and hold therapeutic potential, primarily by modulating the signaling pathways activated by PGF2α. This document summarizes their pharmacological profiles, presents available quantitative data in a comparative format, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Introduction to this compound and Ebopiprant
This compound is a well-characterized and selective FP receptor antagonist that has been widely used as a research tool to investigate the physiological and pathological roles of PGF2α. It is known to be a partial agonist with low intrinsic efficacy, but it effectively functions as a competitive antagonist in the presence of full agonists[1].
Ebopiprant (also known as OBE022) is a first-in-class, orally active, and selective FP receptor antagonist that has been investigated clinically for the treatment of preterm labor[2][3][4][5][6][7]. It is a prodrug that is converted in the body to its active metabolite, OBE002[6]. Its development highlights the therapeutic potential of targeting the FP receptor to manage conditions associated with uterine contractions[2][4][5][6][7].
Mechanism of Action and Signaling Pathway
Both this compound and ebopiprant exert their effects by competitively binding to the FP receptor, a G-protein coupled receptor (GPCR)[1][2][8]. The primary signaling pathway initiated by the activation of the FP receptor by its endogenous ligand, PGF2α, is through the Gαq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this cascade is a cellular response, such as smooth muscle contraction[8]. By blocking the binding of PGF2α, both this compound and ebopiprant inhibit these downstream signaling events.
Quantitative Data Presentation
The following tables summarize the available quantitative pharmacological data for this compound and ebopiprant. It is important to note that the data are from different studies and experimental conditions, which should be considered when making a direct comparison.
Table 1: Binding Affinity of this compound and Ebopiprant at the FP Receptor
| Compound | Species | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Rat | FP | Functional Antagonism | 426 ± 63 | [1] |
| Ebopiprant | Human | FP | Radioligand Binding | 1 | [2] |
| Rat | FP | Radioligand Binding | 26 | [2] |
Table 2: Functional Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (as partial agonist) | A7r5 rat thoracic aorta smooth muscle | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle | 19% | [1] |
| Swiss mouse 3T3 fibroblasts | 23% | [1] | |
| pA2 (as antagonist) | A7r5 rat thoracic aorta smooth muscle | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and ebopiprant are often proprietary. However, the following sections describe the general methodologies for the key experiments used to determine their pharmacological properties.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist.
General Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the FP receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]PGF2α) and varying concentrations of the unlabeled antagonist (this compound or ebopiprant).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phospholipase C (PLC) Functional Assay (for Functional Antagonism)
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-induced activation of the PLC signaling pathway.
Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of a compound.
General Procedure:
-
Cell Culture: Culture cells expressing the FP receptor.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or ebopiprant).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol).
-
Measurement of Inositol Phosphates (IPs): Measure the accumulation of inositol phosphates (a downstream product of PLC activity), often using a commercially available assay kit (e.g., HTRF-based IP-One assay).
-
Data Analysis: Generate concentration-response curves for the antagonist's inhibition of the agonist response to calculate the IC50. For competitive antagonists, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of different concentrations of the antagonist to determine the pA2 value[9][10][11][12].
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing FP receptor antagonists.
Summary and Conclusion
Both this compound and ebopiprant are potent and selective antagonists of the PGF2α (FP) receptor. This compound is a well-established research tool with a thoroughly characterized pharmacological profile, including both partial agonist and competitive antagonist properties[1]. Its publicly available quantitative data make it a reliable standard for in vitro and preclinical research.
Ebopiprant is a clinically advanced, orally active antagonist with high binding affinity for the human FP receptor[2]. Its development for preterm labor underscores the therapeutic relevance of FP receptor antagonism[2][4][5][6][7]. While detailed in vitro functional potency data for ebopiprant is less accessible in the public domain, its high binding affinity suggests it is a potent antagonist.
For researchers, the choice between this compound and ebopiprant will depend on the specific application. This compound is ideal for fundamental research and as a reference compound due to its extensive characterization. Ebopiprant, on the other hand, represents a clinically relevant tool for translational studies, particularly in the context of uterine physiology and drug development for obstetric conditions. Further publication of the in vitro pharmacological profile of ebopiprant's active metabolite would be beneficial for a more direct and comprehensive comparison.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ebopiprant - Xoma - AdisInsight [adisinsight.springer.com]
- 4. Addressing a Broken Drug Pipeline for Preterm Birth: Why Early Preterm Birth is an Orphan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. organon.com [organon.com]
- 8. benchchem.com [benchchem.com]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
(S)-AL-8810: A Superior Choice for Selective Prostaglandin F2α Receptor Antagonism
For researchers, scientists, and drug development professionals investigating the physiological and pathological roles of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), the selection of a potent and selective antagonist is paramount. This guide provides an objective comparison of (S)-AL-8810 with other notable FP receptor antagonists, supported by experimental data, to delinate the key advantages of this compound in preclinical research.
This compound is a well-characterized and commercially available selective antagonist of the PGF2α receptor.[1][2] Its value in research is underscored by its competitive antagonism and high selectivity for the FP receptor over other prostanoid receptors, ensuring that observed effects can be confidently attributed to the blockade of the PGF2α signaling pathway.[1][2] Prostaglandin F2α is a bioactive lipid involved in a wide array of physiological and pathological processes, including uterine contraction, intraocular pressure regulation, inflammation, and cardiovascular homeostasis.[1] Antagonists of the FP receptor are therefore invaluable tools for dissecting these processes and hold therapeutic potential for conditions like preterm labor, glaucoma, and certain inflammatory disorders.[1][2]
Quantitative Performance Comparison
The efficacy and selectivity of a receptor antagonist are best understood through quantitative measures of its binding affinity and functional potency. The table below summarizes key quantitative data for this compound and other prostaglandin antagonists, highlighting the superior profile of this compound in terms of its well-documented and balanced potency and selectivity.
| Compound | Antagonist Type | Target Receptor | Ki (nM) | IC50 (nM) | pA2 / -log Kb | Cell/Tissue Type | Reference |
| This compound | Competitive | FP | 35 (human), 158 (rat), 323 (mouse) | Various | [3] | ||
| AL-3138 | Partial Agonist / Antagonist | FP | 296 ± 17 | 312 ± 95 (binding) | 6.79 ± 0.1 | A7r5 cells | [4][5] |
| AS604872 | Non-prostanoid | FP | 35 (human), 158 (rat), 323 (mouse) | [3][6] | |||
| PDC31 | Allosteric, Non-competitive | FP | ~30 | Human myometrial cells | [7] | ||
| PDC113.824 | Allosteric, Biased | FP | Myometrial cells | [8][9] | |||
| Phloretin | Competitive | FP | 16,000 | 5.28 ± 0.09 | Rat astrocytes | [4][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it inhibits. Activation of the FP receptor by PGF2α predominantly couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction. This compound competitively binds to the FP receptor, thereby preventing PGF2α from initiating this signaling cascade.
The following diagram illustrates a typical experimental workflow for characterizing an FP receptor antagonist like this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and other prostaglandin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor.
-
[3H]-PGF2α (radioligand).
-
Assay buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2).[11]
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM unlabeled PGF2α).[11]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, [3H]-PGF2α, and either the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software.
Phospholipase C (PLC) Activity Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced PLC activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 cells).
-
FP receptor agonist (e.g., fluprostenol).
-
Test antagonist (this compound).
-
Assay kit for measuring inositol phosphates (IPs) or diacylglycerol (DAG).
Procedure:
-
Culture cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Stimulate the cells with a fixed concentration of the FP receptor agonist.
-
Lyse the cells and measure the accumulation of a PLC-downstream product (e.g., IP1 or DAG) using a specific assay kit (e.g., colorimetric or fluorescence-based).[12]
-
Generate concentration-response curves to determine the IC50 or pA2 value of the antagonist.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.[13][14]
Materials:
-
Cell membranes expressing the FP receptor and associated G proteins.
-
[35S]GTPγS.
-
GDP.
-
FP receptor agonist.
-
Test antagonist (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the test antagonist and GDP in the assay buffer.
-
Add the FP receptor agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined time.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the potency and efficacy of the antagonist in inhibiting agonist-stimulated [35S]GTPγS binding.
Conclusion: Why Choose this compound?
Based on the available data, this compound stands out as a preferred tool for several reasons:
-
Well-Characterized Competitive Antagonism: this compound acts as a competitive antagonist, which allows for straightforward interpretation of experimental results and calculation of inhibition parameters like pA2.[1] In contrast, compounds like PDC31 and PDC113.824 are allosteric modulators, which can have more complex effects on receptor function.[1][8]
-
High Selectivity: It exhibits high selectivity for the FP receptor over other prostanoid receptors, minimizing the risk of off-target effects and ensuring that the observed biological responses are mediated through the intended target.[1][2] While other compounds like AS604872 also show good selectivity, this compound has a longer history of use and a broader base of characterization in the scientific literature.
-
Commercial Availability and Extensive Use: Its widespread availability from commercial suppliers and its extensive use in numerous published studies provide a wealth of comparative data and established protocols, making it a reliable and convenient choice for researchers.
-
Demonstrated In Vivo Efficacy: this compound has been successfully used in various animal models to elucidate the role of the FP receptor in vivo, demonstrating its utility beyond in vitro and ex vivo systems.[1][2]
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phloretin as an antagonist of prostaglandin F2 alpha receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Confirming FP Receptor Blockade with (S)-AL-8810: A Comparative Guide
For researchers investigating the physiological and pathological roles of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, selective antagonists are indispensable tools. This guide provides a detailed comparison for confirming FP receptor blockade using (S)-AL-8810, a potent and selective antagonist. We will explore its performance against other alternatives, supported by experimental data and detailed protocols.
The Prostaglandin F2α (FP) Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGF2α, primarily initiates a signaling cascade through the Gαq protein pathway.[1] This activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] The subsequent rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, most notably smooth muscle contraction.[1][3]
This compound: A Selective FP Receptor Antagonist
This compound is an 11β-fluoro analog of PGF2α that functions as a potent and selective antagonist at the FP receptor.[4] It is the C-15 epimer of AL-8810, possessing the "natural" (S) configuration at this position.[4] AL-8810, the more commonly cited compound in early literature, is a competitive antagonist, meaning it binds to the same site as the agonist but does not activate the receptor, thereby blocking the agonist's effect.[2][5] This is evidenced by its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists without suppressing the maximum response.[5][6]
Quantitative Performance Comparison
This compound and its related compound AL-8810 have been characterized across various functional assays. While this compound is a specific epimer, much of the foundational antagonist data was generated with AL-8810, which includes the (R) epimer. Both are considered benchmark FP receptor antagonists.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| AL-8810 | Phospholipase C Activity | A7r5 (Rat Aorta Smooth Muscle) | pA₂ | 6.68 ± 0.23 | [5] |
| AL-8810 | Phospholipase C Activity | Swiss 3T3 Fibroblasts | pA₂ | 6.34 ± 0.09 | [5] |
| AL-8810 | Phospholipase C Activity | A7r5 (Rat Aorta Smooth Muscle) | Kᵢ | 426 ± 63 nM | [5] |
| AL-8810 | Phospholipase C Activity | Mouse 3T3 Cells | Kᵢ | 0.2 ± 0.06 µM | [7] |
| AL-8810 | Phospholipase C Activity | Rat A7r5 Cells | Kᵢ | 0.4 ± 0.1 µM | [7] |
| AL-8810 | Partial Agonist Activity (vs. Cloprostenol) | A7r5 (Rat Aorta Smooth Muscle) | EC₅₀ | 261 ± 44 nM | [5] |
| AL-8810 | Partial Agonist Activity (vs. Cloprostenol) | Swiss 3T3 Fibroblasts | EC₅₀ | 186 ± 63 nM | [5] |
| AL-3138 | Phospholipase C Activity | A7r5 Cells | Antagonist Type | Non-competitive | [8] |
| PDC31 | FP Receptor Signaling | N/A | Antagonist Type | Allosteric Inhibitor | [8] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kᵢ represents the inhibition constant.
As shown, AL-8810 exhibits sub-micromolar antagonist potency.[5][7] It is also highly selective, showing no significant inhibitory activity at TP, DP, EP₂, or EP₄ prostaglandin receptor subtypes even at concentrations up to 10 µM.[5] This selectivity makes it a valuable tool for isolating FP receptor-mediated effects.
Experimental Protocol: Confirming FP Receptor Blockade
A standard method to confirm FP receptor blockade by this compound is to measure its ability to inhibit agonist-induced intracellular calcium mobilization or phospholipase C (PLC) activity. The following protocol outlines a typical calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FP receptor activation by an agonist (e.g., PGF2α or fluprostenol) and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FP receptor agonist (e.g., PGF2α or Fluprostenol).
-
FP receptor antagonist: this compound.
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader.
Methodology:
-
Cell Culture: Plate the FP receptor-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" control wells.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 30 seconds). Then, add a fixed concentration of an FP receptor agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells simultaneously using the reader's injection system.
-
Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak response for each well. To determine the inhibitory effect of this compound, plot the agonist-induced peak response against the concentration of this compound. From this concentration-response curve, calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist's maximal response.
Conclusion
This compound is a well-characterized and selective competitive antagonist of the FP receptor. Its sub-micromolar potency and high selectivity have established it as a standard pharmacological tool for studying FP receptor-mediated functions.[5][8] By employing robust functional assays such as intracellular calcium mobilization or phospholipase C activity measurements, researchers can reliably confirm and quantify the blockade of the FP receptor, thereby elucidating its role in complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of (S)-AL-8810 Effects
(S)-AL-8810, a selective prostaglandin (B15479496) F2α (PGF2α) FP receptor antagonist, is a valuable tool for researchers investigating the role of the PGF2α signaling pathway in various physiological and pathological processes, most notably in the regulation of intraocular pressure (IOP). This guide provides a comprehensive comparison of the reported effects of this compound across different studies, focusing on its in vitro and in vivo activities. The data presented here, summarized from multiple preclinical investigations, aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of its pharmacological profile.
In Vitro Efficacy and Potency of this compound
This compound has been consistently characterized as a potent and selective antagonist of the FP receptor in various cell-based assays. Its primary mechanism of action is the competitive blockade of PGF2α binding to the FP receptor, thereby inhibiting the canonical Gαq-mediated signaling cascade. However, it is important to note that this compound also exhibits partial agonist activity, a factor that can contribute to variability in experimental outcomes.
Antagonist and Partial Agonist Activity
The antagonist potency of this compound is typically reported as pA2 or Ki values, while its partial agonist activity is quantified by EC50 and Emax values. The following table summarizes these parameters from different studies.
| Cell Line | Agonist Used for Antagonism | Antagonist Potency (pA2 / Ki) | Partial Agonist Activity (EC50) | Partial Agonist Activity (Emax % relative to full agonist) | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | pA2 = 6.68 ± 0.23 | 261 ± 44 nM | 19% (relative to cloprostenol) | [1] |
| Swiss 3T3 fibroblasts | Fluprostenol | pA2 = 6.34 ± 0.09 | 186 ± 63 nM | 23% (relative to cloprostenol) | [1] |
| A7r5 cells | Fluprostenol (100 nM) | Ki = 426 ± 63 nM | - | - | [1] |
Note: The variability in these values across different cell lines and experimental conditions highlights the importance of consistent assay parameters for reproducible results.
In Vivo Effects on Intraocular Pressure
While extensively used as a pharmacological tool to block FP receptors in vivo, studies providing direct quantitative data on the IOP-lowering effects of this compound alone are limited. Most in vivo research utilizes this compound to antagonize the effects of PGF2α agonists like latanoprost, thereby confirming the FP receptor-mediated action of these drugs.
One study in C57BL/6J mice demonstrated that the IOP-lowering effect of latanoprost-free acid (LFA) was abrogated by the administration of AL-8810, confirming its in vivo antagonist activity at the FP receptor. However, this study did not report the effect of AL-8810 on IOP when administered alone.[2]
The lack of comprehensive dose-response and time-course studies on the direct effect of this compound on IOP in relevant animal models, such as rabbits and non-human primates, represents a significant data gap in the literature. This makes a direct comparison of its IOP-lowering efficacy across different studies challenging.
Signaling Pathways Modulated by this compound
This compound primarily acts on the PGF2α FP receptor, a G-protein coupled receptor (GPCR). Its effects are mediated through both canonical and non-canonical signaling pathways.
Canonical PGF2α Signaling Pathway (Antagonized by this compound)
The binding of PGF2α to the FP receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is effectively blocked by this compound.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of latanoprost, prostaglandin E2, and F2alpha on isolated rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-AL-8810: A Comparative Benchmarking Guide for FP Receptor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-AL-8810's activity against known standards for the prostaglandin (B15479496) F2α (FP) receptor. This compound is a selective FP receptor antagonist with weak partial agonist activity.[1][2] This dual characteristic makes it a valuable pharmacological tool for elucidating FP receptor-mediated signaling and for the preclinical investigation of therapeutics targeting this receptor. This guide presents its performance benchmarked against common FP receptor agonists, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data for this compound and standard FP receptor agonists. It is important to note that many prostaglandin analogs, such as latanoprost, travoprost, and bimatoprost (B1667075), are administered as prodrugs and are converted to their active free acid forms in situ.[3][4] The data presented here pertains to the active forms of these compounds.
Table 1: Comparative Agonist Activity at the Human FP Receptor
| Compound | EC50 (nM) | Emax (%) (Relative to full agonist) | Cell Type | Assay |
| This compound | 186 ± 63[2] | 23[2] | Swiss mouse 3T3 fibroblasts | Phospholipase C Activity |
| 261 ± 44[2] | 19[2] | A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity | |
| Travoprost acid | 3.2 ± 0.6[3] | Not Reported | Human ciliary body cells | Phosphoinositide Turnover |
| Bimatoprost acid | 5.8 ± 2.6[3] | Not Reported | Human ciliary body cells | Phosphoinositide Turnover |
| Latanoprost acid | 54.6 ± 12.4[3] | Not Reported | Human ciliary body cells | Phosphoinositide Turnover |
| PGF2α (Dinoprost) | ~10[5] | 100 | Rat adipocyte precursors | Adipose Differentiation Inhibition |
Table 2: Antagonist Potency of this compound at the FP Receptor
| Parameter | Value | Cell Type | Agonist Used |
| Ki | 1.9 ± 0.3 µM[1] | Human cloned ciliary body-derived FP receptor | Various FP agonists |
| 2.6 ± 0.5 µM[1] | Human trabecular meshwork (h-TM) cells | Various FP agonists | |
| 5.7 µM[1] | Human ciliary muscle (h-CM) cells | Various FP agonists | |
| 426 ± 63 nM[2] | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (B1673476) | |
| pA2 | 6.68 ± 0.23[2] | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol |
| 6.34 ± 0.09[2] | Swiss mouse 3T3 fibroblasts | Fluprostenol |
Mandatory Visualization
Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.
Caption: Workflow for Characterizing FP Receptor Antagonist Activity.
Experimental Protocols
Phospholipase C (PLC) Activity Assay (for Antagonist Characterization)
This protocol is adapted from methods used to characterize this compound's antagonist activity.[1][6]
a. Cell Culture:
-
Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, in appropriate media until confluent.
b. Assay Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in a suitable assay buffer.
-
Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol or PGF2α) to stimulate PLC activity. The agonist concentration should be at its EC80 to ensure a robust signal for inhibition.[7]
-
Incubate for a sufficient time to allow for the accumulation of inositol (B14025) phosphates (IPs).
c. Measurement:
-
The production of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6]
d. Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced IP1 accumulation.
-
Generate concentration-response curves to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist response.
-
To determine the nature of the antagonism (competitive or non-competitive), a Schild analysis can be performed.[1][8] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus log[antagonist concentration] should yield a straight line with a slope of 1 for a competitive antagonist.[9][10] The x-intercept provides the pA2 value.[9]
Intracellular Calcium Mobilization Assay (for Agonist and Antagonist Characterization)
This is a common functional assay for Gq-coupled receptors like the FP receptor.[11][12][13]
a. Cell Preparation:
-
One day before the assay, seed cells expressing the FP receptor (e.g., HEK293T cells transiently or stably expressing the human FP receptor) into black-walled, clear-bottom 96-well plates.[12]
-
Incubate overnight to allow for cell attachment.
b. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution should also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.[12]
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for approximately 60 minutes at 37°C in the dark to allow for dye uptake.
c. Compound Preparation and Measurement:
-
Prepare serial dilutions of the test compounds (this compound or standard agonists) in the assay buffer.
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler then adds the compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
d. Data Analysis:
-
For Agonist Activity: The change in fluorescence is expressed as Relative Fluorescence Units (RFU) or as a ratio of the peak fluorescence to the baseline fluorescence. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]
-
For Antagonist Activity: Pre-incubate the dye-loaded cells with varying concentrations of this compound before adding a fixed concentration of a full agonist. The reduction in the agonist-induced calcium signal is used to determine the IC50 of the antagonist.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-AL-8810: A Comparative Guide for its Use as a Negative Control in Prostaglandin Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-AL-8810 with widely used prostaglandin (B15479496) F2α (PGF2α) agonists, latanoprost (B1674536) and travoprost (B1681362). It is designed to assist researchers in utilizing this compound effectively as a negative control in studies investigating the therapeutic effects of prostaglandin agonists on intraocular pressure (IOP).
Introduction
Prostaglandin F2α analogs, such as latanoprost and travoprost, are first-line treatments for glaucoma, a condition characterized by elevated intraocular pressure (IOP). These drugs lower IOP by acting as agonists at the prostaglandin F (FP) receptor, which increases the uveoscleral outflow of aqueous humor.[1][2][3][4][5] In contrast, this compound is a selective antagonist of the FP receptor.[6] Its ability to block the effects of FP receptor agonists makes it an invaluable tool as a negative control in experimental studies, helping to confirm that the observed effects of agonist drugs are indeed mediated by the FP receptor.
Mechanism of Action: Agonists vs. Antagonist
Prostaglandin F2α and its synthetic analogs like latanoprost and travoprost bind to and activate the FP receptor, a G-protein coupled receptor.[7][8][9] This activation initiates a signaling cascade, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C. This cascade of events in the ciliary muscle is believed to lead to the remodeling of the extracellular matrix, which reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering IOP.[7][8]
This compound, as a competitive antagonist, binds to the FP receptor but does not elicit a significant intracellular response.[1][3] Instead, it occupies the receptor's binding site, preventing agonists like latanoprost and travoprost from binding and initiating the signaling cascade. This blocking action is crucial for its role as a negative control.
In Vitro Pharmacological Profile
The following tables summarize the in vitro pharmacological data for this compound and the active forms of latanoprost and travoprost.
Table 1: FP Receptor Binding Affinities and Functional Potencies
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) |
| This compound | Not explicitly found for this compound, but AL-8810 has a Ki of 426 ± 63 nM[1] | 186 ± 63 (Swiss 3T3 fibroblasts)[1] |
| Latanoprost Acid | 98[9] | 32 - 124[9] |
| Travoprost Acid | 35 ± 5[9] | 1.4 - 3.6[9] |
Table 2: Antagonist Properties of AL-8810
| Parameter | Value | Cell Line | Reference |
| Ki | 426 ± 63 nM | A7r5 rat thoracic aorta smooth muscle cells | [1] |
| pA2 | 6.68 ± 0.23 | A7r5 rat thoracic aorta smooth muscle cells | [1] |
| pA2 | 6.34 ± 0.09 | Swiss mouse 3T3 fibroblasts | [1] |
| Schild Slope | 0.80 - 0.92 | A7r5 cells and 3T3 cells | [1] |
Note: The data for AL-8810 is presented here, as specific in vitro binding and antagonist potency values for its (S)-epimer were not prevalent in the reviewed literature. AL-8810 is a racemic mixture, while this compound is a specific stereoisomer.
In Vivo Studies: this compound as a Negative Control
While direct head-to-head in vivo studies comparing the IOP-lowering effects of this compound, latanoprost, and travoprost in a single rabbit model were not identified in the reviewed literature, the established mechanism of action of this compound as an FP receptor antagonist provides the basis for its use as a negative control. In such an experimental design, this compound would not be expected to lower IOP. Furthermore, when co-administered with an FP receptor agonist like latanoprost or travoprost, this compound should attenuate or block the IOP-lowering effect of the agonist.
It is important to note that some studies suggest the rabbit model may not be ideal for evaluating FP receptor agonists due to differences in receptor sensitivity and localization compared to humans.[11]
Experimental Protocols
In Vitro: Phospholipase C (PLC) Activity Assay
This assay is used to determine the functional activity of compounds at the FP receptor by measuring the production of inositol phosphates, a downstream product of PLC activation.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts) or cells recombinantly expressing the human FP receptor.
-
Labeling: Label the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Treatment:
-
For agonist testing, treat the cells with varying concentrations of the prostaglandin agonist (e.g., latanoprost acid, travoprost acid).
-
For antagonist testing, pre-incubate the cells with this compound for a defined period before adding a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol).
-
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Quantification: Separate and quantify the amount of [3H]-inositol phosphates using anion-exchange chromatography.
-
Data Analysis: Generate concentration-response curves to determine EC50 values for agonists and Ki or pA2 values for antagonists using Schild analysis.[1]
In Vivo: Intraocular Pressure Measurement in Rabbits (General Protocol)
This protocol describes a general method for assessing the effect of topical ocular formulations on IOP in rabbits.
Animals:
Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbits to handling and the measurement procedure. Measure baseline IOP using a calibrated tonometer (e.g., pneumatonometer or rebound tonometer).
-
Topical Administration:
-
Administer a single drop (typically 30-50 µL) of the test substance (e.g., this compound, latanoprost, travoprost, or vehicle control) to one eye. The contralateral eye can serve as a control.[13]
-
For antagonist studies, this compound can be administered prior to the administration of the prostaglandin agonist.
-
-
IOP Monitoring: Measure IOP at regular intervals (e.g., hourly for the first few hours, then at longer intervals) for up to 24 hours or longer to determine the onset, peak effect, and duration of action.[13]
-
Data Analysis: Calculate the change in IOP from baseline for each treatment group and compare the results using appropriate statistical methods.
Visualizations
Caption: Prostaglandin F2α signaling pathway and points of intervention.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective antagonist of the FP receptor, making it an essential tool for researchers studying the effects of prostaglandin agonists. Its ability to competitively block the FP receptor allows for the clear demonstration that the IOP-lowering effects of drugs like latanoprost and travoprost are mediated through this specific pathway. While direct comparative in vivo data is limited, its well-characterized in vitro profile provides a strong foundation for its use as a negative control in preclinical glaucoma research. Researchers should, however, remain mindful of the potential species-specific differences in FP receptor pharmacology when translating findings from animal models to humans.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. [Changes of physiological intraocular pressure (IOP) in rabbits after administration of the amino acid lysine and the antiglaucoma drug latanoprost (Xalatan)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Gel/Microsphere Eyedrop for Combined Delivery of Brimonidine and Timolol: A Comparative Study With Traditional Eye Drops in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topical glaucoma drugs on fistulized rabbit conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Hydrogen Sulfide Donors on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Hydrogen Sulfide Donors on Intraocular Pressure in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Justifying (S)-AL-8810 in a Research Proposal: A Comparative Guide to Prostaglandin F2α Antagonists
For researchers, scientists, and drug development professionals investigating the prostaglandin (B15479496) F2α (PGF2α) signaling pathway, the selection of a potent and selective antagonist for the PGF2α receptor (FP receptor) is a critical experimental decision. This guide provides a comprehensive comparison of (S)-AL-8810 with other commercially available FP receptor antagonists, supported by experimental data and detailed protocols to justify its use in a research proposal.
This compound is a well-characterized and widely used selective antagonist of the FP receptor.[1][2] Its established in vitro potency and competitive mechanism of action make it a valuable tool for elucidating the physiological and pathological roles of the PGF2α signaling cascade.[2] This guide will delve into the comparative pharmacology of this compound and its alternatives, present key experimental protocols for their evaluation, and provide visual representations of the relevant biological pathways and experimental workflows.
Comparative Performance of FP Receptor Antagonists
The choice of an FP receptor antagonist often depends on the specific requirements of the study, such as the desired mechanism of inhibition (competitive, non-competitive, or allosteric) and the experimental system being used. This compound distinguishes itself through a substantial body of literature documenting its in vitro efficacy.[1]
| Compound | Mechanism of Action | Potency (Ki) | Potency (IC50/EC50) | Key Characteristics |
| This compound | Competitive Antagonist | ~0.2-0.4 µM (mouse/rat)[3] | EC50 = 186-261 nM (weak partial agonist activity)[2] | Well-documented in vitro potency; selective over other prostanoid receptors.[2][4] |
| AL-3138 | Non-competitive Antagonist | ~296 nM[5] | EC50 = 20.5-72.2 nM (partial agonist)[5] | A non-competitive inhibitor, useful for studying different modes of receptor modulation.[4][6] |
| AS604872 | Non-prostanoid Antagonist | 35 nM (human), 158 nM (rat), 323 nM (mouse)[3][7] | - | Orally active and selective non-prostanoid structure.[7] |
| PDC31 | Allosteric Inhibitor | ~30 nM[8] | - | A D-amino acid-based oligopeptide that acts as a non-competitive, allosteric inhibitor.[1][4] |
Signaling Pathway and Experimental Design
To effectively study the impact of these antagonists, a thorough understanding of the PGF2α signaling pathway is essential. Upon binding of PGF2α to the FP receptor, a conformational change activates the Gαq protein, initiating a downstream cascade that is a primary target for experimental investigation.
PGF2α signaling pathway and the inhibitory action of this compound.
A well-structured experimental workflow is crucial for comparing the efficacy of different FP receptor antagonists. The following diagram outlines a general workflow that can be adapted for various assays.
General experimental workflow for comparing FP receptor antagonists.
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating high-quality data. Below are step-by-step methodologies for key experiments used to characterize FP receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the FP receptor
-
Radiolabeled PGF2α (e.g., [³H]PGF2α)
-
This compound or alternative unlabeled antagonist
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, membrane preparation, and a fixed concentration of [³H]PGF2α.
-
For total binding wells, add buffer. For non-specific binding wells, add a saturating concentration of unlabeled PGF2α. For competitive binding wells, add serial dilutions of the test antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[9]
Phospholipase C (PLC) Functional Assay
This assay measures the ability of an antagonist to inhibit PGF2α-induced PLC activation, a key downstream signaling event.
Materials:
-
Cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, Swiss 3T3 fibroblasts)[2]
-
This compound or alternative antagonist
-
PGF2α agonist (e.g., fluprostenol)
-
PLC activity assay kit (e.g., measuring inositol (B14025) phosphate (B84403) accumulation)
Procedure:
-
Culture cells to confluency in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the antagonist for a defined period.
-
Stimulate the cells with a fixed concentration of a PGF2α agonist to activate PLC.
-
Lyse the cells and measure the accumulation of a PLC-mediated second messenger, such as inositol monophosphate (IP1), according to the assay kit manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's inhibition of the agonist-induced signal to calculate the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to block the PGF2α-induced release of intracellular calcium, a critical downstream effect of FP receptor activation.
Materials:
-
Cells expressing the FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound or alternative antagonist
-
PGF2α agonist
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of the antagonist.
-
Use a fluorescence plate reader with an automated injection system to add the PGF2α agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response and plot this against the antagonist concentration to determine the IC50.[10][11]
Conclusion
In a research proposal, justifying the selection of this compound can be effectively achieved by presenting its well-documented performance in comparison to other available FP receptor antagonists. Its identity as a selective, competitive antagonist with a large body of supporting literature provides a strong foundation for its use.[1][2][4] By outlining its mechanism of action within the PGF2α signaling pathway and providing detailed experimental protocols for its characterization, a researcher can demonstrate a thorough and well-reasoned approach to investigating the role of the FP receptor in their specific area of study. The data and methodologies presented in this guide offer a robust framework for such a justification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDC31 (THG113.31) | FP受体抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-AL-8810: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for AL-8810 isopropyl ester indicates that the substance is not classified as hazardous, best practices for laboratory chemical waste management should always be followed. This guide provides a comprehensive operational and disposal plan.
Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Although not classified as hazardous, general laboratory safety protocols should be strictly observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Handling:
-
Work in a well-ventilated area.
-
Avoid generating aerosols or dust.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
Quantitative Data Summary
The available Safety Data Sheet for AL-8810 isopropyl ester provides limited quantitative data regarding its physical and chemical properties. The following table summarizes the key information.
| Property | Value |
| GHS Hazard Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Boiling Point | Undetermined |
| Flash Point | Not applicable |
| Flammability | Product is not flammable |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste should be conducted in accordance with institutional and local regulations. The following protocol outlines the recommended steps for the disposal of aqueous solutions and empty containers.
Step 1: Initial Assessment
-
Confirm Non-Hazardous Status: Verify with your institution's Environmental Health and Safety (EHS) department that this compound is considered a non-hazardous chemical waste according to local and institutional guidelines.
-
Check for Contamination: Ensure the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be disposed of as hazardous waste.
Step 2: Disposal of Aqueous Solutions
-
Obtain Approval: Before any drain disposal, obtain explicit approval from your institution's EHS department. Some institutions may have specific restrictions on the types and quantities of chemicals that can be disposed of via the sanitary sewer.
-
Dilution: If approved for drain disposal, dilute the this compound solution with a large amount of water. A general guideline is a 20-fold excess of water.
-
Flushing: Pour the diluted solution down the drain, followed by flushing with copious amounts of water to ensure it is cleared from the plumbing system.
Step 3: Disposal of Empty Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collection of Rinsate: The first rinsate should be collected and disposed of as chemical waste, following the procedure for aqueous solutions. Subsequent rinsates can typically be disposed of down the drain.
-
Defacing: Before placing the container in the regular trash, deface or remove the original label to prevent confusion.
-
Final Disposal: The clean, defaced container can then be disposed of in the regular trash or recycled according to your facility's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on chemical waste disposal.
Personal protective equipment for handling (S)-AL-8810
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like (S)-AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure proper disposal. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when the ventilation is insufficient, during spill cleanup, or when there is a risk of generating aerosols or dust.[5] Options include N95 masks or more protective respirators.[4][8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[4][5][7] The outer glove should be removed immediately after handling the compound or in case of contamination.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for additional protection against splashes.[4][5][7][8] |
| Body Protection | Disposable Gown or Coveralls | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7] For higher-risk activities, disposable coveralls are recommended.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[4] |
Operational and Disposal Plans
A systematic approach is crucial for safely handling and disposing of this compound. The following procedural guidance outlines the key phases from preparation to disposal.
Preparation and Handling:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.[5]
-
Spill Kit: Have a spill kit readily available that contains absorbent materials, appropriate cleaning agents, and waste disposal bags.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[5] After handling, wash hands and any exposed skin thoroughly.[5]
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[4]
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
References
- 1. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
